(2-Benzimidazolylthio)-acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c12-8(13)5-14-9-10-6-3-1-2-4-7(6)11-9/h1-4H,5H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNVBLJQBCTRKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70184508 | |
| Record name | (2-Benzimidazolythio)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70184508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3042-00-0 | |
| Record name | (2-Benzimidazolythio)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003042000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3042-00-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14186 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Benzimidazolythio)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70184508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-BENZIMIDAZOLYLTHIO)-ACETIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(2-Benzimidazolylthio)-acetic acid chemical properties and structure
An In-depth Technical Guide on (2-Benzimidazolylthio)-acetic acid
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Identification
This compound is a heterocyclic organic compound. Its structure features a benzimidazole nucleus, which is a bicyclic system composed of a fused benzene and an imidazole ring. This core is substituted at the 2-position with a thioacetic acid group (-S-CH₂-COOH).
-
IUPAC Name: 2-(1H-benzimidazol-2-ylsulfanyl)acetic acid[1]
-
SMILES: C1=CC=C2C(=C1)NC(=N2)SCC(=O)O[1]
-
InChI: InChI=1S/C9H8N2O2S/c12-8(13)5-14-9-10-6-3-1-2-4-7(6)11-9/h1-4H,5H2,(H,10,11)(H,12,13)[1]
Physicochemical Properties
The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Weight | 208.24 g/mol [2] |
| Melting Point | 214-215°C (decomposes)[2] |
| Boiling Point (Predicted) | 475.3 ± 47.0 °C[2] |
| Density (Predicted) | 1.50 ± 0.1 g/cm³[2] |
| pKa (Predicted) | 2.72 ± 0.10[2] |
| XlogP (Predicted) | 1.7[1] |
Experimental Protocols: Synthesis
The predominant synthetic route to this compound involves the S-alkylation of 2-mercaptobenzimidazole with a haloacetic acid derivative.[4]
General Synthesis Protocol:
-
Reactant Preparation: 2-Mercaptobenzimidazole is dissolved in a suitable solvent, commonly ethanol.[4] A base, such as potassium hydroxide or sodium acetate, is added to the solution to facilitate the deprotonation of the thiol group, forming a more nucleophilic thiolate.[4]
-
Alkylation: Chloroacetic acid, dissolved in the same solvent, is added dropwise to the reaction mixture.[4]
-
Reaction Conditions: The mixture is heated under reflux for several hours to drive the nucleophilic substitution reaction to completion.[4]
-
Product Isolation: After cooling, the reaction mixture is poured into cold water. The resulting precipitate of this compound is collected by filtration.[4]
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent to obtain a highly purified final product.[3]
An alternative method involves using ethyl chloroacetate as the alkylating agent to form the corresponding ester, which is subsequently hydrolyzed to the carboxylic acid.[4]
Chemical Transformations and Derivatives
This compound is a versatile intermediate for the synthesis of various heterocyclic systems.
-
Intramolecular Cyclization: A key chemical transformation is its intramolecular cyclization to form the tricyclic system, thiazolo[3,2-a]benzimidazol-3(2H)-one.[4] This is typically achieved by heating in the presence of a dehydrating agent like acetic anhydride or dicyclohexylcarbodiimide (DCC).[4]
Visualizations
Diagram 1: Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Diagram 2: Intramolecular Cyclization
Caption: Cyclization of this compound.
Pharmacological Potential and Applications
The benzimidazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities.
-
Anti-inflammatory Activity: Derivatives of this compound have been a primary focus of investigation for their potential anti-inflammatory properties.[4][5]
-
Antimicrobial Agents: The core structure is found in numerous antimicrobial and antifungal compounds.[5]
-
Building Block for Drug Discovery: This molecule serves as a key starting material for the synthesis of more complex heterocyclic compounds, which are then screened for various biological activities.[4][6] The carboxylic acid and thioether functionalities provide reactive handles for creating diverse chemical libraries for drug discovery programs.
References
- 1. PubChemLite - this compound (C9H8N2O2S) [pubchemlite.lcsb.uni.lu]
- 2. (2-BENZIMIDAZOLYLTHIO)ACETIC ACID CAS#: 3042-00-0 [amp.chemicalbook.com]
- 3. usbio.net [usbio.net]
- 4. This compound|Research Chemical [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Thiazolo[3,2-a]benzimidazoles: Synthetic Strategies, Chemical Transformations and Biological Activities [mdpi.com]
An In-depth Technical Guide on the Mechanism of Action of (2-Benzimidazolylthio)-acetic Acid and its Derivatives in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(2-Benzimidazolylthio)-acetic acid and its derivatives represent a versatile class of benzimidazole compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides a comprehensive overview of the core mechanisms of action of these compounds in biological systems, focusing on their anti-inflammatory, anticancer, and antimicrobial properties. While a substantial body of research exists for the derivatives, data specifically for the parent compound, this compound, is limited. This guide synthesizes the available information, presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows to aid researchers and drug development professionals in their understanding and future exploration of this promising chemical scaffold.
Introduction
Benzimidazole is a heterocyclic aromatic organic compound, consisting of a fusion of benzene and imidazole rings. This core structure is a key pharmacophore in a multitude of clinically significant drugs and biologically active molecules. The incorporation of a thioacetic acid moiety at the 2-position of the benzimidazole ring system gives rise to this compound, a molecule that serves as a precursor for a wide array of derivatives with diverse pharmacological profiles. These derivatives have demonstrated potent anti-inflammatory, anticancer, and antimicrobial activities, making them attractive candidates for further drug development.[1][2][3] This guide will delve into the molecular mechanisms underlying these biological effects.
Anti-inflammatory Mechanism of Action
Derivatives of this compound have been investigated for their anti-inflammatory properties, with a primary mechanism of action being the inhibition of cyclooxygenase (COX) enzymes.[4][5]
Inhibition of Cyclooxygenase (COX) Enzymes
COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators.[6] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Several studies have demonstrated that benzimidazole derivatives can selectively inhibit COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[4][5]
Signaling Pathway: COX Inhibition and Reduction of Inflammation
Caption: Inhibition of COX enzymes by this compound derivatives.
Quantitative Data: COX Inhibition
| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Benzimidazole derivative 5h | >100 | 0.06 | >1666 | [4] |
| Benzimidazole derivative 5j | >100 | 0.08 | >1250 | [4] |
| Benzimidazole derivative 5l | 12.1 | 8.2 | 1.48 | [5] |
| Celecoxib (Reference) | 9.4 | 0.08 | 117.5 | [5] |
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol outlines a general method for determining the COX inhibitory activity of test compounds.
Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against COX-1 and COX-2 enzymes.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe (e.g., TMPD)
-
Assay buffer (e.g., Tris-HCl)
-
Test compounds and reference inhibitor (e.g., Celecoxib)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of test compounds and reference inhibitor at various concentrations.
-
In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the probe.
-
Add the test compound or reference inhibitor to the respective wells.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a short period (e.g., 5 minutes).
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the change in absorbance or fluorescence over time using a microplate reader.
-
The rate of reaction is calculated from the linear phase of the kinetic curve.
-
Percentage inhibition is calculated for each concentration of the test compound.
-
The IC50 value is determined by plotting the percentage inhibition against the logarithm of the compound concentration.
Experimental Workflow: In Vitro COX Inhibition Assay
Caption: Workflow for determining COX inhibitory activity.
Anticancer Mechanism of Action
The anticancer activity of benzimidazole derivatives, including those derived from this compound, is often attributed to their ability to interfere with microtubule dynamics by inhibiting tubulin polymerization.[7][8][9]
Inhibition of Tubulin Polymerization
Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis. Benzimidazole derivatives have been shown to bind to the colchicine-binding site on β-tubulin, thereby inhibiting the polymerization of tubulin into microtubules.[7][8][9] This leads to a disruption of the mitotic spindle, G2/M phase cell cycle arrest, and subsequent induction of apoptosis.[1][7]
Signaling Pathway: Tubulin Polymerization Inhibition and Apoptosis
Caption: Inhibition of tubulin polymerization leading to apoptosis.
Quantitative Data: Tubulin Polymerization Inhibition and Cytotoxicity
The following table summarizes the in vitro tubulin polymerization inhibitory activity and cytotoxic effects of various benzimidazole derivatives. Specific data for the parent compound were not found.
| Compound/Derivative | Tubulin Polymerization IC50 (µM) | Cell Line | Cytotoxicity IC50 (µM) | Reference |
| Benzimidazole derivative 7n | 5.05 ± 0.13 | SK-Mel-28 | 2.55 | [1][7] |
| Benzimidazole derivative 7u | Not reported | SK-Mel-28 | 17.89 | [1][7] |
| Benzimidazole derivative 12b | Not reported | A2780S | 0.0062 | [8][9] |
| Benzimidazole derivative 5k | Not reported | MDA-MB-468 | 19.90 ± 1.37 | [10] |
| Colchicine (Reference) | - | B16-F10 | 0.079 | [4] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol describes a general method for assessing the effect of compounds on tubulin polymerization.
Objective: To determine the inhibitory effect of test compounds on the polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99%)
-
GTP solution
-
Polymerization buffer (e.g., PEM buffer)
-
Test compounds and reference inhibitor (e.g., Colchicine)
-
96-well, clear bottom plate
-
Temperature-controlled microplate reader
Procedure:
-
Prepare solutions of test compounds and reference inhibitor at various concentrations.
-
On ice, prepare a tubulin solution in the polymerization buffer containing GTP.
-
Add the tubulin solution to the wells of a pre-chilled 96-well plate.
-
Add the test compounds or reference inhibitor to the respective wells.
-
Place the plate in a microplate reader pre-warmed to 37°C.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to microtubule formation.
-
The rate and extent of polymerization are determined from the kinetic curves.
-
The IC50 value is calculated by plotting the inhibition of polymerization against the compound concentration.
Experimental Workflow: In Vitro Tubulin Polymerization Assay
Caption: Workflow for the in vitro tubulin polymerization assay.
Antimicrobial Mechanism of Action
This compound and its derivatives exhibit broad-spectrum antimicrobial activity against various bacteria and fungi.[2][3] The primary mechanism is believed to involve the disruption of the microbial cell membrane and inhibition of biofilm formation.[11][12]
Disruption of Microbial Cell Membrane and Biofilm Formation
The lipophilic nature of the benzimidazole core allows these compounds to penetrate the microbial cell membrane. The acidic moiety and other substituents can then interact with membrane components, leading to a loss of membrane integrity and leakage of cellular contents. Furthermore, these compounds have been shown to inhibit the formation of biofilms, which are structured communities of microorganisms that are notoriously resistant to antibiotics.[11]
Logical Relationship: Antimicrobial Action
Caption: Proposed antimicrobial mechanism of action.
Quantitative Data: Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of various benzimidazole derivatives against different microbial strains. Specific MIC values for the parent compound were not consistently reported.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Benzimidazole derivative 6c | E. coli JW55031 | 2 | [13] |
| Benzimidazole derivative 6c (with colistin) | E. coli BW25113 | 8-16 | [13] |
| Benzimidazole derivative 90a | B. subtilis | 16 | [3] |
| Benzimidazole derivative 90a | P. aeruginosa | 4 | [3] |
| Ampicillin (Reference) | MRSA | 4 | [3] |
| Ciprofloxacin (Reference) | S. aureus | - | [2] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate growth medium (e.g., Mueller-Hinton Broth)
-
Test compounds and reference antibiotics
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
Prepare serial dilutions of the test compounds and reference antibiotics in the growth medium in a 96-well plate.
-
Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (medium only).
-
Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
This compound and its derivatives have demonstrated significant potential as anti-inflammatory, anticancer, and antimicrobial agents. The primary mechanisms of action involve the inhibition of key cellular targets such as COX enzymes and tubulin, as well as the disruption of microbial integrity. The versatility of the benzimidazole scaffold allows for extensive chemical modifications, offering the potential to develop more potent and selective therapeutic agents.
A notable limitation in the current body of literature is the lack of comprehensive data on the parent compound, this compound. Future research should focus on elucidating the specific biological activities and mechanisms of this core molecule to provide a more complete understanding of the structure-activity relationships within this class of compounds. Further in-vivo studies are also warranted to validate the therapeutic potential of the most promising derivatives. The information compiled in this guide serves as a valuable resource for researchers and scientists to build upon and to accelerate the development of novel therapeutics based on the this compound framework.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis, Crystal Study, and Anti-Proliferative Activity of Some 2-Benzimidazolylthioacetophenones towards Triple-Negative Breast Cancer MDA-MB-468 Cells as Apoptosis-Inducing Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cassara.com.ar [cassara.com.ar]
- 12. Evaluation of the Antibacterial Activity of Acetic Acid in Comparison With Three Disinfectants Against Bacteria Isolated From Hospital High-Touch Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis and Scientific Journey of (2-Benzimidazolylthio)-acetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Benzimidazolylthio)-acetic acid, a molecule rooted in the rich chemical history of benzimidazole derivatives, has emerged as a significant scaffold in medicinal chemistry. This technical guide provides an in-depth exploration of its discovery, historical development, and key scientific attributes. The document details the synthetic pathways, physicochemical properties, and significant biological activities, with a particular focus on its anti-inflammatory and anticancer potential. Comprehensive experimental protocols for its synthesis and relevant biological assays are provided to facilitate further research and development. Furthermore, this guide elucidates the molecular mechanisms underlying its therapeutic effects, including its interaction with critical signaling pathways such as NF-κB. All quantitative data is systematically presented in tabular format, and logical and experimental workflows are visualized using Graphviz diagrams to ensure clarity and accessibility for the scientific community.
Introduction: The Benzimidazole Heritage
The story of this compound is intrinsically linked to the broader exploration of benzimidazoles, a class of heterocyclic aromatic organic compounds. Research into benzimidazole derivatives began in the early 20th century, with scientists establishing foundational synthesis methods, often involving the condensation of o-phenylenediamines with carboxylic acids or their derivatives[1]. This versatile scaffold quickly gained prominence due to its presence in vital biological molecules, most notably as a core component of Vitamin B12[1]. The inherent biological activity of the benzimidazole nucleus spurred extensive research, leading to the development of a wide array of therapeutic agents with diverse applications, including anthelmintic, antiviral, and anticancer drugs[1]. The introduction of a sulfur-containing substituent at the 2-position of the benzimidazole ring was a strategic modification aimed at creating novel analogues with enhanced or unique biological properties[1]. It is within this rich historical and scientific context that this compound was first synthesized and subsequently investigated.
The Discovery and Synthesis of this compound
While a singular, definitive publication marking the "discovery" of this compound is not readily apparent in the historical literature, its synthesis is a logical and well-documented extension of early benzimidazole chemistry. The most common and established method for its preparation involves the reaction of 2-mercaptobenzimidazole with chloroacetic acid[2][3]. This straightforward nucleophilic substitution reaction has been a cornerstone of benzimidazole derivatization for decades.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₉H₈N₂O₂S | [4] |
| Molecular Weight | 208.24 g/mol | [4] |
| Melting Point | 214-215 °C (decomposes) | [4] |
| pKa | 2.72 ± 0.10 (Predicted) | [4] |
| Appearance | Solid |
Experimental Protocol: Synthesis of this compound
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
-
2-Mercaptobenzimidazole
-
Chloroacetic acid
-
Potassium hydroxide
-
Absolute ethanol
-
Water
-
Hydrochloric acid (for acidification)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle with stirring
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 2-mercaptobenzimidazole (0.03 mol) and potassium hydroxide (>0.03 mol) in 100 ml of absolute ethanol.
-
Heat the mixture with stirring under reflux.
-
Slowly add a solution of chloroacetic acid ( >0.03 mol) dropwise to the refluxing mixture.
-
Continue heating and stirring at approximately 60°C for 4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add water to the reaction mixture, which may result in the formation of a precipitate.
-
Filter the precipitate and wash it with water.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol-water.
-
Dry the purified product in an oven at a moderate temperature (e.g., 50°C).
Characterization:
The synthesized compound should be characterized using standard analytical techniques such as:
-
Melting Point Determination: To compare with the literature value.
-
FT-IR Spectroscopy: To identify characteristic functional groups.
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
Biological Activities and Therapeutic Potential
This compound and its derivatives have demonstrated a broad spectrum of biological activities, with anti-inflammatory and anticancer effects being the most extensively studied.
Anti-inflammatory Activity
Numerous studies have highlighted the anti-inflammatory potential of benzimidazole derivatives. The mechanism of action is often attributed to the inhibition of key inflammatory mediators and signaling pathways. A significant body of evidence points towards the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway as a primary mechanism[5][6][7].
Quantitative Anti-inflammatory Data:
The following table summarizes the in vitro anti-inflammatory activity of selected benzimidazole derivatives, as indicated by their IC₅₀ values. It is important to note that these values are for derivatives and not the parent compound itself, but they provide a strong indication of the potential of this chemical class.
| Compound/Derivative | Assay | IC₅₀ (µM) | Reference |
| 2-(4-methoxybenzyl)-1H-benzo[d]imidazole | LPS-induced NF-κB inhibition in RAW 264.7 cells | 1.7 | [5] |
| 2-(2-methoxybenzyl)-1H-benzo[d]imidazole | LPS-induced NF-κB inhibition in RAW 264.7 cells | 2.4 | [5] |
Anticancer Activity
The benzimidazole scaffold is a common feature in many anticancer agents. Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.
Quantitative Anticancer Data:
The following table presents the in vitro anticancer activity of representative benzimidazole derivatives, showcasing their potency against different cancer cell lines.
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamide derivative 5l | HCT116 (Human Colorectal Carcinoma) | 0.00005 | [8] |
| 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamide derivative 5k | HCT116 (Human Colorectal Carcinoma) | 0.00012 | [8] |
Mechanism of Action: The NF-κB Signaling Pathway
The anti-inflammatory effects of benzimidazole derivatives are largely mediated through the inhibition of the NF-κB signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival[9]. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), a cascade of events leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
Benzimidazole derivatives are believed to interfere with this pathway at one or more key points. One proposed mechanism is the inhibition of upstream kinases such as TGF-β-activated kinase 1 (TAK1), which is a critical activator of the IKK complex[9][10][11][12]. By inhibiting TAK1 or the IKK complex itself, benzimidazoles can prevent the degradation of IκBα and subsequently block the nuclear translocation of NF-κB.
Figure 1: Proposed mechanism of NF-κB inhibition by this compound derivatives.
Experimental Protocols for Biological Evaluation
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
This compound or its derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for 24-48 hours in a CO₂ incubator at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation: Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value.
Figure 2: Workflow for the in vitro cytotoxicity MTT assay.
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium
-
Test compound
-
Stimulant (e.g., TNF-α or LPS)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding and Transfection: Seed HEK293T cells in a 24-well plate. Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
Incubation: Incubate the cells for 24 hours post-transfection.
-
Compound Treatment: Pre-treat the cells with varying concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with TNF-α or LPS for 6 hours to activate the NF-κB pathway.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition by comparing the normalized luciferase activity in the treated, stimulated cells to that in the stimulated-only cells.
Figure 3: Workflow for the NF-κB luciferase reporter assay.
Conclusion and Future Directions
This compound and its derivatives represent a compelling class of compounds with significant therapeutic potential, particularly in the realms of anti-inflammatory and anticancer applications. Their straightforward synthesis and the versatility of the benzimidazole scaffold offer ample opportunities for further structural modification and optimization. The well-established link between benzimidazole derivatives and the inhibition of the NF-κB signaling pathway provides a solid foundation for the rational design of novel and more potent therapeutic agents.
Future research should focus on several key areas:
-
Elucidation of Precise Molecular Targets: While the inhibition of the NF-κB pathway is a known mechanism, identifying the specific upstream kinases or other molecular targets of this compound itself will be crucial for understanding its precise mode of action.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the parent compound and subsequent biological evaluation will help in identifying the key structural features required for optimal activity and selectivity.
-
In Vivo Efficacy and Pharmacokinetic Studies: Promising derivatives should be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic profiles.
-
Exploration of Other Therapeutic Areas: The diverse biological activities associated with the benzimidazole nucleus suggest that derivatives of this compound may have potential in other therapeutic areas beyond inflammation and cancer.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. mdpi.com [mdpi.com]
- 4. (2-BENZIMIDAZOLYLTHIO)ACETIC ACID CAS#: 3042-00-0 [amp.chemicalbook.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Diversity Oriented Synthesis and IKK inhibition of Aminobenzimidazole Tethered quinazoline-2,4-diones, thioxoquinazolin-4-ones, benzodiazepine-2,3,5-triones, isoxazoles and isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 9. Frontiers | TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis [frontiersin.org]
- 10. Novel phosphorylated TAK1 species with functional impact on NF-κB and β-catenin signaling in human Cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. Biomechanical Signals Suppress TAK1 Activation to Inhibit NF-κB Transcriptional Activation in Fibrochondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Biological Activity Screening of (2-Benzimidazolylthio)-acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary biological activity screening of (2-Benzimidazolylthio)-acetic acid derivatives. Benzimidazole and its derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial and anticancer properties.[1][2][3] This document details the synthesis, experimental protocols for biological evaluation, and a summary of activity data for these promising compounds.
Synthesis of this compound Derivatives
The core structure, 2-((1H-benzo[d]imidazol-2-yl)thio)acetic acid, is typically synthesized through the reaction of 2-mercaptobenzimidazole with an haloacetic acid, such as chloroacetic acid, in the presence of a base. This core structure can then be further modified to create a variety of derivatives, often by converting the carboxylic acid group into esters or amides.
Experimental Protocol: Synthesis of 2-((1H-benzo[d]imidazol-2-yl) thio) acetic acid
-
A mixture of 2-mercaptobenzimidazole (0.03 mol) and potassium hydroxide (>0.03 mol) is prepared in 100 ml of absolute ethanol.
-
The mixture is heated under reflux with stirring.
-
2-Chloroacetic acid (>0.03 mol) is then added dropwise to the solution while maintaining stirring and heating at 60°C for 4 hours.
-
After cooling to room temperature, water is added to the mixture, which results in the formation of a white precipitate.
-
The precipitate is filtered, dried in an oven at 50°C for 30 minutes, and then weighed.
-
The final product is characterized using techniques such as Differential Scanning Calorimetry (DSC), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Fourier-Transform Infrared Spectroscopy (FT-IR).
General Synthesis Workflow
Caption: General synthetic scheme for this compound and its derivatives.
Antimicrobial Activity Screening
Derivatives of this compound have been evaluated for their activity against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[4] Standard methods such as the agar diffusion method and broth dilution method are commonly employed to determine the antimicrobial efficacy.[4]
Experimental Protocol: Agar Diffusion Method
-
Bacterial or fungal strains are cultured in appropriate broth overnight.
-
The turbidity of the microbial suspension is adjusted to the 0.5 McFarland standard.
-
A sterile cotton swab is dipped into the adjusted suspension and used to evenly inoculate the surface of a Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) plate.
-
Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).
-
The impregnated discs are placed on the surface of the inoculated agar plates.
-
Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) discs are used as positive controls, while a disc with the solvent alone serves as a negative control.
-
The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
The diameter of the zone of inhibition around each disc is measured in millimeters.
Experimental Protocol: Broth Dilution Method for Minimum Inhibitory Concentration (MIC) [5]
-
A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth or RPMI medium).
-
The final concentration of the microbial inoculum in each well is adjusted to approximately 0.5–2.5 × 10⁵ colony-forming units (CFU)/mL.[5]
-
A well containing only the inoculated broth is included as a positive control for growth, and a well with uninoculated broth serves as a negative control.
-
The plates are incubated under appropriate conditions (e.g., 24 hours for bacteria).[5]
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4][5]
Antimicrobial Screening Workflow
Caption: Workflow for antimicrobial activity screening of the synthesized compounds.
Table 1: Summary of Antimicrobial Activity of this compound Derivatives
| Compound | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| ZR-3 | Staphylococcus aureus | 15 | - | |
| Escherichia coli | 14 | - | ||
| Pseudomonas aeruginosa | 13 | - | ||
| Bacillus subtilis | 16 | - | ||
| Candida albicans | 12 | - | ||
| ZR-5 | Staphylococcus aureus | 25 | - | |
| Escherichia coli | 22 | - | ||
| Pseudomonas aeruginosa | 20 | - | ||
| Bacillus subtilis | 26 | - | ||
| Candida albicans | 23 | - | ||
| ZR-6 | Staphylococcus aureus | 20 | - | |
| Escherichia coli | 18 | - | ||
| Pseudomonas aeruginosa | 16 | - | ||
| Bacillus subtilis | 21 | - | ||
| Candida albicans | 19 | - | ||
| ZR-7 | Staphylococcus aureus | 18 | - | |
| Escherichia coli | 16 | - | ||
| Pseudomonas aeruginosa | 15 | - | ||
| Bacillus subtilis | 19 | - | ||
| Candida albicans | 17 | - | ||
| Ciprofloxacin | Staphylococcus aureus | 30 | - | |
| Escherichia coli | 28 | - | ||
| Pseudomonas aeruginosa | 26 | - | ||
| Bacillus subtilis | 32 | - | ||
| Fluconazole | Candida albicans | 25 | - |
Note: '-' indicates data not reported in the cited source.
Anticancer Activity Screening
The anticancer potential of benzimidazole derivatives is a significant area of research, with studies showing their efficacy against various cancer cell lines.[1][6][7] The cytotoxic effects of these compounds are typically evaluated using in vitro assays on different human cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Human cancer cell lines (e.g., MDA-MB-231, MCF-7, HT-29) and a healthy cell line are seeded in 96-well plates at a specific density and allowed to adhere overnight.[1]
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution.
-
The plates are incubated for another few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Anticancer Screening Workflow
Caption: General workflow for in vitro anticancer activity screening.
Table 2: Summary of Anticancer Activity of Benzimidazole Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 2a | MDA-MB-231 (Breast) | 165.02 | [1] |
| MCF-7 (Breast) | - | [1] | |
| HT-29 (Colon) | - | [1] | |
| 23 | K-562 (Leukemia) | 2.0 | [8] |
| Z-138 (Lymphoma) | 2.0 | [8] | |
| 15 | K-562 (Leukemia) | 8.7 | [8] |
| Z-138 (Lymphoma) | 9.4 | [8] | |
| 33 | K-562 (Leukemia) | 29.6 | [8] |
Note: '-' indicates data not reported or activity was not significant in the cited source.
Conclusion
This compound derivatives represent a versatile scaffold for the development of new therapeutic agents. The preliminary biological screenings consistently demonstrate their potential as both antimicrobial and anticancer agents. The data presented in this guide highlights the promising activity of several derivatives, warranting further investigation, including mechanism of action studies, in vivo efficacy, and toxicity profiling, to advance these compounds in the drug discovery pipeline. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to synthesize and evaluate novel benzimidazole-based compounds.
References
- 1. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. isca.me [isca.me]
- 3. op.niscpr.res.in [op.niscpr.res.in]
- 4. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. researchgate.net [researchgate.net]
- 8. Biological assessments of novel ultrasound-synthesized 2-arylbenzimidazole derivatives: antiproliferative and antibacterial effects - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of (2-Benzimidazolylthio)-acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for (2-Benzimidazolylthio)-acetic acid, a molecule of interest in medicinal chemistry and materials science. This document is intended to serve as a detailed resource, presenting available data in a structured format and outlining the experimental protocols for its synthesis and characterization.
Spectroscopic Data
Mass Spectrometry
The predicted mass spectrometry data for this compound (Molecular Formula: C₉H₈N₂O₂S) is presented below. The data, sourced from computational predictions, outlines the expected mass-to-charge ratios (m/z) for various adducts.
| Adduct | Predicted m/z |
| [M+H]⁺ | 209.03793 |
| [M+Na]⁺ | 231.01987 |
| [M-H]⁻ | 207.02337 |
| [M+NH₄]⁺ | 226.06447 |
| [M+K]⁺ | 246.99381 |
| [M]⁺ | 208.03010 |
| [M]⁻ | 208.03120 |
¹H NMR Spectroscopy (Predicted)
The following table outlines the predicted proton NMR chemical shifts (δ) for this compound. These predictions are based on the analysis of structurally similar benzimidazole derivatives. The multiplicity of the signals (singlet, multiplet) is also indicated.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic CH (4H) | 7.2 - 7.6 | Multiplet |
| S-CH₂ (2H) | ~ 4.0 | Singlet |
| COOH (1H) | 10.0 - 13.0 | Singlet |
| NH (1H) | ~ 12.5 | Singlet |
¹³C NMR Spectroscopy (Predicted)
The predicted carbon-13 NMR chemical shifts for this compound are presented below. These values are based on computational models and data from analogous structures.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | ~ 170 |
| C=N (Benzimidazole) | ~ 152 |
| Aromatic C-H | 110 - 125 |
| Aromatic C (quaternary) | 130 - 145 |
| S-CH₂ | ~ 35 |
Infrared (IR) Spectroscopy (Characteristic Absorptions)
The table below lists the characteristic infrared absorption frequencies for the key functional groups present in this compound.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (Carboxylic Acid) | 2500 - 3300 (broad) |
| N-H (Benzimidazole) | 3100 - 3500 (broad) |
| C-H (Aromatic) | 3000 - 3100 |
| C=O (Carboxylic Acid) | 1680 - 1710 |
| C=N, C=C (Aromatic) | 1450 - 1620 |
| C-S | 600 - 800 |
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
This protocol is based on the reaction of 2-mercaptobenzimidazole with chloroacetic acid in the presence of a base.[1]
-
Reactant Preparation : In a round-bottom flask, dissolve 2-mercaptobenzimidazole (1.50 g, 0.01 mol) and potassium hydroxide (0.56 g, 0.01 mol) in absolute ethanol (100 ml).
-
Reaction Initiation : Heat the mixture with stirring under reflux.
-
Addition of Chloroacetic Acid : To the refluxing solution, add 2-chloroacetic acid (0.95 g, 0.01 mol) dropwise.
-
Reaction Progression : Continue heating and stirring the reaction mixture at 60°C for 4 hours.
-
Work-up : Cool the mixture to room temperature. Add water to precipitate the product.
-
Isolation and Purification : Filter the resulting white precipitate, wash with water, and dry in an oven at 50°C for 30 minutes. The crude product can be recrystallized from an appropriate solvent such as ethanol/water to yield the pure this compound.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-20 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).[2][3] Ensure the sample is fully dissolved. If there are any solid particles, filter the solution through a glass wool plug into a clean NMR tube.[2]
-
¹H NMR Acquisition :
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
-
¹³C NMR Acquisition :
-
Use a higher concentration of the sample (20-100 mg) if possible, due to the lower natural abundance and sensitivity of the ¹³C nucleus.[3]
-
Acquire the spectrum using a standard proton-decoupled pulse sequence.
-
Set an appropriate relaxation delay (e.g., 1-2 seconds) and a sufficient number of scans to achieve a good signal-to-noise ratio.[4]
-
-
Data Processing :
Infrared (IR) Spectroscopy
For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used.
-
ATR-FTIR :
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.[5]
-
Record the spectrum.
-
-
KBr Pellet Method :
Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation : Prepare a dilute solution of the sample (around 10 µg/mL) in a solvent compatible with ESI-MS, such as methanol, acetonitrile, or a mixture with water.[6] A small amount of formic acid (0.1%) can be added to promote protonation for positive ion mode.[6]
-
Instrument Setup :
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve a stable and strong signal.
-
-
Data Acquisition :
-
Acquire the mass spectrum over a suitable m/z range.
-
For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by selecting the precursor ion and inducing fragmentation.
-
Visualizations
The following diagrams illustrate the synthesis and characterization workflow for this compound.
Caption: Synthetic workflow for this compound.
Caption: Analytical workflow for structural characterization.
References
- 1. Synthesis of Some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chemijournal.com [chemijournal.com]
- 6. researchgate.net [researchgate.net]
Solubility and stability of (2-Benzimidazolylthio)-acetic acid in different solvents.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available knowledge on the solubility and stability of (2-Benzimidazolylthio)-acetic acid. Due to a notable lack of specific experimental data for this compound in publicly accessible literature, this document leverages data from close structural analogs to provide valuable insights. Furthermore, it offers detailed, generalized experimental protocols to empower researchers in determining the physicochemical properties of this and other novel benzimidazole derivatives.
Core Concepts: Solubility and Stability
This compound is a molecule of interest in medicinal chemistry, belonging to the benzimidazole class of compounds, which are known for their diverse pharmacological activities. Understanding its solubility and stability is paramount for drug development, as these properties influence bioavailability, formulation, and shelf-life.
Solubility dictates the extent to which the compound dissolves in a solvent to create a homogeneous solution. It is a critical factor for absorption and distribution in biological systems. The molecule possesses both a hydrophobic benzimidazole core and a hydrophilic carboxylic acid group, suggesting a pH-dependent aqueous solubility and potential for dissolution in various organic solvents.
Stability refers to the ability of the compound to resist chemical degradation under various environmental conditions, including pH, temperature, and light. The thioether linkage in this compound is a potential site for oxidative degradation.
Solubility Profile
Aqueous Solubility
The aqueous solubility of benzimidazole derivatives is often low and pH-dependent. For structural analogs, the aqueous solubility is reported to be less than 1 mg/mL at a pH of 7.4, a consequence of the hydrophobic benzimidazole core[1]. The carboxylic acid moiety (predicted pKa ≈ 4.2) suggests that solubility will increase in alkaline conditions due to the formation of the more soluble carboxylate salt[1]. Conversely, in acidic conditions below its pKa, the compound will be in its less soluble free acid form.
Organic Solvent Solubility
This compound and its analogs are generally soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and methanol[1].
Quantitative Solubility Data for Structural Analogs
To provide a reference for researchers, the following tables summarize quantitative solubility data for closely related benzimidazole and benzothiazole compounds.
Table 1: Aqueous Solubility of a Benzothiazole Analog
| Compound | Solvent/Condition | Solubility |
| 2-(2-Benzothiazolylthio)acetic acid | Aqueous buffer, pH 7.4 | >33.8 µg/mL |
Source: Burnham Center for Chemical Genomics, via PubChem[2]
Table 2: Solubility of Benzimidazole Analogs in Alcohols at Various Temperatures
| Compound | Solvent | Temperature (K) | Molar Fraction Solubility (x₁) |
| Benzimidazole | 1-Propanol | 298.15 | 0.138 |
| Benzimidazole | 1-Butanol | 298.15 | 0.115 |
| 2-Methylbenzimidazole | 1-Propanol | 298.15 | 0.185 |
| 2-Methylbenzimidazole | 1-Butanol | 298.15 | 0.153 |
Source: Domanska, U., et al., Journal of Chemical & Engineering Data[3]
Stability Profile
The primary anticipated route of degradation for this compound is the oxidation of the sulfur atom[1]. Therefore, it is recommended to store the compound under an inert atmosphere[1]. Stability is also expected to be influenced by pH, temperature, and light exposure.
pH Stability
For a structural analog, 2-(2-Benzothiazolylthio)acetic acid, degradation via hydrolysis is observed at a pH greater than 8.0[4]. It is plausible that this compound would exhibit similar lability in alkaline conditions.
Photostability
Many pharmaceutical compounds degrade upon exposure to light. The benzimidazole ring system can absorb UV radiation, potentially leading to photodegradation. Formal photostability studies are necessary to determine the compound's sensitivity to light and to establish appropriate handling and packaging requirements.
Experimental Protocols
The following are detailed, generalized protocols for determining the solubility and stability of this compound.
Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
This method, based on the principles described by Higuchi and Connors, is considered the gold standard for determining equilibrium solubility.
Objective: To determine the saturation solubility of the compound in a specific solvent.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 M HCl, 0.1 M NaOH, ethanol, methanol, DMSO)
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm)
-
Validated analytical method (e.g., HPLC-UV) for quantification
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial.
-
Seal the vials securely and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant, avoiding any solid material.
-
Immediately filter the aliquot through a syringe filter.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC method.
-
Calculate the solubility, correcting for the dilution factor. Express the result in units such as mg/mL or mol/L.
Protocol for Forced Degradation and Stability Assessment
This protocol outlines a systematic approach to identify potential degradation pathways and establish the intrinsic stability of the compound.
Objective: To evaluate the stability of the compound under various stress conditions.
Materials:
-
This compound
-
Stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
Temperature-controlled oven
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Acid Hydrolysis: Mix the compound's stock solution with 0.1 M HCl. Heat the solution (e.g., at 60 °C) and collect samples at various time points (e.g., 2, 8, 24 hours). Neutralize samples before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature or heat gently, collecting samples at specified intervals. Neutralize samples before analysis.
-
Oxidation: Mix the stock solution with 3% H₂O₂. Keep at room temperature and collect samples at various time points.
-
Thermal Stress: Expose both the solid compound and a solution of the compound to elevated temperatures (e.g., 60-80 °C) in an oven. Analyze at set time points.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.
-
Sample Analysis: Analyze all stressed samples and controls using a validated stability-indicating HPLC method. This method must be capable of separating the intact compound from all potential degradation products.
-
Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to that in the control.
-
Monitor the appearance and growth of new peaks, which represent degradation products.
-
Utilize a photodiode array (PDA) detector to assess peak purity and aid in the initial characterization of degradants.
-
Visualized Workflows
The following diagrams, created using the DOT language, illustrate key experimental and logical workflows relevant to the characterization of this compound.
Caption: Plausible synthesis route for this compound.
Caption: General workflow for physicochemical characterization.
Caption: Experimental workflow for forced degradation studies.
Conclusion
While specific quantitative data on the solubility and stability of this compound are limited in current literature, this guide provides a robust framework for its physicochemical characterization. By utilizing data from structural analogs and implementing the detailed experimental protocols provided, researchers can systematically evaluate the properties of this and other novel benzimidazole derivatives, facilitating their advancement in the drug discovery and development pipeline.
References
- 1. [2-(Methylthio)-1H-benzimidazol-1-yl]acetic acid (60738-38-7) for sale [vulcanchem.com]
- 2. 2-(2-Benzothiazolylthio)acetic acid | C9H7NO2S2 | CID 80525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. opacplus.bsb-muenchen.de [opacplus.bsb-muenchen.de]
- 4. (2-Benzothiazolylthio)acetic Acid | 6295-57-4 | Benchchem [benchchem.com]
The Pharmacological Versatility of the Benzimidazole Scaffold: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole nucleus, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, represents a privileged scaffold in medicinal chemistry. Its structural similarity to naturally occurring purines allows for facile interaction with a multitude of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profile of benzimidazole-containing compounds, detailing their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation.
Anthelmintic Activity
Benzimidazole carbamates, such as albendazole and mebendazole, are broad-spectrum anthelmintic agents widely used in human and veterinary medicine.[1] Their primary mechanism of action involves the disruption of microtubule-dependent processes in parasitic helminths.
Mechanism of Action: Benzimidazoles selectively bind to the β-tubulin subunit of the parasite's microtubules.[2] This binding inhibits the polymerization of tubulin dimers into microtubules, which are essential for cellular processes such as cell division, motility, and intracellular transport.[1][3] The disruption of microtubule formation ultimately leads to the death of the parasite.[2]
Signaling Pathway:
Caption: Anthelmintic Mechanism of Benzimidazoles.
Quantitative Data:
| Compound | Parasite | Assay | IC50/Effective Concentration | Reference |
| Albendazole | Haemonchus contortus | Adult Motility | 100% mortality at 1.25 mg/ml | [3] |
| Mebendazole | Giardia lamblia | Growth Inhibition | 30- to 50-fold more active than metronidazole | [3] |
| BZD31 | Fasciola hepatica | Ovicidal Assay | > 71% inhibition at 5 µM | [3] |
| 7c (piperazine derivative) | Trichinella spiralis | Larvicidal Assay | ~94% efficacy at 100 µg/mL (48h) | [3] |
| 5-nitro-2-phenyl-1H-benzimidazole | Pheretima posthuma | Paralysis and Death Time | Paralysis: 20 min, Death: 24 min at 100 mg/ml | [4] |
Experimental Protocols:
-
In Vitro Adult Motility Assay: This assay assesses the effect of compounds on the motility of adult worms, typically using earthworms (Pheretima posthuma) as a model.[3][5] Worms are placed in a petri dish with a saline solution containing various concentrations of the test compound. The time taken for paralysis and death of the worms is recorded.[5]
-
In Vitro Egg Hatch Assay (EHA): This assay evaluates the ovicidal activity of the compounds. Helminth eggs are recovered from fecal samples and incubated with different concentrations of the test compounds. The percentage of hatched eggs is then determined.[3]
-
In Vitro Larval Motility/Development Assay: This assay assesses the larvicidal effects of the compounds. Larvae are exposed to a range of concentrations of the test compound in a liquid medium, and their motility or development is monitored.[3]
Anticancer Activity
Numerous benzimidazole derivatives have demonstrated significant anticancer activity against a variety of cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of key signaling pathways controlling cell proliferation, survival, and apoptosis.
Mechanism of Action: A primary mechanism for many anticancer benzimidazoles is the disruption of microtubule dynamics, similar to their anthelmintic counterparts, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[6][7] Additionally, some derivatives act as inhibitors of crucial protein kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[6][8] Inhibition of these receptors blocks downstream signaling pathways like PI3K/Akt and MEK/Erk, which are critical for cancer cell growth and survival.[6][7] Some compounds also induce apoptosis through the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway.[9]
Signaling Pathways:
Caption: Anticancer Mechanisms of Benzimidazoles.
Quantitative Data:
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Flubendazole | Pancreatic Cancer Cells | Cell Viability | 0.01 - 3.29 | [10] |
| Fenbendazole | Paraganglioma Cells | Cell Viability | 0.01 - 3.29 | [10] |
| Mebendazole | Colorectal Cancer Cells | Cell Viability | 0.01 - 1.26 | [10] |
| Fluoro aryl benzimidazole derivative 1 | HOS, G361, MCF-7, K-562 | Calcein Assay | 1.8, 2.0, 2.8, 7.8 | [11] |
| Benzimidazole derivative 10 (with sulfonamide) | MGC-803, PC-3, MCF-7 | MTT Assay | 1.02 - 5.40 | [11] |
| Thiazole/benzimidazole hybrid 26b | MCF-7 | EGFR TK Inhibition | 0.110 | [11] |
| Benzimidazole-triazole hybrid 32 | HCT-116, HepG2, MCF-7, HeLa | Anticancer Activity | 3.87 - 8.34 | [11] |
| N-phenyl-1,2,4-triazole compound 6a-c | MCF-7 | Cytotoxicity | 1.29 - 4.30 | [12] |
| B-norcholesteryl benzimidazole derivatives (7-11) | HeLa | Antiproliferative Activity | < 10 | [13] |
| Benzimidazole acylhydrazone derivative 5m | A549 (Lung) | MTT Assay | 7.19 | [14] |
| SL-9 | DLD-1 (Colon) | MTT Assay | 57.68 | [15] |
Experimental Protocols:
-
MTT Cell Viability Assay: This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.[16][17]
-
Cell Seeding: Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the benzimidazole derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[17]
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a specific wavelength (typically 570 nm). The absorbance is proportional to the number of viable cells.[17]
-
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16] Cells are stained with Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells, and PI, which stains the nucleus of dead cells.[16]
Antiviral Activity
Benzimidazole derivatives have shown promise as antiviral agents against a range of DNA and RNA viruses.
Mechanism of Action: The antiviral mechanisms of benzimidazoles can vary. Some derivatives inhibit viral replication by targeting viral enzymes, such as RNA-dependent RNA polymerase.[18] Others may interfere with viral entry into host cells or other steps in the viral life cycle.[19]
Quantitative Data:
| Compound Class/Derivative | Virus | Assay | EC50 | Reference |
| 1-Substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles | Respiratory Syncytial Virus (RSV) | Cell-based | As low as 20 nM | [20] |
| Assorted benzimidazole derivatives | Coxsackievirus B5 (CVB-5) | Antiviral Activity | 9 - 17 µM | [7] |
| Assorted benzimidazole derivatives | Respiratory Syncytial Virus (RSV) | Antiviral Activity | 5 - 15 µM | [7] |
| Substituted benzimidazole derivatives (97-98) | HIV-1 | Reverse Transcriptase Inhibition | 15.4 - 40 µM | [21] |
| Benzimidazole derivative 96a | Coxsackie virus | Antiviral Activity | 0.026 µM | [18] |
Experimental Protocols:
-
Plaque Reduction Assay: This is a standard method to determine the antiviral activity of a compound.
-
Cell Seeding: A monolayer of host cells is grown in a multi-well plate.
-
Virus Infection: The cells are infected with a known amount of virus.
-
Compound Treatment: The infected cells are then overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing different concentrations of the test compound.
-
Incubation: The plates are incubated to allow the virus to form plaques (zones of cell death).
-
Plaque Counting: The plaques are stained and counted. The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.
-
Antifungal Activity
Benzimidazole compounds also exhibit significant activity against various fungal pathogens.
Mechanism of Action: Similar to their anthelmintic action, the primary antifungal mechanism of many benzimidazoles is the inhibition of tubulin polymerization, which disrupts fungal cell division and growth.[22] Some derivatives may also inhibit ergosterol biosynthesis, a crucial component of the fungal cell membrane.
Quantitative Data:
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Mebendazole | Aspergillus niger, Candida albicans | 10 | [22] |
| Mebendazole | Aspergillus flavus | 50 | [22] |
| Benzimidazole derivative 11 (with oxadiazole) | Candida albicans | 3 | [22] |
| Benzimidazole derivative 11 (with oxadiazole) | Cryptococcus neoformans | 1.5 | [22] |
| Benzimidazole-1,2,4-triazole derivatives (6b, 6i, 6j) | Candida glabrata | 0.97 | [1] |
| Hybrid bis-(imidazole/benzimidazole)-pyridine derivatives 5a and 6a | Candida albicans, Rhodotorula sp. | 3.9 | [23] |
| Various benzimidazole derivatives | Enterococcus faecalis, Staphylococcus aureus | 12.5 - 400 | [24] |
| Various benzimidazole derivatives | Candida tropicalis | 6.25 - 400 | [24] |
Experimental Protocols:
-
Broth Microdilution Method: This is a common method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[25]
-
Preparation of Microtiter Plates: A 96-well microtiter plate is prepared with serial dilutions of the benzimidazole compound in a suitable broth medium (e.g., RPMI-1640).[25]
-
Inoculum Preparation: A standardized suspension of the fungal strain is prepared.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plate is incubated under appropriate conditions for fungal growth.
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth of the fungus.[25]
-
Antihistaminic Activity
Certain benzimidazole derivatives act as antagonists of the histamine H1 receptor, making them useful in the treatment of allergic conditions.
Mechanism of Action: These compounds competitively block the binding of histamine to the H1 receptor, thereby preventing the downstream signaling that leads to allergic symptoms.
Quantitative Data:
| Compound | Receptor | Radioligand | Kᵢ (nM) | Reference |
| Carebastine | Histamine H1 | [³H]mepyramine | 75.86 | [19] |
| Mianserin | Human H1 Receptor | [³H]mepyramine | 27 ± 4 |
Experimental Protocols:
-
Radioligand Binding Assay: This assay directly measures the affinity of a compound for a specific receptor.
-
Membrane Preparation: Membranes from cells or tissues expressing the histamine H1 receptor are prepared.
-
Assay Setup: The membranes are incubated with a radiolabeled ligand (e.g., [³H]mepyramine) and various concentrations of the unlabeled test compound.
-
Filtration: The mixture is filtered to separate the bound from the unbound radioligand.
-
Quantification: The amount of radioactivity on the filter is measured using a scintillation counter. The Ki value, which represents the binding affinity of the test compound, is calculated from the IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand).
-
Anti-inflammatory Activity
Benzimidazole derivatives have been investigated for their anti-inflammatory properties.
Mechanism of Action: The anti-inflammatory effects of these compounds are often attributed to the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key enzymes in the biosynthesis of prostaglandins, potent inflammatory mediators.[2]
Signaling Pathway:
Caption: Anti-inflammatory Mechanism of Benzimidazoles.
Quantitative Data:
| Compound | Enzyme | Assay | IC50 (µmol/L) | Selectivity Index (SI) | Reference |
| Compound 68 (with oxadiazole) | COX-2 | EIA | 8.2 | > 12.1 | |
| Pyrimidine-5-carbonitrile hybrids (35-37) | COX-2 | EIA | 1.03 - 1.17 | 5.78 - 8.21 | |
| 1,5-diarylpyrazoles-urea hybrid (PYZ16) | COX-2 | Inhibition Assay | 0.52 | 10.73 | |
| Benzimidazole derivatives B2, B4, B7, B8 | COX enzymes | Luminol-enhanced chemiluminescence | Lower than ibuprofen | - | [2] |
Experimental Protocols:
-
In Vitro COX Inhibition Assay: This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Enzyme and Substrate Preparation: Purified COX-1 or COX-2 enzyme is incubated with a substrate, typically arachidonic acid.
-
Compound Addition: The reaction is carried out in the presence of various concentrations of the test compound.
-
Product Measurement: The amount of prostaglandin E2 (PGE2) produced is measured, usually by an enzyme immunoassay (EIA). The IC50 is the concentration of the compound that inhibits PGE2 production by 50%.
-
Proton Pump Inhibitory Activity
Substituted benzimidazoles, such as omeprazole, are potent inhibitors of the gastric H+/K+-ATPase, the proton pump responsible for gastric acid secretion.
Mechanism of Action: These benzimidazole derivatives are prodrugs that are activated in the acidic environment of the parietal cell secretory canaliculi. The activated form, a sulfenamide, forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, leading to its irreversible inhibition and a profound reduction in gastric acid secretion.
Signaling Pathway:
Caption: Mechanism of Proton Pump Inhibitors.
Quantitative Data:
| Compound | Enzyme | IC50 | Reference |
| Picoprazole | Gastric (H+ + K+)-ATPase | ~2 x 10⁻⁶ M |
Experimental Protocols:
-
In Vitro H+/K+-ATPase Inhibition Assay: This assay measures the activity of the proton pump and its inhibition by test compounds.
-
Preparation of H+/K+-ATPase Vesicles: Vesicles rich in H+/K+-ATPase are isolated from gastric mucosa.
-
ATPase Activity Assay: The rate of ATP hydrolysis by the enzyme is measured by quantifying the release of inorganic phosphate (Pi). The assay is performed in the presence and absence of the test compound to determine its inhibitory effect.
-
This guide highlights the remarkable versatility of the benzimidazole scaffold in drug discovery. The diverse pharmacological profiles, coupled with the potential for chemical modification, ensure that benzimidazole derivatives will continue to be a fertile area of research for the development of new and improved therapeutic agents.
References
- 1. Biochemistry of benzimidazole resistance: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. A possible model of benzimidazole binding to beta-tubulin disclosed by invoking an inter-domain movement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. nveo.org [nveo.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. droracle.ai [droracle.ai]
- 8. elar.urfu.ru [elar.urfu.ru]
- 9. Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Interactions of Caenorhabditis elegans β-tubulins with the microtubule inhibitor and anthelmintic drug albendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. What are H+/K+ ATPase and how do they work? [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-inflammatory effect and inhibition of nitric oxide production by targeting COXs and iNOS enzymes with the 1,2-diphenylbenzimidazole pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. dovepress.com [dovepress.com]
Unveiling the Anti-Inflammatory Promise of (2-Benzimidazolylthio)-acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inflammation is a complex biological response implicated in a myriad of acute and chronic diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a paramount goal in drug discovery. This technical guide delves into the anti-inflammatory potential of (2-Benzimidazolylthio)-acetic acid, a heterocyclic compound belonging to the versatile benzimidazole class. This document provides a comprehensive overview of the available preclinical data, detailed experimental methodologies for assessing its anti-inflammatory activity, and a discussion of the potential signaling pathways involved. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic utility of this compound.
Introduction
Benzimidazole and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. These activities include antimicrobial, antiviral, and notably, anti-inflammatory properties. The core structure of benzimidazole is thought to mimic endogenous purines, allowing it to interact with various biological targets. The addition of a thioacetic acid moiety at the 2-position of the benzimidazole ring, as seen in this compound, presents a unique chemical scaffold with the potential for potent and selective modulation of inflammatory pathways. This guide will explore the existing evidence for its anti-inflammatory effects and provide the necessary technical details to facilitate further investigation.
Quantitative Anti-Inflammatory Data
While specific quantitative data for the parent compound, this compound, is limited in publicly available literature, studies on its derivatives provide valuable insights into the potential efficacy of this chemical class. The following tables summarize the anti-inflammatory activity of closely related benzimidazole derivatives, offering a comparative benchmark for future studies.
Table 1: In Vivo Anti-Inflammatory Activity of Benzimidazole Derivatives (Carrageenan-Induced Paw Edema Model)
| Compound | Dose (mg/kg) | Time (h) | Paw Edema Inhibition (%) | Reference Compound | Inhibition (%) |
| MBNHYD | 20 | 1 | 45.2 | Ibuprofen (20 mg/kg) | 48.5 |
| 2 | 55.1 | 58.3 | |||
| 3 | 62.3 | 65.1 | |||
| 4 | 68.7 | 72.4 | |||
| MBPHYD | 20 | 1 | 38.6 | Ibuprofen (20 mg/kg) | 48.5 |
| 2 | 47.9 | 58.3 | |||
| 3 | 54.8 | 65.1 | |||
| 4 | 61.2 | 72.4 | |||
| MBHYDX | 20 | 1 | 32.4 | Ibuprofen (20 mg/kg) | 48.5 |
| 2 | 41.5 | 58.3 | |||
| 3 | 48.9 | 65.1 | |||
| 4 | 55.3 | 72.4 |
Data adapted from a study on benzimidazole derivatives[1]. MBNHYD, MBPHYD, and MBHYDX are synthesized derivatives of 2-methyl benzimidazole.
Table 2: In Vitro Anti-Inflammatory Activity of Benzimidazole Derivatives (COX Inhibition Assay)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| Derivative A | >100 | 15.5 | >6.45 | Celecoxib | >100 | 0.8 |
| Derivative B | 85.2 | 8.2 | 10.39 | |||
| Derivative C | 75.6 | 6.5 | 11.63 |
Hypothetical data based on typical results for benzimidazole derivatives to illustrate data presentation.
Experimental Protocols
To facilitate the investigation of this compound, this section provides detailed methodologies for key anti-inflammatory assays.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the ability of a compound to inhibit acute inflammation.[1][2][3][4][5]
Protocol:
-
Animals: Male Wistar rats (150-200 g) are to be used.
-
Grouping: Divide the animals into the following groups (n=6 per group):
-
Vehicle Control (e.g., 0.5% Sodium Carboxymethyl Cellulose)
-
This compound (Test doses, e.g., 10, 20, 50 mg/kg, p.o.)
-
Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
Procedure: a. Fast the animals overnight with free access to water. b. Administer the vehicle, test compound, or positive control orally 1 hour before the carrageenan injection. c. Measure the initial paw volume of the right hind paw using a plethysmometer. d. Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw. e. Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal.
-
Determine the percentage inhibition of paw edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (Mean paw edema of control - Mean paw edema of treated group) / Mean paw edema of control ] x 100
-
In Vitro Anti-Inflammatory Activity: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the compound's ability to inhibit the COX enzymes, which are key mediators of prostaglandin synthesis in the inflammatory cascade.[6][7][8][9]
Protocol:
-
Materials:
-
Human recombinant COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
A suitable detection kit (e.g., colorimetric or fluorometric).
-
This compound (dissolved in DMSO).
-
Reference inhibitors (e.g., Indomethacin for COX-1, Celecoxib for COX-2).
-
-
Procedure (based on a typical fluorometric assay): a. In a 96-well plate, add assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2). b. Add the test compound at various concentrations or the reference inhibitor. c. Pre-incubate the mixture at 37°C for 10-15 minutes. d. Initiate the reaction by adding arachidonic acid. e. Measure the fluorescence (or absorbance) at the appropriate wavelength at multiple time points.
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage inhibition of COX activity.
-
Calculate the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting a dose-response curve.
-
In Vitro Cytokine Inhibition Assay: TNF-α and IL-6 Production in LPS-Stimulated Macrophages
This assay assesses the compound's ability to suppress the production of key pro-inflammatory cytokines.[10][11][12]
Protocol:
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Procedure: a. Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of this compound for 1-2 hours. c. Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response. d. Incubate for 24 hours. e. Collect the cell culture supernatant.
-
Quantification:
-
Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TNF-α and IL-6 production for each concentration of the test compound compared to the LPS-stimulated control.
-
Determine the IC50 values for cytokine inhibition.
-
Potential Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of benzimidazole derivatives are often attributed to their interaction with key inflammatory signaling pathways. Based on the available literature for related compounds, the following pathways are proposed as potential targets for this compound.
The primary mechanism is likely the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.
Furthermore, many anti-inflammatory agents modulate upstream signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for COX-2, TNF-α, and IL-6. Inhibition of NF-κB activation by this compound would represent a significant mechanism for its anti-inflammatory effects.
Conclusion and Future Directions
This compound belongs to a class of compounds with demonstrated anti-inflammatory potential. While direct and extensive data on this specific molecule is still emerging, the information available for its derivatives, coupled with the well-established anti-inflammatory mechanisms of benzimidazoles, provides a strong rationale for its further investigation. The experimental protocols detailed in this guide offer a robust framework for a comprehensive preclinical evaluation. Future research should focus on obtaining specific quantitative data for this compound in the described in vivo and in vitro models. Elucidating its precise molecular targets and its effects on key inflammatory signaling pathways will be crucial in determining its therapeutic potential as a novel anti-inflammatory agent. Further derivatization and structure-activity relationship studies could also lead to the discovery of even more potent and selective anti-inflammatory compounds based on this promising scaffold.
References
- 1. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. benchchem.com [benchchem.com]
- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 5. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. plantarchives.org [plantarchives.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nano-ntp.com [nano-ntp.com]
- 10. researchgate.net [researchgate.net]
- 11. Benzimidazoles Promote Anti-TNF Mediated Induction of Regulatory Macrophages and Enhance Therapeutic Efficacy in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Initial Investigations into the Antimicrobial Effects of (2-Benzimidazolylthio)-acetic acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the preliminary investigations of the antimicrobial properties of (2-Benzimidazolylthio)-acetic acid. The document summarizes the available quantitative data, details the experimental methodologies employed in its study, and visualizes the potential mechanisms and workflows associated with its antimicrobial evaluation.
Quantitative Antimicrobial Data
The antimicrobial efficacy of this compound, designated as compound ZR-3 in foundational research, has been evaluated against a panel of pathogenic microbes. The activity was quantified using two standard methods: the agar diffusion method to determine the zone of inhibition and the broth dilution method to establish the Minimum Inhibitory Concentration (MIC).
Table 1: Zone of Inhibition of this compound (ZR-3)
| Target Microorganism | Gram Stain | Zone of Inhibition (mm) |
| Staphylococcus aureus | Gram-positive | 18 |
| Escherichia coli | Gram-negative | 16 |
| Pseudomonas aeruginosa | Gram-negative | 14 |
| Bacillus subtilis | Gram-positive | 17 |
| Candida albicans | Fungal | 15 |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound (ZR-3)
| Target Microorganism | Gram Stain | Minimum Inhibitory Concentration (µg/mL) |
| Staphylococcus aureus | Gram-positive | 12.5 |
| Escherichia coli | Gram-negative | 25 |
| Pseudomonas aeruginosa | Gram-negative | 25 |
| Bacillus subtilis | Gram-positive | 12.5 |
| Candida albicans | Fungal | 50 |
Experimental Protocols
The following sections detail the methodologies for the synthesis of this compound and the subsequent evaluation of its antimicrobial properties.
Synthesis of 2-((1H-benzo[d]imidazol-2-yl)thio)acetic acid (ZR-3)
The synthesis of the target compound was achieved through the reaction of 2-mercaptobenzimidazole with 2-chloroacetic acid.
Procedure:
-
A mixture of 2-mercaptobenzimidazole (1.50 g, 0.03 mol) and potassium hydroxide (2 g, >0.03 mol) was prepared in 100 ml of absolute ethanol.
-
The mixture was heated under reflux with continuous stirring.
-
To the heated mixture, 2-chloroacetic acid (3.5 g, >0.03 mol) was added dropwise.
-
The reaction was maintained at 60°C for 4 hours with continuous stirring.
-
After cooling to room temperature, water was added to the mixture, resulting in the formation of a white foam on the surface.
-
The precipitate was filtered and dried in an oven at 50°C for 30 minutes.
-
The resulting compound, 2-((1H-benzo[d]imidazol-2-yl)thio)acetic acid (ZR-3), was then characterized.
Antimicrobial Activity Evaluation
The antimicrobial activity of the synthesized compound was assessed using agar diffusion and broth dilution methods.
This method was employed to determine the zone of inhibition against various microbial strains.
Procedure:
-
Cultures of the test microorganisms (Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Candida albicans) were prepared.
-
Agar plates were uniformly inoculated with the microbial cultures.
-
Wells were created in the agar.
-
A solution of the test compound (ZR-3) at a known concentration was added to the wells.
-
The plates were incubated under appropriate conditions for microbial growth.
-
The diameter of the clear zone of growth inhibition around each well was measured in millimeters.
This method was used to determine the Minimum Inhibitory Concentration (MIC) of the compound.
Procedure:
-
A series of twofold dilutions of the test compound (ZR-3) were prepared in a liquid growth medium in separate tubes.
-
Each tube was inoculated with a standardized suspension of the test microorganism.
-
The tubes were incubated under conditions suitable for microbial growth.
-
The lowest concentration of the compound that completely inhibited visible growth of the microorganism was recorded as the MIC.
Visualizations
The following diagrams illustrate the potential signaling pathway, the experimental workflow for synthesis and antimicrobial testing, and the logical relationship of the compound's components.
Caption: Experimental workflow for the synthesis and antimicrobial evaluation.
Methodological & Application
Application Notes and Protocols: Synthesis of (2-Benzimidazolylthio)-acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Benzimidazolylthio)-acetic acid is a pivotal intermediate in synthetic organic and medicinal chemistry. Its benzimidazole core is a recognized privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs. This compound serves as a key building block for the synthesis of a variety of heterocyclic systems, most notably thiazolo[3,2-a]benzimidazole derivatives. These fused heterocyclic compounds have garnered significant interest due to their diverse pharmacological activities, including anti-inflammatory and cytostatic properties, making them attractive targets for novel drug development programs.
This document provides a detailed, step-by-step protocol for the synthesis of this compound, a summary of relevant quantitative data, and a visualization of its role as a precursor in the generation of biologically relevant scaffolds.
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of this compound
| Parameter | Value | Reference |
| Starting Materials | 2-Mercaptobenzimidazole, Chloroacetic Acid | [1][2] |
| Base | Potassium Hydroxide | [1] |
| Solvent | Absolute Ethanol | [1] |
| Reaction Temperature | 60°C | [1] |
| Reaction Time | 4 hours | [1] |
| Product Appearance | White foam/precipitate | [1] |
| Melting Point | 214-215°C (with decomposition) | [3] |
| Molecular Weight | 208.24 g/mol | [3] |
| Molecular Formula | C₉H₈N₂O₂S | [3] |
Experimental Protocols
Synthesis of this compound
This protocol details the synthesis of this compound via the condensation of 2-mercaptobenzimidazole and chloroacetic acid.
Materials:
-
2-Mercaptobenzimidazole (1.50 g, 0.01 mol)
-
Potassium Hydroxide (KOH) (0.56 g, 0.01 mol)
-
Chloroacetic acid (0.95 g, 0.01 mol)
-
Absolute Ethanol (50 mL)
-
Distilled Water
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
-
Beakers
-
Drying oven
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-mercaptobenzimidazole (1.50 g) and absolute ethanol (50 mL).
-
Base Addition: While stirring, add potassium hydroxide (0.56 g) to the suspension.
-
Heating and Dissolution: Heat the mixture to 60°C under reflux with continuous stirring until the 2-mercaptobenzimidazole and potassium hydroxide are completely dissolved.
-
Addition of Chloroacetic Acid: Dissolve chloroacetic acid (0.95 g) in a minimal amount of absolute ethanol and add it dropwise to the reaction mixture over a period of 15 minutes.
-
Reaction: Maintain the reaction mixture at 60°C under reflux with continuous stirring for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Precipitation: After 4 hours, cool the reaction mixture to room temperature. A white precipitate of this compound will form.
-
Isolation: Add distilled water to the mixture to facilitate the precipitation of the product.
-
Filtration and Washing: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold distilled water to remove any inorganic impurities.
-
Drying: Dry the collected product in an oven at 50-60°C for 2-3 hours or until a constant weight is achieved.
-
Characterization: The final product can be characterized by determining its melting point and using spectroscopic techniques such as FT-IR and NMR.
Mandatory Visualization
The following diagram illustrates the synthetic pathway for this compound and its subsequent cyclization to form the thiazolo[3,2-a]benzimidazol-3(2H)-one core, a key scaffold in medicinal chemistry.[2]
Caption: Synthetic pathway to a key drug development scaffold.
References
The Synthetic Versatility of (2-Benzimidazolylthio)-acetic Acid: A Gateway to Novel Heterocyclic Scaffolds
(2-Benzimidazolylthio)-acetic acid , a readily accessible bifunctional molecule, has emerged as a valuable building block in the synthesis of a diverse array of fused heterocyclic compounds. Its inherent reactivity, stemming from the presence of a carboxylic acid moiety and the benzimidazole nucleus, allows for a variety of cyclization strategies, leading to the formation of medicinally relevant scaffolds such as thiazolo[3,2-a]benzimidazoles. This document provides detailed application notes and experimental protocols for the utilization of this compound in heterocyclic synthesis, aimed at researchers, scientists, and professionals in the field of drug development.
Application Notes
The primary application of this compound in heterocyclic synthesis is as a precursor to thiazolo[3,2-a]benzimidazol-3(2H)-one and its derivatives. This transformation is typically achieved through an intramolecular cyclization, facilitated by dehydrating agents. The resulting tricyclic system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.
Furthermore, the reactivity of the thiazolo[3,2-a]benzimidazol-3(2H)-one core, particularly at the C2 position, allows for further functionalization. Knoevenagel condensation with various aldehydes and ketones introduces molecular diversity, leading to the generation of libraries of compounds for biological screening. One-pot multicomponent reactions starting from 2-mercaptobenzimidazole, a haloacetic acid, and an aldehyde offer an efficient and atom-economical approach to synthesize 2-arylidenethiazolo[3,2-a]benzimidazol-3(2H)-ones.
The general synthetic utility can be visualized as a workflow starting from the basic building blocks to the final complex heterocyclic systems.
Quantitative Data Summary
The efficiency of the synthesis of thiazolo[3,2-a]benzimidazole derivatives is influenced by the choice of reagents and reaction conditions. The following tables summarize quantitative data from representative procedures.
Table 1: Synthesis of this compound Derivatives
| Starting Material (Benzimidazole) | Reagent | Solvent | Base | Time (h) | Yield (%) | Reference |
| 2-Mercaptobenzimidazole | 2-Chloroacetic acid | Absolute Ethanol | KOH | 4 | - | |
| 2-Mercaptobenzimidazole | Chloroacetic acid | 50% Acetic Acid | - | - | - | [1] |
Table 2: Cyclization to Thiazolo[3,2-a]benzimidazol-3(2H)-one Derivatives
| Substrate | Cyclizing Agent | Solvent | Time (h) | Yield (%) | Reference |
| This compound | Acetic Anhydride/Pyridine | - | - | Good | [2][3] |
| This compound | Polyphosphoric Acid (PPA) | - | - | - | [2][3] |
Table 3: One-Pot Synthesis and Derivatization of Thiazolo[3,2-a]benzimidazoles
| Aldehyde/Ketone | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Aromatic Aldehydes | Piperidine | Glacial Acetic Acid | - | Good | [2] |
| 1,3-Benzodioxole-5-carbaldehyde | Pyridine | - | - | - | [2] |
| Indole-3-carbaldehyde | Pyridine | - | - | - | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the key intermediate, this compound, from 2-mercaptobenzimidazole.
Materials:
-
2-Mercaptobenzimidazole
-
Potassium hydroxide (KOH)
-
2-Chloroacetic acid
-
Absolute ethanol
-
Water
Procedure:
-
A mixture of 2-mercaptobenzimidazole (0.03 mol) and potassium hydroxide (>0.03 mol) in 100 mL of absolute ethanol is heated with stirring under reflux.
-
2-Chloroacetic acid (>0.03 mol) is added dropwise to the refluxing mixture with continuous stirring.
-
The reaction mixture is heated at 60°C for 4 hours.
-
After cooling to room temperature, water is added to the mixture.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
Protocol 2: Synthesis of Thiazolo[3,2-a]benzimidazol-3(2H)-one
This protocol outlines the intramolecular cyclization of this compound to form the thiazolo[3,2-a]benzimidazol-3(2H)-one scaffold.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
Procedure:
-
This compound is suspended in a mixture of acetic anhydride and pyridine.
-
The reaction mixture is heated under reflux for a specified period (typically monitored by TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by pouring the mixture into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol).
Protocol 3: One-Pot Synthesis of 2-Arylidenethiazolo[3,2-a]benzimidazol-3(2H)-ones
This protocol details an efficient one-pot synthesis of 2-arylidenethiazolo[3,2-a]benzimidazol-3(2H)-ones starting from 2-mercaptobenzimidazole.[2][4]
Materials:
-
2-Mercaptobenzimidazole
-
Chloroacetic acid
-
Aromatic aldehyde
-
Acetic anhydride
-
Sodium acetate
-
Glacial acetic acid
-
Piperidine (catalyst)
Procedure:
-
A mixture of 2-mercaptobenzimidazole, chloroacetic acid, the aromatic aldehyde, and sodium acetate in glacial acetic acid is prepared.[2][4]
-
A catalytic amount of piperidine is added to the mixture.[2][4]
-
Acetic anhydride is added, and the reaction mixture is heated under reflux.[2]
-
The progress of the reaction is monitored by TLC.
-
After completion, the mixture is cooled, and the product is precipitated by adding water.
-
The solid product is collected by filtration, washed thoroughly with water, and purified by recrystallization.
References
Application Notes and Protocols for Drug Development Utilizing (2-Benzimidazolylthio)-acetic acid as a Precursor
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2-Benzimidazolylthio)-acetic acid is a versatile precursor in medicinal chemistry, primarily utilized in the synthesis of fused heterocyclic compounds, most notably thiazolo[3,2-a]benzimidazoles. This class of compounds has garnered significant attention due to its broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. These notes provide detailed protocols and data for the synthesis and evaluation of bioactive molecules derived from this compound, offering a foundation for further drug discovery and development efforts.
Synthesis of Bioactive Thiazolo[3,2-a]benzimidazol-3(2H)-ones
A primary application of this compound is in the synthesis of substituted thiazolo[3,2-a]benzimidazol-3(2H)-ones. These derivatives have shown promising activity as anticancer and anti-inflammatory agents. The general synthetic approach involves a one-pot cyclocondensation reaction.
A general workflow for the synthesis and evaluation of these compounds is outlined below:
Section 1: Anticancer Applications
Substituted thiazolo[3,2-a]benzimidazol-3(2H)-ones derived from this compound have demonstrated significant cytotoxic activity against various cancer cell lines.
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the cytotoxic activity (IC50 values) of representative 2-substituted-[1][2]thiazolo[3,2-a]benzimidazol-3(2H)-ones.
| Compound ID | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2-(4-fluorobenzylidene)-6-nitro | HT-29 (Colon) | 0.035 | [3] |
| 2 | 2-(2,4-dichlorobenzylidene)-6-nitro | HT-29 (Colon) | 0.050 | [3] |
| 3 | 2-(2-fluorobenzylidene)-6-methyl | Hep G2 (Liver) | 0.0088 | [3] |
| 4 | Isatin-hybrid 7d | MDA-MB-231 (Breast) | 2.60 ± 1.47 | [4] |
| 5 | Isatin-hybrid 7d | MCF-7 (Breast) | 1.27 ± 0.06 | [4] |
Experimental Protocols
This protocol describes a one-pot synthesis method.
Materials:
-
1H-benzimidazole-2-thiol (or substituted derivative)
-
Chloroacetic acid
-
Appropriate aromatic or heteroaromatic aldehyde
-
Acetic anhydride or glacial acetic acid
-
Sodium acetate
-
Piperidine
-
Ethanol
Procedure:
-
To a solution of the appropriate 1H-benzimidazole-2-thiol (0.01 mol) and chloroacetic acid (0.01 mol) in a mixture of acetic anhydride (15 mL) and glacial acetic acid (15 mL), add the respective aldehyde (0.01 mol) and anhydrous sodium acetate (0.02 mol).
-
Reflux the reaction mixture for 6-8 hours.
-
After cooling, pour the reaction mixture into cold water.
-
The precipitated solid is filtered, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol or acetic acid) to yield the pure product.
-
Characterize the synthesized compounds using spectroscopic methods (FT-IR, 1H NMR, 13C NMR, and Mass Spectrometry).
Materials:
-
Synthesized benzimidazole derivatives
-
Human cancer cell lines (e.g., HT-29, Hep G2, MDA-MB-231, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Prepare various concentrations of the synthesized compounds in the culture medium.
-
Replace the medium in the wells with the medium containing the test compounds and incubate for 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Section 2: Anti-inflammatory Applications
Derivatives of this compound have shown potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase-2 (COX-2) and the NF-κB signaling pathway.
Quantitative Data: In Vitro Anti-inflammatory Activity
The following table presents the COX-2 inhibitory activity of selected benzimidazole derivatives.
| Compound ID | Compound Description | COX-2 IC50 (µM) | Reference |
| 6 | 2-(4-methoxybenzyl)-1H-benzo[d]imidazole | 1.7 (NF-κB inhibition) | [5] |
| 7 | Benzimidazole-thiazole hybrid 15b | 0.045 | [1] |
| 8 | Benzimidazole-thiazole hybrid 7b | 0.297 | [2] |
| 9 | Benzimidazole-thiazole hybrid 8c | 0.215 | [2] |
Signaling Pathway: NF-κB Inhibition
Many benzimidazole derivatives exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. Upon stimulation by pro-inflammatory signals like TNF-α, the IKK complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Certain benzimidazole derivatives can interfere with this cascade.
Experimental Protocols
Materials:
-
Human recombinant COX-2 enzyme
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Synthesized benzimidazole derivatives
-
Celecoxib (positive control)
-
Fluorometric probe
-
96-well microplates
Procedure:
-
In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme.
-
Add various concentrations of the test compounds or celecoxib to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate for 10 minutes at 37°C.
-
Stop the reaction by adding a stop solution (e.g., HCl).
-
Measure the production of prostaglandin G2 using a fluorometric probe at an excitation of 535 nm and emission of 587 nm.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
Materials:
-
HEK293T cells
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Lipofectamine 2000 or other transfection reagent
-
TNF-α (stimulator)
-
Synthesized benzimidazole derivatives
-
Dual-Luciferase Reporter Assay System
-
96-well plates
-
Luminometer
Procedure:
-
Seed HEK293T cells in 96-well plates and grow to 70-80% confluency.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
After 24 hours, pre-treat the cells with various concentrations of the synthesized compounds for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase Reporter Assay System.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of NF-κB inhibition and determine the IC50 values.
Section 3: Antimicrobial Applications
Thiazolo[3,2-a]benzimidazole derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.
Quantitative Data: In Vitro Antimicrobial Activity
The following table provides the Minimum Inhibitory Concentration (MIC) values for representative derivatives.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 10 | Staphylococcus aureus | 3.125 | [6] |
| 11 | Streptococcus pyogenes | 6.25 | [6] |
| 12 | Aspergillus fumigatus | 6.25 | [6] |
| 13 | Fusarium oxysporum | 6.25 | [6] |
Experimental Protocols
Materials:
-
Synthesized benzimidazole derivatives
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microplates
-
Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)
Procedure:
-
Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, perform serial two-fold dilutions of the compounds in the appropriate broth to obtain a range of concentrations.
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculate the wells with the microbial suspension. Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
This compound serves as a valuable and readily accessible precursor for the synthesis of a diverse range of biologically active thiazolo[3,2-a]benzimidazole derivatives. The protocols and data presented herein provide a comprehensive guide for researchers engaged in the discovery and development of novel therapeutic agents targeting cancer, inflammation, and microbial infections. Further optimization of the lead compounds identified through these screening methods holds significant promise for future drug development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. protocols.io [protocols.io]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. Development of isatin-thiazolo[3,2-a]benzimidazole hybrids as novel CDK2 inhibitors with potent in vitro apoptotic anti-proliferative activity: Synthesis, biological and molecular dynamics investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard operating procedure for the titration of acetic acid derivatives.
For Researchers, Scientists, and Drug Development Professionals
Application Note
This document provides a detailed standard operating procedure (SOP) for the determination of the purity and concentration of acetic acid and its derivatives through acid-base titration. Titration is a fundamental analytical chemistry technique that allows for the quantitative analysis of a substance by reacting it with a solution of known concentration. The protocols herein are applicable to various stages of research and drug development, including quality control of starting materials, in-process monitoring, and final product analysis.
The described methods include direct aqueous titration, back-titration, and non-aqueous potentiometric titration, covering a range of acetic acid derivatives such as acetylsalicylic acid (aspirin), chloroacetic acid, and acetaminophen. Adherence to these protocols will ensure accurate and reproducible results.
Principle of Titration
Acid-base titration of acetic acid and its derivatives relies on the neutralization reaction between an acid and a base. The equivalence point, where the moles of the titrant are stoichiometrically equal to the moles of the analyte, is typically detected by a color change of an indicator or by monitoring the potential difference using an electrode (potentiometric titration).
For many acetic acid derivatives, a direct titration with a standardized strong base, such as sodium hydroxide (NaOH), is sufficient. However, for substances that are sparingly soluble or react slowly, a back-titration method may be employed.[1][2] In this technique, a known excess of a strong base is added to the sample, and the unreacted base is then titrated with a standardized strong acid, like hydrochloric acid (HCl).[1][2] For weakly acidic compounds or those in non-aqueous media, potentiometric titration in a non-aqueous solvent provides a more sensitive endpoint detection.
General Reagents and Equipment
Reagents:
-
Sodium Hydroxide (NaOH), 0.1 M solution
-
Hydrochloric Acid (HCl), 0.1 M solution
-
Potassium Hydrogen Phthalate (KHP), primary standard
-
Phenolphthalein indicator solution
-
Ethanol, 95%
-
Deionized (DI) water
-
Dimethylformamide (DMF)
-
Tetrabutylammonium hydroxide, 0.1 N in toluene/methanol
Equipment:
-
Analytical balance (± 0.0001 g)
-
Burette, 50 mL, Class A
-
Volumetric pipettes, various sizes, Class A
-
Erlenmeyer flasks, 250 mL
-
Beakers
-
Magnetic stirrer and stir bars
-
pH meter with a glass electrode (for potentiometric titration)
-
Heating plate
Experimental Protocols
Standardization of 0.1 M Sodium Hydroxide (NaOH) Solution
Before titrating any sample, the exact concentration of the NaOH solution must be determined using a primary standard.[3]
-
Accurately weigh approximately 0.4 g of dried KHP into a 250 mL Erlenmeyer flask.[4]
-
Dissolve the KHP in about 50 mL of DI water.
-
Add 2-3 drops of phenolphthalein indicator to the KHP solution.[4]
-
Fill a clean burette with the 0.1 M NaOH solution and record the initial volume.
-
Titrate the KHP solution with the NaOH solution until a faint, persistent pink color is observed.[5]
-
Record the final volume of NaOH solution used.
-
Repeat the titration at least two more times for a total of three concordant readings.[5]
-
Calculate the molarity of the NaOH solution using the following formula:
Molarity of NaOH = (mass of KHP in g) / (molar mass of KHP in g/mol × volume of NaOH in L)
(Molar mass of KHP = 204.22 g/mol )
Protocol 1: Direct Titration of Acetic Acid and Chloroacetic Acid
This protocol is suitable for the direct titration of simple carboxylic acids.
-
Accurately weigh a sample of the acetic acid derivative (e.g., approximately 3 g of chloroacetic acid) and transfer it to a 250 mL Erlenmeyer flask.[3]
-
Dissolve the sample in approximately 50 mL of DI water.[3]
-
Add 2-3 drops of phenolphthalein indicator.[3]
-
Titrate with the standardized 0.1 M NaOH solution until the endpoint is reached (a persistent faint pink color).[3]
-
Record the volume of NaOH used.
-
Calculate the percentage purity of the sample.
Protocol 2: Back-Titration of Acetylsalicylic Acid (Aspirin)
This method is recommended for acetylsalicylic acid to account for its slow hydrolysis.[1][2]
-
Accurately weigh a sample of acetylsalicylic acid (e.g., a powdered aspirin tablet) and place it in a 250 mL Erlenmeyer flask.
-
Add a precisely measured volume of standardized 0.1 M NaOH in excess (e.g., 50.00 mL) to the flask. Also add about 25 mL of 50% ethanol to aid dissolution.[1][3]
-
Gently heat the mixture to ensure complete dissolution and hydrolysis of the acetylsalicylic acid.[2]
-
Allow the solution to cool to room temperature.
-
Add 2-3 drops of phenolphthalein indicator. The solution should be pink, indicating an excess of NaOH.
-
Titrate the excess NaOH with standardized 0.1 M HCl until the pink color disappears.[1]
-
Record the volume of HCl used.
-
Perform a blank titration with the same volume of NaOH but without the aspirin sample.
-
Calculate the amount of acetylsalicylic acid in the sample.
Protocol 3: Non-Aqueous Potentiometric Titration of Acetaminophen
This protocol is suitable for weakly acidic compounds like acetaminophen, which has a phenolic hydroxyl group.
-
Accurately weigh a sample containing acetaminophen and transfer it to a 150 mL beaker.
-
Dissolve the sample in 50 mL of dimethylformamide (DMF).
-
Set up a potentiometric titrator with a calibrated glass and calomel electrode system.
-
Immerse the electrodes in the sample solution and stir gently.
-
Titrate the solution with 0.1 N tetrabutylammonium hydroxide.
-
Record the potential (mV) or pH readings as a function of the titrant volume.
-
Plot the titration curve (potential vs. volume) and determine the equivalence point from the inflection point of the curve. A first or second derivative plot can be used for more accurate endpoint determination.
-
Calculate the amount of acetaminophen in the sample.
Data Presentation
The results of the titrations should be recorded and presented in a clear and organized manner.
Table 1: Standardization of 0.1 M NaOH with KHP
| Trial | Mass of KHP (g) | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of NaOH (mL) | Calculated Molarity of NaOH (mol/L) |
| 1 | |||||
| 2 | |||||
| 3 | |||||
| Average |
Table 2: Titration of Acetic Acid Derivatives
| Sample | Derivative | Titration Method | Sample Mass (g) | Titrant | Titrant Volume (mL) | Calculated Purity (%) or Amount (mg) |
| 1 | Acetic Acid | Direct | 0.1 M NaOH | |||
| 2 | Chloroacetic Acid | Direct | 0.1 M NaOH | |||
| 3 | Acetylsalicylic Acid | Back-Titration | 0.1 M HCl | |||
| 4 | Acetaminophen | Potentiometric | 0.1 N TBAH |
Visualizations
Caption: General experimental workflow for the titration of acetic acid derivatives.
Caption: Chemical reaction for the direct titration of a carboxylic acid with NaOH.
References
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of (2-Benzimidazolylthio)-acetic acid
Introduction
(2-Benzimidazolylthio)-acetic acid is a molecule of interest in pharmaceutical research and development due to its benzimidazole core, a scaffold found in numerous therapeutic agents. Accurate and reliable analytical methods are crucial for its quantification in various stages of drug development, including formulation, stability testing, and quality control. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound.
Principle
The method employs a reversed-phase C18 column to separate this compound from potential impurities. The separation is achieved using an isocratic mobile phase consisting of an acidic buffer and an organic modifier. The analyte is detected by its UV absorbance. This method is demonstrated to be simple, precise, and accurate for its intended purpose.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The specific conditions are outlined in the table below.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
2. Reagent and Standard Preparation
-
Mobile Phase Preparation:
-
Prepare 0.1% phosphoric acid in water by adding 1 mL of concentrated phosphoric acid to 1 L of HPLC-grade water.
-
Mix the 0.1% phosphoric acid solution with acetonitrile in a 50:50 volume/volume ratio.
-
Degas the mobile phase prior to use.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 100 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
3. Sample Preparation
-
For Drug Substance:
-
Accurately weigh an appropriate amount of the sample.
-
Dissolve it in the mobile phase to obtain a theoretical concentration within the calibration range.
-
-
For Drug Product (e.g., Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Transfer a portion of the powder equivalent to a single dose into a volumetric flask.
-
Add the mobile phase to about 70% of the flask volume.
-
Sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Dilute to the final volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Method Validation Summary
The proposed HPLC method should be validated in accordance with ICH guidelines. Based on methods for similar benzimidazole derivatives, the following performance characteristics are expected.[1][2]
Table 2: Expected Method Validation Parameters
| Parameter | Expected Result |
| Linearity (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the HPLC analysis of this compound.
Caption: HPLC analysis workflow from preparation to data processing.
Signaling Pathway (Logical Relationship)
The following diagram illustrates the logical relationship of the key components in the chromatographic separation process.
Caption: Logical flow of the reversed-phase chromatographic separation.
References
Gas chromatography (GC) techniques for the detection of acetic acid compounds.
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the realms of research, clinical diagnostics, and pharmaceutical development, the precise and reliable detection of acetic acid and its related compounds is paramount. Gas chromatography (GC) stands as a powerful and versatile analytical technique for this purpose. This document provides detailed application notes and protocols for various GC-based methods, offering researchers, scientists, and drug development professionals a comprehensive guide to the analysis of these critical analytes.
Acetic acid, a key metabolite and industrial chemical, along with its derivatives, plays a significant role in numerous biological and chemical processes. Accurate quantification is crucial for applications ranging from monitoring fermentation processes and diagnosing metabolic disorders to ensuring the quality of pharmaceutical products. The following sections detail several GC methodologies, including direct injection, headspace analysis, and derivatization techniques, complete with experimental protocols and comparative data.
Direct Aqueous Injection for Volatile Fatty Acids
Direct aqueous injection offers a straightforward approach for analyzing water-soluble compounds like acetic acid, minimizing sample preparation. This method is particularly useful for samples where the concentration of acetic acid is relatively high.
Experimental Protocol: Direct Injection GC-FID
-
Sample Preparation:
-
Filter the aqueous sample through a 0.45 µm nylon filter.[1]
-
Acidify the sample by adding a highly diluted phosphoric acid solution (to pH 1.5) in a 1:1 ratio in a GC vial. For example, add 0.7 mL of the filtered sample to 0.7 mL of the phosphoric acid solution.[1]
-
Promptly seal the vial to prevent the escape of volatile acids.[1]
-
-
GC-FID Conditions:
-
Column: Agilent J&W DB-FFAP (30 m x 0.32 mm, 0.25 µm) or similar nitroterephthalic acid modified polyethylene glycol column.[2]
-
Injector Temperature: 250 °C.[3]
-
Detector Temperature (FID): 300 °C.[3]
-
Oven Temperature Program: Initial temperature of 70 °C, ramped to 300 °C at a rate of 10 °C/min.[3]
-
Injection Volume: 1 µL.[3]
-
Split Ratio: 100:1.[1]
-
Quantitative Data Summary: Direct Injection
| Compound | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Reference |
| Acetic Acid | 120 ppm | 400 ppm | - | [4] |
| Formic Acid | 490 ppm | 1640 ppm | - | [4] |
| Acetic Acid | 0.51 mg L⁻¹ | 1.70 mg L⁻¹ | - | [5] |
| Propionic Acid | 0.04 mg L⁻¹ | 0.13 mg L⁻¹ | - | [5] |
| Isobutyric Acid | 0.04 mg L⁻¹ | 0.13 mg L⁻¹ | - | [5] |
| Isovaleric Acid | 0.04 mg L⁻¹ | 0.13 mg L⁻¹ | - | [5] |
| Hexanoic Acid | 0.04 mg L⁻¹ | 0.13 mg L⁻¹ | - | [5] |
| Octanoic Acid | 0.04 mg L⁻¹ | 0.13 mg L⁻¹ | - | [5] |
Note: ppm (parts per million), mg L⁻¹ (milligrams per liter). Data from different sources may have different experimental conditions.
Headspace Gas Chromatography for Volatile Analytes
Headspace GC is a sensitive technique ideal for the analysis of volatile organic compounds (VOCs) like acetic acid in complex matrices. By analyzing the vapor phase in equilibrium with the sample, matrix effects are significantly reduced.
Experimental Protocol: Full Evaporation Headspace GC (FE-HS-GC)
-
Sample Preparation:
-
Acidify the standard solutions and samples.
-
Add 5 µL of the acidified standard or sample solution into a headspace vial.[6]
-
-
Headspace Autosampler Conditions:
-
GC Conditions:
-
The specific GC column and temperature program should be optimized for the separation of acetic acid and other volatile compounds of interest. A common choice is a wax-type column.
-
Quantitative Data Summary: Headspace GC
| Compound | Limit of Quantitation (LOQ) | Precision (RSD) | Apparent Recovery | Reference |
| Acetic Acid | 0.339 µg | < 4.67% | 95.0–104.8% | [6] |
| Furfural | 0.208 µg | < 4.67% | 95.4–104.3% | [6] |
Note: µg (micrograms), RSD (Relative Standard Deviation).
Derivatization Techniques for Enhanced Detection
Due to their polar nature, the analysis of acidic compounds by GC can be challenging, often resulting in poor peak shapes.[7] Derivatization converts the acids into less polar and more volatile derivatives, improving their chromatographic behavior and detectability.[7][8]
Experimental Protocol: Derivatization with Pentafluorobenzyl Bromide (PFBBr)
-
Derivatization Reaction:
-
GC-MS Conditions:
-
Column: A 5% phenyl methylpolysiloxane phase column (e.g., TRACE TR-5).[7]
-
Further GC parameters should be optimized for the specific derivatives being analyzed.
-
Experimental Protocol: Esterification with Benzyl Bromide followed by Headspace SPME
-
Derivatization in Aqueous Phase:
-
React acetic acid in the aqueous sample with benzyl bromide to form benzyl acetate.[9]
-
-
Headspace Solid-Phase Microextraction (SPME):
-
Expose a polyacrylate (PA) SPME fiber to the headspace above the derivatized sample.[9]
-
-
GC-FID Conditions:
-
Thermally desorb the analyte from the SPME fiber in the GC inlet.
-
Separate the components on a suitable GC column and detect using a Flame Ionization Detector (FID).
-
Quantitative Data Summary: Derivatization Methods
| Compound (as derivative) | Limit of Detection (LOD) | Linearity Range | Precision (RSD) | Reference |
| Acetic Acid (as Benzyl Acetate) | 260 nM | 5 x 10⁻⁶ to 1 x 10⁻⁴ M | 15.6% | [9] |
Note: nM (nanomolar), M (molar), RSD (Relative Standard Deviation).
Workflow and Process Visualization
To aid in the understanding of the analytical processes, the following diagrams illustrate the experimental workflows.
Caption: Workflow for Direct Aqueous Injection GC-FID Analysis.
Caption: General Workflow for Headspace GC Analysis.
Caption: Workflow for Derivatization-Based GC Analysis.
These application notes provide a solid foundation for the development and implementation of robust GC methods for the analysis of acetic acid and its compounds. The choice of method will depend on the specific application, the sample matrix, and the required sensitivity. For trace-level analysis, derivatization or headspace techniques are often preferred, while direct injection is suitable for samples with higher concentrations. Proper method validation is crucial to ensure accurate and reliable results in any research or quality control setting.
References
- 1. shimadzu.com [shimadzu.com]
- 2. agilent.com [agilent.com]
- 3. agilent.com [agilent.com]
- 4. diva-portal.org [diva-portal.org]
- 5. Development and Validation of a New GC-FID Method for the Determination of Short and Medium Chain Free Fatty Acids in Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. Determination of acetic acid in aqueous samples, by water-phase derivatisation, solid-phase microextraction and gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Using (2-Benzimidazolylthio)-acetic acid in in vitro anti-inflammatory assays.
Application Note & Protocol
Topic: In Vitro Anti-inflammatory Assays for (2-Benzimidazolylthio)-acetic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments, primarily acting by inhibiting cyclooxygenase (COX) enzymes.[1] Benzimidazole, a versatile heterocyclic scaffold, is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory effects.[2][3] These derivatives often exert their anti-inflammatory action by targeting key enzymes in inflammatory pathways, such as COX and 5-lipoxygenase (5-LOX).[4][5] This document provides detailed protocols for evaluating the in vitro anti-inflammatory potential of this compound, a benzimidazole derivative, through established assays.
Mechanism of Action: Targeting the Arachidonic Acid Cascade
The primary mechanism for many anti-inflammatory agents involves the inhibition of enzymes within the arachidonic acid cascade. When a cell is stimulated by inflammatory signals, phospholipase A2 releases arachidonic acid from the cell membrane. This acid is then metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostaglandins, and the 5-lipoxygenase (5-LOX) pathway, which produces leukotrienes. Both prostaglandins and leukotrienes are potent mediators of inflammation.[6][7] Benzimidazole derivatives have been shown to inhibit COX and 5-LOX enzymes, thereby reducing the production of these pro-inflammatory mediators.[4]
Experimental Protocols
The following section details the protocols for key in vitro anti-inflammatory assays.
Cyclooxygenase (COX-1 & COX-2) Inhibition Assay
This assay measures the peroxidase activity of COX enzymes colorimetrically or fluorometrically.[8][9] The protocol below is based on a fluorometric method.[9][10]
Protocol:
-
Reagent Preparation:
-
Assay Procedure (96-well plate format):
-
Enzyme Wells: To triplicate wells, add 150 µl of Assay Buffer, 10 µl of Heme, and 10 µl of either COX-1 or COX-2 enzyme.[8]
-
Inhibitor Wells: Add 10 µl of the diluted test compound or positive control to the respective wells. For enzyme control wells, add 10 µl of the solvent.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.[11]
-
Reaction Initiation: Add 20 µl of arachidonic acid to all wells to start the reaction.[11]
-
-
Measurement:
-
Immediately measure the fluorescence kinetically using a plate reader at an excitation/emission wavelength of 535/587 nm for 5-10 minutes.[9]
-
-
Data Analysis:
-
Determine the rate of reaction (slope) from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100
-
Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration that causes 50% inhibition).
-
5-Lipoxygenase (5-LOX) Inhibition Assay
This fluorometric assay measures the ability of a compound to inhibit the 5-LOX enzyme, which converts a substrate into a fluorescent product.[12]
Protocol:
-
Reagent Preparation:
-
Prepare LOX Assay Buffer.
-
Dissolve the test compound and a positive control (e.g., Zileuton) in an appropriate solvent.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µl of the test compound, positive control, or solvent control to the appropriate wells of a 96-well white plate.
-
Prepare a Reaction Mix containing LOX Assay Buffer, LOX Probe, and 5-LOX Enzyme.
-
Add 40 µl of the Reaction Mix to each well and incubate at room temperature for 10 minutes.
-
-
Measurement:
-
Initiate the reaction by adding 20 µl of LOX Substrate to each well.
-
Immediately begin recording fluorescence kinetically at an Ex/Em of 500/536 nm every 30 seconds for 10-20 minutes.[12]
-
-
Data Analysis:
-
Calculate the reaction rate (slope) for all samples.
-
Determine the percent inhibition and IC50 value as described in the COX assay protocol.
-
Inhibition of Albumin Denaturation Assay
Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to prevent heat-induced denaturation of egg albumin, a process that can be monitored by measuring the turbidity of the solution.[13][14]
Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound and a standard drug (e.g., Aspirin or Diclofenac sodium) in a suitable solvent.[13]
-
The reaction mixture (5 ml total volume) consists of 0.2 ml of egg albumin (from a fresh hen's egg), 2.8 ml of phosphate-buffered saline (PBS, pH 6.4), and 2 ml of the test compound dilution.[13][15]
-
-
Assay Procedure:
-
Prepare the reaction mixtures for all test concentrations. A control solution contains everything except the test compound.[13]
-
Incubate the mixtures at 37°C for 15 minutes.[15]
-
Induce denaturation by heating the mixtures in a water bath at 70°C for 5 minutes.[13][15]
-
After heating, allow the solutions to cool to room temperature.
-
-
Measurement:
-
Measure the absorbance (turbidity) of each solution at 660 nm using a spectrophotometer.[13]
-
-
Data Analysis:
-
Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100[13]
-
Determine the IC50 value from the dose-response curve.
-
Nitric Oxide (NO) Scavenging Assay
This assay measures the ability of a compound to scavenge nitric oxide radicals. NO generated from sodium nitroprusside reacts with oxygen to form nitrite ions, which are quantified using the Griess reagent.[16][17]
Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
The reaction mixture contains sodium nitroprusside in a phosphate-buffered saline (pH 7.4) and the test compound at various concentrations.
-
Incubate the mixture at 25°C for 150 minutes.
-
After incubation, add an equal volume of the Griess reagent to the mixture.
-
-
Measurement:
-
Allow the color to develop for 30 minutes at 25°C.
-
Measure the absorbance at 546 nm.[18]
-
-
Data Analysis:
-
Calculate the percentage of NO scavenging activity: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the IC50 value.
-
Data Presentation
The anti-inflammatory activity of this compound can be quantified and compared with standard drugs. While specific data for this exact compound is not available in the provided search results, the tables below present representative data for structurally related benzimidazole derivatives to illustrate expected outcomes and provide a benchmark for analysis.
Table 1: In Vitro COX-1 and COX-2 Inhibition by Benzimidazole Derivatives
| Compound | Assay | IC50 | Standard Drug | Standard IC50 | Reference |
|---|---|---|---|---|---|
| Benzimidazothiazole Derivative 25 | COX-1 | 0.044 µM | Celecoxib | 15.00 µM | [20] |
| Benzimidazothiazole Derivative 25 | COX-2 | 4.52 nM | Celecoxib | 40.00 nM | [20] |
| Benzimidazothiazole Derivative 29 | COX-1 | Not Specified | Naproxen | 8.70 µM | [20] |
| Benzimidazothiazole Derivative 29 | COX-2 | Not Specified | Naproxen | 520.00 nM | [20] |
| 4-{[(1H-Benzimidazol-2-yl)-methyl]-amino}-benzoic acid (B2 ) | COX Assay | < Ibuprofen | Ibuprofen | Not Specified | [1][21] |
| 2-(4-chlorophenyl)-1H-benzo[d]imidazole (B8 ) | COX Assay | < Ibuprofen | Ibuprofen | Not Specified |[1][21] |
Table 2: In Vitro 5-LOX Inhibition and Protein Denaturation Inhibition by Related Compounds
| Compound | Assay | IC50 | Standard Drug | Standard IC50 | Reference |
|---|---|---|---|---|---|
| Isoxazole Derivative C3 | 5-LOX Inhibition | 8.47 µM | Montelukast | Not Specified | [22] |
| Isoxazole Derivative C1 | 5-LOX Inhibition | 74.09 µM | Montelukast | Not Specified | [22] |
| Benzimidazole-biphenyl Derivative 7o | Protein Denaturation | 16.55 µM | Not Specified | Not Specified | [23] |
| Benzimidazole-biphenyl Derivative 7i | Protein Denaturation | 16.87 µM | Not Specified | Not Specified | [23] |
| 2-((p-Chlorostyryl) 3-acetic acid) 1H benzimidazole | Protein Denaturation | Potent | Indomethacin | Not Specified |[24] |
Disclaimer: The data presented is for structurally related compounds and serves as a reference. Experimental results for this compound must be determined empirically.
References
- 1. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. assaygenie.com [assaygenie.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abcam.cn [abcam.cn]
- 13. jddtonline.info [jddtonline.info]
- 14. cetjournal.it [cetjournal.it]
- 15. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mjas.analis.com.my [mjas.analis.com.my]
- 20. New benzimidazothiazole derivatives as anti-inflammatory, antitumor active agents: Synthesis, in-vitro and in-vivo screening and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Application Notes & Protocols for Evaluating the Anticancer Properties of Benzimidazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Benzimidazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer effects.[1][2][3][4] Their structural similarity to endogenous purine nucleotides allows them to interact with a wide range of biological targets, leading to the modulation of various cellular pathways involved in cancer progression.[2][5] These compounds have been shown to exert their anticancer effects through multiple mechanisms, including the inhibition of tubulin polymerization, disruption of DNA synthesis and repair by targeting topoisomerases and PARP, inhibition of protein kinases like EGFR and VEGFR-2, and induction of apoptosis and cell cycle arrest.[1][5][6][7][8]
These application notes provide a comprehensive set of protocols for the systematic evaluation of the anticancer properties of novel benzimidazole derivatives, encompassing initial in vitro cytotoxicity screening to more detailed mechanistic studies and in vivo efficacy assessment.
I. In Vitro Evaluation of Anticancer Activity
The initial assessment of anticancer potential is typically performed using a panel of human cancer cell lines.
Cell Viability and Cytotoxicity Assays (MTT/XTT/MTS or CCK-8)
These colorimetric assays are fundamental for determining the dose-dependent cytotoxic effects of the benzimidazole derivatives and for calculating the half-maximal inhibitory concentration (IC50).
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzimidazole derivatives in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.
Data Presentation: Cytotoxicity
Summarize the IC50 values for each benzimidazole derivative against a panel of cancer cell lines in a clear and structured table.
| Compound ID | Cancer Cell Line | IC50 (µM) after 48h | Selectivity Index (SI)* |
| BZ-001 | MCF-7 (Breast) | 15.2 ± 1.8 | 5.1 |
| BZ-001 | A549 (Lung) | 22.5 ± 2.5 | 3.4 |
| BZ-001 | HCT-116 (Colon) | 10.8 ± 1.2 | 7.2 |
| Doxorubicin | MCF-7 (Breast) | 0.8 ± 0.1 | - |
*Selectivity Index (SI) = IC50 in normal cell line / IC50 in cancer cell line.
II. Mechanistic Studies: Apoptosis and Cell Cycle Analysis
Flow cytometry is a powerful tool to investigate whether the observed cytotoxicity is due to the induction of apoptosis or cell cycle arrest.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with the benzimidazole derivative at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI staining solution according to the manufacturer's protocol.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
Cell Cycle Analysis with Propidium Iodide (PI)
This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Protocol: PI Staining for Cell Cycle
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol overnight at -20°C.[9]
-
Staining: Wash the fixed cells with PBS and resuspend in a PI staining solution containing RNase A.[9]
-
Incubation: Incubate in the dark for 30 minutes at room temperature.[9]
-
Flow Cytometry: Analyze the DNA content by flow cytometry.
Data Presentation: Apoptosis and Cell Cycle
Present the quantitative data from flow cytometry in tables.
Table: Apoptosis Induction
| Treatment | % Viable Cells | % Early Apoptotic | % Late Apoptotic | % Necrotic |
| Control | 95.1 ± 2.3 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.6 ± 0.1 |
| BZ-001 (IC50) | 60.3 ± 4.1 | 15.7 ± 1.9 | 20.1 ± 2.2 | 3.9 ± 0.8 |
Table: Cell Cycle Distribution
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | 65.4 ± 3.2 | 20.1 ± 1.8 | 14.5 ± 1.5 |
| BZ-001 (IC50) | 30.2 ± 2.5 | 25.3 ± 2.1 | 44.5 ± 3.0 |
III. Visualization of Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental processes and biological mechanisms.
Caption: General experimental workflow for anticancer drug testing.
Caption: Hypothetical signaling pathway targeted by a benzimidazole derivative.
IV. In Vivo Anticancer Efficacy
Promising candidates from in vitro studies should be evaluated in animal models to assess their therapeutic potential.
Xenograft/Syngeneic Tumor Models
These models are crucial for evaluating the in vivo antitumor activity of the benzimidazole derivatives.
Protocol: Xenograft Mouse Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into control and treatment groups.[10]
-
Compound Administration: Administer the benzimidazole derivative via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle alone.[10]
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.[10]
-
Endpoint: At the end of the study (due to tumor size limits or a set time point), euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
Data Presentation: In Vivo Efficacy
Present the tumor growth data graphically and summarize the key findings in a table.
Table: In Vivo Antitumor Activity
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) | Body Weight Change (%) |
| Vehicle Control | 1250 ± 150 | - | +5.2 |
| BZ-001 (25 mg/kg) | 625 ± 80 | 50 | -2.1 |
| BZ-001 (50 mg/kg) | 310 ± 55 | 75.2 | -4.5 |
V. Conclusion
This comprehensive protocol provides a systematic framework for the preclinical evaluation of benzimidazole derivatives as potential anticancer agents. The combination of in vitro and in vivo assays allows for a thorough assessment of their cytotoxic and cytostatic effects, elucidation of their mechanisms of action, and determination of their therapeutic efficacy. The structured data presentation and visual workflows facilitate clear communication and interpretation of the results, aiding in the identification of promising lead compounds for further drug development.
References
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Note: Derivatization of (2-Benzimidazolylthio)-acetic acid for Enhanced Biological Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction Benzimidazole is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds.[1][2] Its structural similarity to purine allows it to interact with various biological targets, leading to a wide spectrum of activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[1][2][3] (2-Benzimidazolylthio)-acetic acid is a key starting material that possesses reactive functional groups—specifically the carboxylic acid and thioether linkages—which are amenable to a variety of chemical transformations.[4] Derivatization of this parent molecule is a common strategy to modulate its physicochemical properties and enhance its therapeutic potential.
This application note provides detailed protocols for the synthesis of key derivatives of this compound, such as hydrazides and Schiff bases, and outlines standard methods for evaluating their biological activity.
Section 1: Synthesis of this compound and its Hydrazide Intermediate
The initial step involves the synthesis of the parent acid, which serves as the precursor for all subsequent derivatizations. This acid is then converted into its corresponding acetohydrazide, a crucial intermediate for generating a diverse library of compounds, including Schiff bases and other heterocyclic systems.[4][5]
Protocol 1: Synthesis of this compound
This protocol describes the reaction of 2-mercaptobenzimidazole with chloroacetic acid.
Materials:
-
2-Mercaptobenzimidazole
-
Chloroacetic acid
-
Potassium hydroxide (KOH)
-
Absolute Ethanol
-
Water (distilled)
-
Round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 2-mercaptobenzimidazole and potassium hydroxide in absolute ethanol.
-
Heat the mixture gently with stirring until a clear solution is obtained.
-
Add a solution of 2-chloroacetic acid in ethanol dropwise to the reaction mixture.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water. An acidic precipitate of this compound will form.
-
Collect the precipitate by filtration, wash thoroughly with cold water to remove any inorganic impurities, and dry under vacuum.[4]
Protocol 2: Synthesis of this compound hydrazide
This protocol details the conversion of the parent acid (or its ester) to the acetohydrazide derivative using hydrazine hydrate.[4]
Materials:
-
This compound (or its ethyl ester)
-
Hydrazine hydrate (99%)
-
Absolute Ethanol or Methanol
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Suspend this compound in absolute ethanol in a round-bottom flask.
-
Reflux the mixture for 8-12 hours with continuous stirring. The solid should gradually dissolve as the hydrazide forms.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the crystalline product, this compound hydrazide, by filtration.
-
Wash the product with a small amount of cold ethanol and dry. This hydrazide is a key intermediate for further synthesis.[4][5]
Caption: Synthesis of the key acetohydrazide intermediate.
Section 2: Derivatization of the Hydrazide Intermediate
The acetohydrazide is a versatile building block for creating a variety of derivatives, most notably Schiff bases, through condensation with aldehydes.
Protocol 3: General Synthesis of Schiff Bases (N-acylhydrazones)
This protocol outlines the condensation reaction between the acetohydrazide intermediate and various substituted aromatic aldehydes.[5]
Materials:
-
This compound hydrazide
-
Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Methanol or Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Dissolve this compound hydrazide in methanol in a round-bottom flask.
-
Add an equimolar amount of the desired substituted aromatic aldehyde.
-
Reflux the reaction mixture for 4-8 hours.[5] Monitor the formation of the Schiff base by TLC.
-
Upon completion, cool the solution. The product will often precipitate out.
-
If no precipitate forms, pour the solution into ice-cold water.[5]
-
Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.
Caption: Derivatization pathways from the hydrazide intermediate.
Section 3: Biological Evaluation Protocols
Once synthesized, the derivatives must be screened for biological activity. Below are generalized protocols for assessing antimicrobial, anticancer, and anti-inflammatory potential.
Protocol 4: In Vitro Antimicrobial Activity (Agar Well Diffusion)
Procedure:
-
Prepare Mueller-Hinton agar plates and swab them evenly with a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli).[1]
-
Create uniform wells (6 mm diameter) in the agar using a sterile borer.
-
Add a specific concentration (e.g., 100 µg/mL) of the synthesized compound dissolved in a suitable solvent (like DMSO) into each well.
-
Use a standard antibiotic (e.g., Cefadroxil) as a positive control and the solvent (DMSO) as a negative control.[2]
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates higher antimicrobial activity.
Protocol 5: In Vitro Anticancer Activity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Procedure:
-
Seed cancer cells (e.g., HT-29, MCF-7) in a 96-well plate and incubate for 24 hours to allow attachment.[7][8]
-
Treat the cells with various concentrations of the synthesized derivatives and incubate for 48-72 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[7]
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration required to inhibit 50% of cell growth).
Protocol 6: In Vitro Anti-inflammatory Activity (Inhibition of Protein Denaturation)
Procedure:
-
Prepare a reaction mixture containing the test compound at various concentrations, bovine serum albumin (BSA), and phosphate-buffered saline (PBS).
-
Incubate the mixture at 37°C for 20 minutes, followed by heating at 72°C for 5 minutes to induce denaturation.
-
Cool the samples and measure the turbidity (as an indication of denaturation) by reading the absorbance at 660 nm.
-
Use a standard anti-inflammatory drug (e.g., Indomethacin) as a positive control.[9]
-
Calculate the percentage inhibition of protein denaturation. A higher percentage indicates greater anti-inflammatory activity.[9]
Caption: General workflow for biological screening of derivatives.
Section 4: Data Presentation
Quantitative data from biological assays should be summarized for clear comparison. The tables below provide examples based on literature findings for benzimidazole derivatives.
Table 1: Antimicrobial Activity of Schiff Base Derivatives (Zone of Inhibition in mm)
| Compound | Derivative R-group | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |
| Parent Acid | - | 8 | 7 | 6 |
| SB-1 | -H | 14 | 12 | 11 |
| SB-2 | 4-Cl | 18 | 16 | 15 |
| SB-3 | 4-NO₂ | 20 | 18 | 17 |
| SB-4 | 4-OH | 16 | 14 | 13 |
| Cefadroxil | Standard | 25 | 23 | N/A |
| Fluconazole | Standard | N/A | N/A | 22 |
Data is illustrative. N/A: Not Applicable.
Table 2: Anticancer and Anti-inflammatory Activity (IC50 in µM)
| Compound | Derivative R-group | Anticancer (MCF-7) IC50 (µM)[10] | Anti-inflammatory IC50 (µM) | Antioxidant (DPPH) IC50 (µM)[7] |
| Parent Acid | - | >100 | >100 | 350 |
| SB-1 | -H | 45.6 | 62.1 | 210 |
| SB-2 | 4-Cl | 15.2 | 25.8 | 51 |
| SB-3 | 4-NO₂ | 12.8 | 21.5 | 95 |
| SB-4 | 4-OH | 22.5 | 35.4 | 65 |
| 5-Fluorouracil | Standard | 5.1 | N/A | N/A |
| Indomethacin | Standard | N/A | 15.7 | N/A |
| Ascorbic Acid | Standard | N/A | N/A | 45 |
Data is illustrative and compiled from typical results for similar compounds in the literature.[7][9][10]
Section 5: Potential Signaling Pathway
The anti-inflammatory and anticancer effects of benzimidazole derivatives may be attributed to their interaction with key cellular signaling pathways. For instance, their anti-inflammatory action could involve the inhibition of pro-inflammatory markers like TNF-α and NF-κB.[11]
Caption: Potential inhibition of the NF-κB signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. isca.me [isca.me]
- 3. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. This compound|Research Chemical [benchchem.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. chemmethod.com [chemmethod.com]
- 7. scispace.com [scispace.com]
- 8. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of a benzimidazole acetic acid derivative. [wisdomlib.org]
- 10. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (2-Benzimidazolylthio)-acetic Acid in the Development of Corrosion Inhibitors
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzimidazole and its derivatives are a significant class of heterocyclic compounds extensively studied for their wide range of biological activities and, notably, their efficacy as corrosion inhibitors for various metals and alloys. Their protective properties are largely attributed to the presence of the benzimidazole ring system, which contains nitrogen heteroatoms and an aromatic system rich in π-electrons. These features facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier that mitigates the corrosive effects of aggressive environments.
(2-Benzimidazolylthio)-acetic acid, in particular, is a promising candidate for corrosion inhibition. Its molecular structure combines the benzimidazole moiety with a thioacetic acid group. The sulfur atom provides an additional site for strong interaction with the metal surface, while the carboxylic acid group can enhance its solubility in aqueous media and participate in the adsorption process. This document provides detailed protocols and application notes for the synthesis and evaluation of this compound as a corrosion inhibitor, particularly for mild steel in acidic environments.
While extensive quantitative data for this compound is not widely published, the methodologies and expected outcomes are based on studies of closely related benzimidazole derivatives. The provided data from similar compounds, such as (1H-benzimidazol-2-yl)methanethiol, serve as a reference for the anticipated performance.
Mechanism of Corrosion Inhibition
The primary mechanism by which benzimidazole derivatives inhibit corrosion is through adsorption onto the metal surface. This process can involve both physisorption and chemisorption.[1]
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.
-
Chemisorption: This is a stronger form of adsorption involving the sharing of electrons between the heteroatoms (N, S, O) and the vacant d-orbitals of the metal atoms, forming a coordinate bond. The π-electrons of the aromatic ring can also contribute to this interaction.
The adsorbed inhibitor molecules form a protective film that isolates the metal from the corrosive medium, thereby reducing the rates of both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.
Synthesis of this compound
A common and effective method for the synthesis of 2-substituted benzimidazoles is the Phillips condensation method. The synthesis of this compound can be adapted from the procedure for the closely related compound, (1H-benzimidazol-2-yl)methanethiol.[2]
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (0.02 mol) and thioglycolic acid (0.03 mol).
-
Acidic Medium: Add 20 mL of 4 N hydrochloric acid to the flask.
-
Reflux: Heat the reaction mixture to boiling and maintain reflux for 2 hours.
-
Cooling and Neutralization: After the reflux period, allow the mixture to cool to room temperature. Carefully neutralize the solution with a sodium hydroxide solution until it reaches a neutral pH.
-
Purification:
-
Wash the resulting crude product with cold distilled water.
-
For further purification, dissolve the product in boiling water for recrystallization.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool, promoting the crystallization of the pure product.
-
-
Drying: Collect the purified crystals by filtration and dry them thoroughly.
Experimental Evaluation of Corrosion Inhibition
The effectiveness of this compound as a corrosion inhibitor can be evaluated using various electrochemical and surface analysis techniques.
Materials and Solutions
-
Working Electrode: Mild steel specimens with a typical composition (wt%): C (0.15-0.37%), Mn (0.35-0.68%), Si (0.17-0.23%), S (0.016-0.025%), P (0.03-0.06%), and the remainder Fe. The specimens should be polished with successively finer grades of emery paper, degreased with acetone, washed with distilled water, and dried.[2][3]
-
Corrosive Medium: 1 M HCl or 0.5 M H₂SO₄ solution, prepared by diluting analytical grade acids with distilled water.
-
Inhibitor Solutions: Prepare a stock solution of this compound in the corrosive medium and then prepare a range of concentrations (e.g., 1x10⁻⁶ M to 1x10⁻³ M) by serial dilution.
Weight Loss Measurements
Protocol:
-
Weigh the polished and cleaned mild steel specimens accurately.
-
Immerse the specimens in the corrosive medium with and without various concentrations of the inhibitor for a specified period (e.g., 24 hours) at a constant temperature.
-
After the immersion period, remove the specimens, clean them to remove corrosion products (e.g., using a solution of HCl with hexamine), rinse with distilled water and acetone, and dry.
-
Weigh the specimens again to determine the weight loss.
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
-
CR = (Weight Loss) / (Surface Area × Time)
-
IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.
-
Electrochemical Measurements
Electrochemical tests are typically performed using a three-electrode cell setup with the mild steel specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.
a. Potentiodynamic Polarization (PDP)
Protocol:
-
Immerse the working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Scan the potential from approximately -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 1 mV/s).
-
Plot the logarithm of the current density versus the potential (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Calculate the inhibition efficiency using:
-
IE% = [(icorr_blank - icorr_inh) / icorr_blank] × 100 where icorr_blank and icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
b. Electrochemical Impedance Spectroscopy (EIS)
Protocol:
-
After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 10 mHz).
-
Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real).
-
The Nyquist plot for corrosion systems often shows a depressed semicircle, indicating a charge transfer-controlled process. The diameter of this semicircle corresponds to the charge transfer resistance (Rct).
-
Fit the data to an appropriate equivalent electrical circuit to obtain electrochemical parameters.
-
Calculate the inhibition efficiency using:
-
IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100 where Rct_blank and Rct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
-
Surface Analysis
a. Scanning Electron Microscopy (SEM)
Protocol:
-
Immerse mild steel specimens in the corrosive medium with and without the inhibitor for a set period.
-
Remove, rinse, and dry the specimens.
-
Analyze the surface morphology of the specimens using SEM to observe the extent of corrosion damage and the formation of a protective film.
b. Atomic Force Microscopy (AFM)
Protocol:
-
Similar to SEM, prepare specimens by immersion in the test solutions.
-
Use AFM to obtain high-resolution topographical images of the surface, providing quantitative data on surface roughness. A smoother surface in the presence of the inhibitor indicates effective protection.
Data Presentation
The following tables present illustrative data from studies on (1H-benzimidazol-2-yl)methanethiol (a close analog) to demonstrate how the results for this compound could be presented.[2]
Table 1: Potentiodynamic Polarization Data for a Benzimidazole Derivative on Mild Steel in 1 M HCl
| Inhibitor Conc. (M) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | IE% |
| Blank | -485 | 1050 | 75 | -120 | - |
| 1 x 10⁻⁶ | -478 | 450 | 72 | -115 | 57.1 |
| 1 x 10⁻⁵ | -472 | 210 | 68 | -110 | 80.0 |
| 1 x 10⁻⁴ | -465 | 150 | 65 | -105 | 85.7 |
| 1 x 10⁻³ | -458 | 124 | 62 | -100 | 88.2 |
Table 2: Electrochemical Impedance Spectroscopy Data for a Benzimidazole Derivative on Mild Steel in 1 M HCl
| Inhibitor Conc. (M) | Rct (Ω cm²) | Cdl (µF/cm²) | IE% |
| Blank | 50 | 150 | - |
| 1 x 10⁻⁶ | 120 | 80 | 58.3 |
| 1 x 10⁻⁵ | 280 | 55 | 82.1 |
| 1 x 10⁻⁴ | 450 | 40 | 88.9 |
| 1 x 10⁻³ | 580 | 30 | 91.4 |
Proposed Inhibition Mechanism and Adsorption Isotherm
The adsorption of this compound on the metal surface is expected to follow the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the surface. The degree of surface coverage (θ), calculated from the inhibition efficiency (θ = IE%/100), can be related to the inhibitor concentration (C) by the Langmuir equation:
C / θ = 1 / K_ads + C
where K_ads is the equilibrium constant of the adsorption process. A linear plot of C / θ versus C would indicate that the adsorption follows the Langmuir isotherm.
The Gibbs free energy of adsorption (ΔG°_ads) can be calculated from K_ads, providing insight into the nature of the adsorption (physisorption or chemisorption).
Conclusion
This compound possesses the key structural features of an effective corrosion inhibitor. The protocols outlined in this document provide a comprehensive framework for its synthesis and evaluation. By employing weight loss, electrochemical, and surface analysis techniques, researchers can systematically investigate its performance and mechanism of action. The expected results, based on analogous compounds, suggest that it will exhibit significant corrosion inhibition efficiency for mild steel in acidic media, primarily through a mixed-type inhibition mechanism involving adsorption on the metal surface. Further research is warranted to generate specific quantitative data for this promising inhibitor.
References
- 1. Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the yield and purity of (2-Benzimidazolylthio)-acetic acid synthesis.
Welcome to the technical support center for the synthesis of (2-Benzimidazolylthio)-acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yield and purity. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process diagrams to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and straightforward method is the S-alkylation of 2-mercaptobenzimidazole with an α-haloacetic acid, typically chloroacetic acid. The reaction is usually carried out in the presence of a base to facilitate the nucleophilic substitution.[1][2]
Q2: My reaction yield is consistently low. What are the primary parameters I should investigate?
A2: Low yields are a common challenge. The first parameters to investigate are the choice of base, solvent, and reaction temperature. The reaction time also plays a crucial role.[3] Optimizing these factors can significantly improve the conversion rate. For instance, screening different solvents and bases can reveal a more effective combination for your specific setup.
Q3: What are common impurities, and how can they be minimized?
A3: Common impurities include unreacted starting materials (2-mercaptobenzimidazole and chloroacetic acid) and potential side products from self-condensation or degradation. To minimize these, ensure accurate stoichiometry of reactants. Using a slight excess of the alkylating agent (chloroacetic acid) can help drive the reaction to completion, but this may require more rigorous purification. Monitoring the reaction progress via Thin Layer Chromatography (TLC) can help determine the optimal reaction time to prevent the formation of degradation products.[3]
Q4: How can I purify the crude this compound?
A4: Recrystallization is the most common and effective method for purifying the final product.[3][4][5] A suitable solvent system must be chosen where the desired compound has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at all temperatures. Common solvent systems for similar compounds include ethanol-water mixtures or ethyl acetate/hexane.[3][4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | 1. Inactive or inappropriate base. 2. Incorrect solvent. 3. Reaction temperature is too low. 4. Insufficient reaction time. | 1. Base Selection: Screen different bases such as sodium acetate, sodium hydroxide, potassium carbonate, or cesium carbonate. The strength and solubility of the base are critical.[1][6] 2. Solvent Screening: Test a range of solvents. Polar aprotic solvents like DMF or acetonitrile, or alcohols like ethanol, are often effective.[3][6] 3. Temperature Optimization: Gradually increase the reaction temperature. Heating the reaction mixture can significantly increase the reaction rate. Monitor for potential degradation at higher temperatures. 4. Time Study: Monitor the reaction over time using TLC to determine the point of maximum conversion. |
| Product Contaminated with Starting Materials | 1. Incomplete reaction. 2. Incorrect stoichiometry. | 1. Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration or at a higher temperature. 2. Adjust Stoichiometry: Ensure the molar ratios are correct. A slight excess of one reactant can be used to consume the other, but this will require subsequent removal. |
| Formation of Colored Impurities | 1. Degradation of starting materials or product. 2. Oxidation of the thiol group. | 1. Lower Reaction Temperature: High temperatures can sometimes lead to decomposition.[3] 2. Inert Atmosphere: If oxidation is suspected, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Charcoal Treatment: During workup, activated charcoal can be used to adsorb high molecular weight colored impurities before the final recrystallization step. |
| Difficulty with Product Crystallization | 1. Incorrect recrystallization solvent. 2. Solution is not saturated. 3. Cooling is too rapid. 4. Presence of "oily" impurities. | 1. Solvent System Screening: Test various solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane).[7] 2. Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product to ensure the solution is saturated.[4] 3. Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[4] 4. Purification Pre-step: If the product "oils out," try washing the crude product with a non-polar solvent like hexane to remove greasy impurities before recrystallization. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general procedure based on the reaction between 2-mercaptobenzimidazole and chloroacetic acid.[1]
Materials:
-
2-Mercaptobenzimidazole (1.0 eq)
-
Chloroacetic acid (1.1 eq)
-
Sodium acetate (2.0 eq)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 2-mercaptobenzimidazole and sodium acetate in a sufficient volume of ethanol.
-
In a separate beaker, dissolve chloroacetic acid in a minimal amount of water.
-
Add the chloroacetic acid solution dropwise to the stirred solution of 2-mercaptobenzimidazole at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78°C for ethanol) for 2-4 hours.
-
Monitor the reaction progress using TLC (e.g., with a mobile phase of ethyl acetate:hexane, 1:1).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker of cold water to precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration and wash it thoroughly with water to remove any inorganic salts.
-
Dry the crude product in a vacuum oven.
Protocol 2: Purification by Recrystallization
Procedure:
-
Transfer the crude, dry this compound to an Erlenmeyer flask.
-
Add a small amount of a suitable solvent (e.g., an ethanol/water mixture) and a boiling chip.[4]
-
Heat the mixture to boiling on a hot plate while stirring.
-
Gradually add more hot solvent in small portions until the solid has just completely dissolved. Avoid adding an excess of solvent.
-
If the solution is colored, cool it slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes.
-
If charcoal was used, perform a hot gravity filtration to remove it.
-
Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the crystals to a constant weight.
Data and Visualization
Table 1: Optimization of Reaction Conditions for Benzimidazole Synthesis Analogs
The following data is illustrative of general optimization strategies for benzimidazole synthesis and may not directly correspond to this compound but provides valuable insights.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Cs₂CO₃ | MeCN | 90 | 24 | 93[6] |
| 2 | K₂CO₃ | MeCN | 90 | 24 | 85[6] |
| 3 | NaOH | MeCN | 90 | 24 | 78[6] |
| 4 | - | Water | 60 | 2 | 59.6 |
| 5 | - | Water | 100 | 2 | 89.7[8] |
| 6 | Anhydrous K₂CO₃ | Acetone | Reflux | - | - |
Diagrams
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for addressing low product yield.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. researchgate.net [researchgate.net]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
Technical Support Center: HPLC Analysis of Organic Acids
This guide provides troubleshooting solutions and frequently asked questions (FAQs) for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of organic acids. It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems in a question-and-answer format, offering clear and actionable solutions.
Peak Shape Problems
Question: Why are my peaks tailing?
Answer: Peak tailing is one of the most common peak shape issues in HPLC and can be caused by several factors.[1][2][3] The primary cause is often secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on the silica packing.[1][4]
-
Mobile Phase pH: If the mobile phase pH is not optimal, organic acids can interact with the silica backbone of the column. Adjusting the pH of the mobile phase to be at least 2 pH units below the pKa of the organic acids being analyzed will ensure they are in their protonated, less polar form, minimizing secondary interactions.[5][6]
-
Column Overload: Injecting too much sample can lead to peak tailing.[2] Try diluting your sample and reinjecting.
-
Column Contamination: Contaminants from the sample or mobile phase can accumulate on the column, leading to poor peak shape.[7] A proper column washing procedure should be implemented.
-
Guard Column Issues: A contaminated or worn-out guard column can also cause peak tailing. Try replacing the guard column.
Question: What causes peak fronting?
Answer: Peak fronting, where the peak has a leading shoulder, is less common than tailing but can still significantly impact quantification.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, resulting in a fronting peak.[8] Whenever possible, dissolve the sample in the mobile phase.[6]
-
Column Overload: Similar to tailing, injecting too much sample can also cause fronting.[2]
-
Column Degradation: A void at the column inlet, which can be caused by high pH dissolving the silica packing, can lead to peak fronting.[8]
Question: Why are my peaks splitting or showing shoulders?
Answer: Split peaks can be a complex issue arising from both chemical and physical problems within the HPLC system.[8]
-
Co-elution: Two different compounds may be eluting at very similar times. Consider adjusting the mobile phase composition or gradient to improve separation.
-
Sample Solvent Effects: Injecting the sample in a solvent significantly different from the mobile phase can cause peak splitting.[8] It is best to dissolve the sample in the mobile phase.[6]
-
Column Contamination or Damage: A partially blocked frit or a void at the head of the column can disrupt the sample band, leading to split peaks.[4][8] Backflushing the column or replacing the frit may resolve the issue. If all peaks in the chromatogram are splitting, the problem is likely physical and occurred before the column.[8]
-
Mobile Phase pH Near Analyte pKa: If the mobile phase pH is too close to the pKa of an organic acid, both the ionized and non-ionized forms of the acid may be present, leading to split or shoulder peaks.[6] Ensure the mobile phase pH is at least 2 units away from the analyte's pKa.[6]
Retention Time Issues
Question: Why are my retention times shifting or drifting?
Answer: Unstable retention times are a common problem that can compromise the reliability of your results.
-
Mobile Phase Composition: Even a small change of 1% in the organic solvent composition can cause a significant shift in retention time, typically between 5% and 15%.[9] Prepare the mobile phase carefully and consistently, preferably by weight rather than volume.[9][10]
-
Column Equilibration: Insufficient column equilibration with the mobile phase can lead to drifting retention times.[11] It is recommended to equilibrate the column with 10-20 column volumes of the new mobile phase.[11]
-
Temperature Fluctuations: Changes in column temperature can affect retention times.[9][12] Using a column oven is crucial for maintaining a stable temperature.[12]
-
Flow Rate Instability: Fluctuations in the pump's flow rate will directly impact retention times.[11] Check for leaks in the system and ensure the pump is properly maintained.[13]
-
Column Degradation: Over time, the stationary phase of the column can degrade, especially when using acidic mobile phases, which can lead to a gradual decrease in retention times.[6]
Resolution and Baseline Problems
Question: How can I improve the resolution between two peaks?
Answer: Achieving good resolution is key to accurate quantification. Resolution is influenced by column efficiency, selectivity, and retention factor.[14]
-
Mobile Phase Composition: Modifying the mobile phase is often the most effective way to improve resolution.[15][16]
-
Stationary Phase: Switching to a different column chemistry (e.g., from C18 to a phenyl or cyano column) can provide different selectivity.[15]
-
Column Parameters: Using a longer column or a column with smaller particles can increase efficiency and, therefore, resolution.[15]
-
Flow Rate: Lowering the flow rate can sometimes enhance separation, although it will increase the run time.[15][17]
Question: What is causing baseline noise or drift?
Answer: A noisy or drifting baseline can interfere with peak integration and reduce sensitivity.[18][19]
-
Mobile Phase Issues:
-
Contamination: Impurities in the mobile phase solvents or additives are a common source of baseline noise.[7][18] Always use HPLC-grade solvents and high-purity salts.[6]
-
Inadequate Degassing: Dissolved gases in the mobile phase can form bubbles in the detector cell, causing noise.[18][19] Ensure the mobile phase is properly degassed.[19]
-
Poor Mixing: Inconsistent mixing of mobile phase components can lead to a wavy or drifting baseline.[20]
-
-
Detector Issues: A deteriorating lamp or a contaminated flow cell can cause baseline noise and drift.[7][13]
-
Column Contamination: Strongly retained compounds from previous injections can slowly elute, causing the baseline to drift.[13]
-
Temperature Fluctuations: Changes in ambient temperature can affect the detector and cause baseline drift, especially for refractive index detectors.[13]
Experimental Protocols
Mobile Phase Preparation for Organic Acid Analysis
A well-prepared mobile phase is crucial for reproducible results.
Objective: To prepare a buffered aqueous-organic mobile phase for the reversed-phase HPLC analysis of organic acids.
Materials:
-
HPLC-grade water
-
HPLC-grade organic solvent (e.g., methanol or acetonitrile)
-
Buffer salts (e.g., sodium dihydrogen phosphate)
-
Acid for pH adjustment (e.g., phosphoric acid)
-
0.45 µm or smaller pore size membrane filter
Procedure:
-
Prepare the Aqueous Buffer:
-
Accurately weigh the required amount of buffer salt (e.g., to make a 20 mM phosphate buffer) and dissolve it in HPLC-grade water to make a 1 L solution.[10][21]
-
Adjust the pH to the desired level (typically around 2.5 for organic acid analysis) by adding a suitable acid, such as phosphoric acid.[21] The pH should be at least 2 pH units below the pKa of the analytes.[5][6]
-
Filter the buffer solution through a 0.45 µm membrane filter to remove any particulate matter.[10][21]
-
-
Mix the Mobile Phase:
-
Measure the required volumes of the aqueous buffer and the organic solvent. It is more accurate to prepare the mobile phase gravimetrically rather than volumetrically.[9][10]
-
For example, to prepare a mobile phase of 80:20 (v/v) methanol:phosphate buffer, mix 800 mL of methanol with 200 mL of the prepared phosphate buffer.[21]
-
Thoroughly mix the components.
-
-
Degas the Mobile Phase:
Sample Preparation for Organic Acid Analysis
Proper sample preparation is essential to protect the column and ensure accurate results.
Objective: To prepare an aqueous sample (e.g., fruit juice) for HPLC analysis of organic acids.
Materials:
-
Sample (e.g., fruit juice)
-
HPLC-grade water for dilution
-
0.45 µm syringe filter
Procedure:
-
Dilution: Dilute the sample with HPLC-grade water to bring the concentration of the organic acids within the calibration range of the method. For example, a 1 to 10 dilution (1 mL of juice mixed with 9 mL of water) is common for fruit juices.[22]
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.[5][22]
-
Injection: The filtered sample is now ready for injection into the HPLC system.
Data Presentation
Table 1: Common Organic Acids and their pKa Values
| Organic Acid | pKa1 | pKa2 | pKa3 |
| Acetic Acid | 4.76 | ||
| Citric Acid | 3.13 | 4.76 | 6.40 |
| Fumaric Acid | 3.02 | 4.38 | |
| Lactic Acid | 3.86 | ||
| Malic Acid | 3.40 | 5.11 | |
| Succinic Acid | 4.21 | 5.64 | |
| Tartaric Acid | 2.98 | 4.34 |
Note: pKa values can vary slightly with temperature and ionic strength.
Mandatory Visualization
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing in HPLC.
Troubleshooting Workflow for Retention Time Shifts
Caption: A systematic approach to diagnosing retention time shifts.
References
- 1. hplc.eu [hplc.eu]
- 2. uhplcs.com [uhplcs.com]
- 3. bvchroma.com [bvchroma.com]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 7. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 8. silicycle.com [silicycle.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. nacalai.com [nacalai.com]
- 11. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. chromtech.com [chromtech.com]
- 15. pharmaguru.co [pharmaguru.co]
- 16. mastelf.com [mastelf.com]
- 17. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 18. uhplcs.com [uhplcs.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. agilent.com [agilent.com]
- 21. hplc.eu [hplc.eu]
- 22. lcms.cz [lcms.cz]
Technical Support Center: Overcoming Solubility Challenges of (2-Benzimidazolylthio)-acetic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with (2-Benzimidazolylthio)-acetic acid in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in water. Is this expected?
A1: Yes, this is expected. This compound, like many benzimidazole derivatives, is a poorly water-soluble compound. Its hydrophobic benzimidazole core contributes to its low aqueous solubility. A structural analog, [2-(Methylthio)-1H-benzimidazol-1-yl]acetic acid, has a reported aqueous solubility of less than 1 mg/mL at pH 7.4, suggesting that the parent compound has similarly low solubility[1].
Q2: How does pH affect the solubility of this compound?
A2: As a carboxylic acid, the solubility of this compound is highly dependent on pH.[2][3] At low pH (acidic conditions), the carboxylic acid group is protonated and the molecule is in its neutral, less soluble form.[4] As the pH increases (alkaline conditions), the carboxylic acid group deprotonates to form a carboxylate salt, which is an ionic and more water-soluble species.[3][4] Therefore, increasing the pH of the aqueous solution should significantly enhance its solubility.
Q3: What is the first troubleshooting step I should take to dissolve this compound?
A3: The initial and most straightforward approach is to adjust the pH of your aqueous solution. By gradually adding a base (e.g., sodium hydroxide or potassium hydroxide solution), you can increase the pH and facilitate the dissolution of the compound. It is recommended to monitor the pH and add the base dropwise until the compound fully dissolves.
Q4: I have adjusted the pH, but the solubility is still not sufficient for my experiment. What are my other options?
A4: If pH adjustment alone is insufficient, several other techniques can be employed, often in combination with pH control. These include:
-
Co-solvency : The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[5][6][7][8]
-
Use of Cyclodextrins : Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic part and increasing aqueous solubility.[9][10][11]
-
Salt Formation : While pH adjustment in solution forms a salt in situ, you can also synthesize and isolate a stable salt form of the compound (e.g., sodium or potassium salt) for improved handling and dissolution.[12]
Q5: Which co-solvents are commonly used and at what concentrations?
A5: Common co-solvents for pharmaceutical applications include ethanol, propylene glycol, and polyethylene glycols (PEGs).[5][8][13] The concentration of the co-solvent should be optimized for your specific application, as high concentrations may affect biological assays. It is advisable to start with low percentages (e.g., 1-10% v/v) and increase as necessary, while considering the potential for toxicity or unwanted effects in your experimental system.[8][14]
Q6: How do I choose the right cyclodextrin for my experiment?
A6: Different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) exhibit varying abilities to solubilize guest molecules.[9] For benzimidazole derivatives, hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to be particularly effective.[9][10] The choice may depend on the specific requirements of your experiment, including allowable excipient concentrations and toxicity concerns.
Q7: Can I use surfactants to improve solubility?
A7: Yes, surfactants can be used to increase the solubility of poorly soluble drugs by forming micelles that encapsulate the hydrophobic compound.[12] However, surfactants can also interfere with biological assays, so their use should be carefully evaluated for compatibility with your experimental setup.
Data Presentation: Solubility Enhancement Strategies
| Method | Principle of Solubilization | Expected Impact on Solubility | Key Considerations |
| pH Adjustment (Increase) | Ionization of the carboxylic acid group to form a more soluble carboxylate salt.[3][4] | High | May affect the stability of the compound or be incompatible with certain biological assays. |
| Co-solvency | Addition of a water-miscible organic solvent reduces the polarity of the solvent system.[6][7] | Moderate to High | The co-solvent may have biological or chemical effects in the experiment; potential for toxicity.[5][14] |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic benzimidazole moiety within the cyclodextrin cavity.[11] | High | The cyclodextrin itself is an additional component in the formulation; potential for cellular effects. |
| Salt Formation (Pre-formed) | Use of a solid salt form of the compound.[12] | High | Requires chemical synthesis and characterization of the salt form. |
Experimental Protocols
Protocol 1: Solubilization by pH Adjustment
-
Weigh the desired amount of this compound and add it to the aqueous buffer of your choice (e.g., phosphate-buffered saline, PBS).
-
Stir the suspension at room temperature.
-
Prepare a dilute stock solution of a suitable base (e.g., 0.1 M NaOH or KOH).
-
While stirring, add the base solution dropwise to the suspension.
-
Monitor the pH of the solution using a calibrated pH meter.
-
Continue adding the base until the solid material is completely dissolved.
-
Record the final pH of the solution.
-
If necessary, adjust the pH back to the desired experimental value by adding a dilute acid (e.g., 0.1 M HCl), but be aware that the compound may precipitate if the pH drops significantly.
Protocol 2: Solubilization using a Co-solvent
-
Determine the final concentration of the co-solvent that is compatible with your experimental system.
-
Prepare the aqueous vehicle containing the desired percentage of the co-solvent (e.g., 10% v/v ethanol in water).
-
Add the weighed amount of this compound to the co-solvent/water mixture.
-
Vortex or sonicate the mixture to facilitate dissolution. Gentle heating may also be applied if the compound is stable at elevated temperatures.
-
If the compound is still not fully dissolved, a combination of co-solvency and pH adjustment (as described in Protocol 1) can be attempted.
Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v). The concentration can be optimized based on the required solubility enhancement.
-
Add the weighed amount of this compound to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for several hours or overnight to allow for the formation of the inclusion complex.
-
If needed, gentle heating can be used to accelerate complexation.
-
The resulting solution should be a clear, aqueous formulation of the compound.
Visualizations
Caption: Troubleshooting workflow for solubilizing this compound.
Caption: Effect of pH on the ionization and solubility of a carboxylic acid.
References
- 1. [2-(Methylthio)-1H-benzimidazol-1-yl]acetic acid (60738-38-7) for sale [vulcanchem.com]
- 2. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. esports.bluefield.edu - Carboxylic Acid Acidity And Ph [esports.bluefield.edu]
- 4. brainly.com [brainly.com]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. pharmatutor.org [pharmatutor.org]
- 7. Co-solvency: Significance and symbolism [wisdomlib.org]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
- 13. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 14. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Thioether Compounds in Solution
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide guidance and answer frequently asked questions regarding the stability of thioether compounds in solution.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My thioether-linked conjugate is showing increasing heterogeneity and loss of activity upon storage. What could be the cause?
A: This is a common issue, particularly with thioether linkages derived from maleimide-thiol reactions. The primary causes are the retro-Michael reaction and hydrolysis of the thiosuccinimide ring. The retro-Michael reaction can lead to the dissociation of the conjugate, while hydrolysis of the succinimide ring can result in a mixture of stable isomers, which may present as multiple peaks in analytical techniques like HPLC.[1]
Troubleshooting Steps:
-
Analyze Storage Buffer: Ensure the pH of your storage buffer is between 6.5 and 7.0.[1]
-
Control Temperature: Store your conjugates at 4°C for short-term storage or frozen at -80°C for long-term storage. Ensure you use appropriate cryoprotectants if freezing.[1]
-
Induce Hydrolysis for Stability: If a stable but heterogeneous product is acceptable, you can intentionally hydrolyze the succinimide ring to the more stable succinamic acid by incubating the conjugate in a buffer with a slightly basic pH (around 8.5-9.0) for a controlled period after purification.[2] This can prevent the retro-Michael reaction.
-
Consider Alternative Linkers: If the instability is persistent, explore the use of maleimide derivatives designed for enhanced stability or alternative linker chemistries that form more stable thioether bonds.[1][2]
Q2: I am observing premature release of my payload from my antibody-drug conjugate (ADC) during in vitro plasma stability studies. How can I address this?
A: Premature drug release from ADCs with maleimide-based thioether linkages is often due to the retro-Michael reaction, where the thioether bond is cleaved, and the payload can be transferred to other thiol-containing species like albumin in the plasma.[1][3]
Strategies to Enhance In Vitro Plasma Stability:
-
Hydrolysis of the Succinimide Ring: As mentioned previously, converting the succinimide ring to its hydrolyzed form can significantly increase stability and prevent the retro-Michael reaction.[2]
-
Use of Alternative Linkers: Employing linkers that form more stable thioether bonds is a primary strategy.[2] Phenyloxadiazole sulfone linkers, for instance, have demonstrated improved stability in human plasma compared to traditional maleimide linkers.[1][2]
-
Formation of a Thiazine Structure: For peptides with an N-terminal cysteine conjugated to a maleimide, a chemical rearrangement can form a more stable thiazine structure.[4] This structure is significantly less susceptible to thiol exchange reactions.[3][4]
-
Conversion to Methylene Thioacetals: Disulfide bonds can be converted into highly stable methylene thioacetals, which are resistant to reduction and stable across a wide range of pH and temperatures.[2]
Q3: My thioether compound appears to be degrading via oxidation. What are the common culprits and how can I prevent this?
A: The sulfur atom in a thioether is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones, altering the compound's properties.[2][5] Common oxidizing agents in a laboratory setting include atmospheric oxygen, reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), and hypochlorite.[6][7][8]
Preventative Measures:
-
Degas Buffers: To minimize oxidation by dissolved oxygen, thoroughly degas all buffers and solutions used in your experiments.
-
Inert Atmosphere: Perform reactions and handle the compound under an inert atmosphere, such as nitrogen or argon.[2]
-
Add Chelating Agents: Traces of metal ions can catalyze oxidation. Adding a chelating agent like EDTA to your buffers can sequester these metal ions.[2]
-
Control Oxidant Exposure: Be mindful of potential sources of strong oxidants. For instance, hypochlorite can oxidize thioethers much faster than hydrogen peroxide.[6][7]
Quantitative Data Summary
| Linker Type | Conditions | Stability Metric | Reference |
| Thiosuccinimide (from N-alkylmaleimide) | Incubation in human plasma | Susceptible to retro-Michael reaction and thiol exchange. Stability is site-dependent. | [1] |
| Ring-Opened Thiosuccinimide | In vivo | Stabilized against cleavage, with a half-life of over two years. | [1] |
| Thiazine (from N-terminal Cys conjugation) | Broad pH range and presence of glutathione | Degrades markedly slower than the thioether conjugate and is over 20 times less susceptible to glutathione adduct formation. | [1] |
| Phenyloxadiazole Sulfone | Incubation in human plasma | Improved stability over maleimide. | [1][2] |
| Ubc9∼SUMO-1 Thioester | In vitro (native conditions) | Half-life of approximately 3.6 hours. | [9] |
| Ubc9∼SUMO-1 Thioester | In vitro (denaturing conditions) | Stability decreased slightly compared to native conditions. | [9] |
Experimental Protocols
Protocol 1: Hydrolysis of the Succinimide Ring for Enhanced Stability
Objective: To hydrolyze the succinimide ring of a maleimide-derived thioether conjugate to the more stable succinamic acid form.
Materials:
-
Purified thioether conjugate in a suitable buffer (e.g., PBS, pH 7.4)
-
0.5 M Sodium Borate buffer, pH 9.0
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.0)
-
Analytical HPLC system for monitoring the reaction
Procedure:
-
To your purified thioether conjugate solution, add the 0.5 M Sodium Borate buffer (pH 9.0) to achieve a final pH of 8.5-9.0.
-
Incubate the reaction mixture at room temperature (20-25°C).
-
Monitor the progress of the hydrolysis by injecting aliquots of the reaction mixture onto the analytical HPLC system at regular intervals (e.g., every 30 minutes). The hydrolyzed product should have a slightly different retention time.
-
Once the desired level of hydrolysis is achieved (typically complete within 2-4 hours), quench the reaction by adding the quenching buffer to bring the pH back to neutral (pH ~7.0).
-
If necessary, perform a buffer exchange to place the stabilized conjugate in the desired final storage buffer.
Protocol 2: Conversion of a Disulfide to a Methylene Thioacetal
Objective: To convert a disulfide bond in a peptide or protein to a more stable methylene thioacetal linkage.[2]
Materials:
-
Disulfide-containing peptide/protein
-
Aqueous buffer (e.g., phosphate or borate buffer)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Triethylamine (TEA)
-
Diiodomethane
-
Tetrahydrofuran (THF)
-
HPLC-MS system for monitoring the reaction
Procedure:
-
Disulfide Reduction:
-
Dissolve the disulfide-containing peptide in the aqueous buffer.
-
Add 1.5 equivalents of TCEP to the solution to reduce the disulfide bond to free thiols.
-
Monitor the reduction process by HPLC-MS until the disulfide is fully converted to the corresponding dithiol.
-
-
Thioacetal Formation:
-
Once the reduction is complete, add 5.0 equivalents of TEA in THF to the reaction mixture.
-
Sequentially add 4.0 equivalents of diiodomethane in THF.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the formation of the methylene thioacetal by HPLC-MS. The reaction is typically complete within 6.5 hours.[2]
-
-
Purification:
-
Once the reaction is complete, purify the product using an appropriate chromatographic method (e.g., reverse-phase HPLC).
-
Visualizations
Caption: Major degradation pathways for thioether compounds in solution.
Caption: Workflow for enhancing the stability of thioether compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Stability of thioester intermediates in ubiquitin-like modifications - PMC [pmc.ncbi.nlm.nih.gov]
Method refinement for in vitro assays involving (2-Benzimidazolylthio)-acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Benzimidazolylthio)-acetic acid in in vitro assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments with this compound and its derivatives.
Q1: My this compound solution is precipitating in the cell culture medium. How can I improve its solubility?
A1: Solubility issues are common with benzimidazole derivatives due to their hydrophobic nature. Here are several steps to troubleshoot and improve solubility:
-
Solvent Choice: this compound is soluble in organic solvents like DMSO, DMF, and methanol.[1] Prepare a high-concentration stock solution in 100% DMSO.
-
Final DMSO Concentration: When diluting the stock solution into your aqueous cell culture medium, ensure the final DMSO concentration is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
-
pH Adjustment: The carboxylic acid group suggests that the solubility of this compound might be pH-dependent. For certain applications, slight adjustments to the pH of the buffer or medium (if permissible for your cells) could enhance solubility.
-
Warming the Medium: Gently warming the cell culture medium to 37°C before adding the compound stock solution can aid in dissolution.
-
Vortexing/Mixing: Ensure thorough mixing by vortexing immediately after diluting the stock solution into the medium.
Troubleshooting Flowchart for Solubility Issues
Caption: Troubleshooting workflow for addressing solubility issues.
Q2: I am observing high variability in my cytotoxicity assay results (e.g., MTT, XTT). What could be the cause?
A2: High variability in cytotoxicity assays can stem from several factors:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and accurate pipetting to have a consistent number of cells in each well.
-
Compound Precipitation: As discussed in Q1, precipitation can lead to inconsistent concentrations of the active compound across wells. Visually inspect your plates for any precipitate.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to changes in compound concentration. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental data.
-
Incubation Time: Ensure consistent incubation times for both compound treatment and the assay reagent (e.g., MTT).
-
Reagent Preparation: Prepare fresh assay reagents and ensure they are thoroughly mixed before use.
Q3: My anti-inflammatory assay results are not as expected. What should I check?
A3: Unexpected results in anti-inflammatory assays (e.g., COX inhibition, cytokine production) can be due to several factors:
-
Cell Health: Use healthy, low-passage number cells as stressed cells may respond differently to stimuli and inhibitors.
-
Positive Controls: Always include a known anti-inflammatory agent (e.g., ibuprofen, diclofenac) as a positive control to validate the assay's performance.
-
Compound Stability: Benzimidazole derivatives can be unstable. Prepare fresh dilutions for each experiment from a frozen stock and avoid multiple freeze-thaw cycles.
-
Assay-Specific Interference: Some compounds can directly interfere with the assay components. For example, in an ELISA for cytokines, the compound might cross-react with the antibodies. Consider running a cell-free control to test for such interference.
Quantitative Data Summary
| Compound Type | Assay | Cell Line/Enzyme | IC50 Value | Reference |
| 2-Substituted Benzimidazole Derivative | COX-2 Inhibition | Ovine COX-2 | 0.15 µM | Fictional Data for Illustration |
| Benzimidazole-Chalcone Hybrid | Cytotoxicity (MTT) | A549 (Lung Cancer) | 3.70 µM | [2] |
| Benzimidazole-Chalcone Hybrid | Cytotoxicity (MTT) | HePG2 (Liver Cancer) | 4.20 µM | [2] |
| Benzimidazole Derivative | Cytotoxicity (MTT) | MCF-7 (Breast Cancer) | 1.3 µM | [2] |
| 5-Fluorobenzimidazole Derivative | Cytotoxicity (MTT) | HepG2 (Liver Cancer) | 0.39 µg/mL | [2] |
| 5-Fluorobenzimidazole Derivative | Cytotoxicity (MTT) | Huh7 (Liver Cancer) | 0.32 µg/mL | [2] |
Note: The IC50 values presented above are for various benzimidazole derivatives and not specifically for this compound. This data is for illustrative purposes to show the range of activities observed for this class of compounds. Researchers should determine the IC50 for this compound in their specific assay system.
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is a standard method to assess cell viability and the cytotoxic potential of this compound.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly with a pipette to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Experimental Workflow for MTT Assay
References
Addressing common errors in the titration of acidic compounds.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common errors encountered during the titration of acidic compounds. The information is tailored for researchers, scientists, and drug development professionals to ensure accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of error in acid-base titrations?
Common errors in titration experiments can be broadly categorized into systematic and random errors.[1] Systematic errors are consistent and reproducible, often arising from the experimental setup or procedure, while random errors are unpredictable and can vary between trials.[1]
Common Sources of Error Include:
-
Instrumental and Equipment Errors: Improper calibration of burettes, pipettes, or pH meters can lead to significant inaccuracies.[1][2] The presence of air bubbles in the burette is also a common issue that can lead to incorrect volume readings.[2][3]
-
Reagent-Related Errors: Using a titrant with an incorrect or unverified concentration is a primary source of error.[4] Contamination of reagents or solutions can also lead to inaccurate results.[3][4]
-
Procedural Errors: Adding the titrant too quickly, especially near the endpoint, can cause overshooting.[1] Inadequate mixing of the analyte solution can result in localized reactions and an incorrect endpoint determination.[1][2]
-
Human Errors: Misinterpreting the color change of an indicator is a frequent mistake.[1][4] Parallax error when reading the burette can also introduce inaccuracies.[2][3]
-
Environmental Factors: Fluctuations in laboratory temperature can affect the volume of solutions and the reaction rate.[1][5] Absorption of atmospheric carbon dioxide can alter the pH of basic solutions.[1]
Q2: How does temperature affect the accuracy of my titration results?
Temperature fluctuations can introduce significant errors in titration experiments by affecting reaction rates, indicator performance, and solution volumes.[1][5][6] While the effect on aqueous acid-base titrations is often considered minimal due to the high reaction rates, it can be more pronounced in other types of titrations.[7]
Key Impacts of Temperature:
-
Reaction Rate: Higher temperatures generally increase the rate of reaction, which can lead to a faster but potentially less precise endpoint determination.[5][8]
-
Indicator pH Range: The pH range over which an indicator changes color can be temperature-dependent.[5] For example, the pH for the color change of phenolphthalein can shift at higher temperatures, leading to an inaccurate endpoint.[5]
-
Solution Volume: Volumetric glassware is calibrated at a specific temperature, typically 20°C.[9] Deviations from this temperature will cause the glass to expand or contract, altering the delivered volume.
| Temperature Variation from 20°C | Potential Impact on a 50 mL Titrant Volume |
| + 5°C | Increase in volume, potentially leading to a lower calculated analyte concentration. |
| - 5°C | Decrease in volume, potentially leading to a higher calculated analyte concentration. |
It is recommended to conduct titrations in a temperature-controlled environment or to allow all solutions and glassware to equilibrate to the same temperature before use.
Q3: How do I select the appropriate indicator for my titration?
The choice of indicator is critical for accurate endpoint determination. An appropriate indicator should have a pH range for its color change that brackets the pH of the equivalence point of the titration.[10] Using an unsuitable indicator can lead to a significant difference between the observed endpoint and the actual equivalence point.
| Indicator | pH Range | Color in Acidic Form | Color in Basic Form |
| Methyl Violet | 0.0 - 1.6 | Yellow | Bluish-Violet |
| Thymol Blue | 1.2 - 2.8 | Red | Yellow |
| Methyl Orange | 3.1 - 4.4 | Red | Orange/Yellow |
| Methyl Red | 4.2 - 6.3 | Red | Yellow |
| Bromothymol Blue | 6.0 - 7.6 | Yellow | Blue |
| Phenolphthalein | 8.3 - 10.0 | Colorless | Red/Pink |
| Thymol Blue | 8.0 - 9.6 | Yellow | Blue |
Table data sourced from multiple references.[10][11][12][13]
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Titration Results
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Improperly Cleaned Glassware | Ensure all glassware (burette, pipette, flasks) is thoroughly cleaned with a suitable detergent and rinsed with deionized water, followed by a final rinse with the solution it will contain.[4] |
| Inconsistent Endpoint Determination | The perception of color change can vary.[3] Use a well-defined endpoint (e.g., the first persistent faint pink for phenolphthalein) and perform the titration against a white background to improve visibility. Consider using a pH meter for potentiometric titration for more objective endpoint detection.[2] |
| Variable Titrant Addition Rate | Add the titrant slowly, especially as the endpoint is approached, to avoid overshooting.[1] |
| Inadequate Mixing | Swirl the flask continuously throughout the titration to ensure the titrant reacts completely with the analyte.[1][2] |
| Temperature Fluctuations | Allow all solutions to reach thermal equilibrium with the laboratory environment before starting the titration.[5] |
Issue 2: The Endpoint is Reached Too Quickly or Too Slowly
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Incorrect Titrant Concentration | Verify the concentration of your titrant by standardizing it against a primary standard. |
| Incorrect Analyte Volume | Ensure the pipette used to measure the analyte is calibrated and used correctly to avoid introducing a systematic error. |
| Presence of Interfering Substances | The sample matrix may contain other acidic or basic components that react with the titrant. Consider sample preparation techniques to remove interfering substances. |
| Slow Reaction Kinetics | Some acid-base reactions are slow. Try warming the solution (if appropriate for the analyte's stability) or allowing more time between titrant additions. |
Experimental Protocols
A standard protocol for the titration of an acidic compound, such as determining the concentration of acetic acid in vinegar, is as follows:
-
Preparation of Standardized Titrant: Prepare a sodium hydroxide (NaOH) solution of approximately the desired concentration. Standardize it by titrating against a known mass of a primary standard acid, such as potassium hydrogen phthalate (KHP).
-
Sample Preparation: Accurately pipette a known volume of the acidic solution (e.g., vinegar) into a clean Erlenmeyer flask. Dilute with a small amount of deionized water to ensure the pH electrode (if used) is submerged and to better visualize the color change.
-
Indicator Addition: Add 2-3 drops of a suitable indicator, such as phenolphthalein, to the analyte solution.[13]
-
Burette Preparation: Rinse a clean burette with a small amount of the standardized NaOH titrant and then fill it, ensuring no air bubbles are present in the tip.[3] Record the initial volume to two decimal places.
-
Titration: Slowly add the NaOH titrant to the acidic solution while constantly swirling the flask.[1] As the endpoint approaches, the color of the indicator will begin to persist for longer periods. Add the titrant drop by drop until a permanent color change is observed.[11]
-
Endpoint Determination: Record the final volume from the burette to two decimal places. The difference between the final and initial volumes is the volume of titrant used.
-
Replicate and Calculate: Repeat the titration at least two more times to ensure the results are concordant (typically within 0.1 mL). Calculate the average volume of titrant used and determine the concentration of the acidic compound using the stoichiometry of the acid-base reaction.
Visualizations
Caption: Experimental workflow for a typical acid-base titration.
Caption: Troubleshooting guide for common titration errors.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. microbiozindia.com [microbiozindia.com]
- 3. tutorchase.com [tutorchase.com]
- 4. titrations.info [titrations.info]
- 5. tutorchase.com [tutorchase.com]
- 6. youtube.com [youtube.com]
- 7. echemi.com [echemi.com]
- 8. brainly.com [brainly.com]
- 9. Ricca Chemical - Volumetric Glassware [riccachemical.com]
- 10. Titration [vanderbilt.edu]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. scrippslabs.com [scrippslabs.com]
Technical Support Center: Improving Regioselectivity in Substituted Benzimidazole Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in controlling regioselectivity during the chemical synthesis and functionalization of substituted benzimidazoles.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of 5- and 6-substituted benzimidazoles when using an asymmetrically substituted o-phenylenediamine?
A1: The formation of regioisomers (e.g., 5- and 6-substituted benzimidazoles) is a common issue when starting with an asymmetrically substituted o-phenylenediamine, such as 4-substituted-1,2-diaminobenzene. The cyclization reaction can proceed in two different directions, leading to a mixture of products.[1] This is particularly problematic as the different regioisomers can possess significantly different biological, chemical, and physical properties, necessitating difficult and costly separation steps.[1]
The regiochemical outcome is primarily determined by the electronic properties of the substituent on the phenylenediamine ring. The initial acylation step can occur at either of the two amino groups. The relative nucleophilicity of these amino groups dictates the preferred site of reaction.[1]
-
Electron-withdrawing groups (EWGs) like nitro (-NO₂) decrease the nucleophilicity of the adjacent amino group. This makes the more distant amino group more nucleophilic and more likely to react first.[1]
-
Electron-donating groups (EDGs) , conversely, activate the adjacent amino group, making it more nucleophilic.[1]
Q2: How can I improve the regioselectivity of N-alkylation for an unsymmetrically substituted benzimidazole?
A2: Achieving regioselective N-alkylation on an unsymmetrical benzimidazole ring can be challenging as the reaction can occur on either of the two nitrogen atoms. The outcome is influenced by several factors including steric hindrance, the electronic nature of substituents, and the reaction conditions (base, solvent, temperature).
A common strategy involves exploiting the steric hindrance around one of the nitrogen atoms. For instance, a method has been developed for the regioselective N-methylation of (benz)imidazoles that preferentially yields the more sterically hindered and less stable regioisomer.[2] Organomagnesium reagents have also been shown to be effective bases for directing alkylation to the more sterically hindered nitrogen.
Q3: I am observing poor regioselectivity in the C-H functionalization of my benzimidazole. What can I do?
A3: Direct C-H functionalization is a powerful tool, but controlling regioselectivity can be difficult. The inherent reactivity of the C-H bonds in the benzimidazole scaffold often leads to mixtures of products. Several strategies can be employed to improve regioselectivity:
-
Directing Groups: The use of a directing group can effectively guide the catalyst to a specific C-H bond. For example, in palladium-catalyzed C-H activation, an ortho-directing group on a 2-aryl-benzimidazole can lead to high regioselectivity for C-C bond formation.[3]
-
Catalyst and Ligand Control: The choice of catalyst and ligands can significantly influence the regiochemical outcome. For instance, in palladium-catalyzed cross-coupling reactions, the regioselectivity can sometimes be reversed by changing the ligand.[4]
-
Protecting Groups: Strategic use of protecting groups can block certain reactive sites and direct functionalization to the desired position. For example, the SEM (2-(trimethylsilyl)ethoxymethyl) group has been used to control the regioselective arylation of all three C-H bonds in imidazoles.[5]
Q4: My Phillips-Ladenburg condensation is giving poor regioselectivity. How can I optimize it?
A4: The classic Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid in the presence of a strong acid like HCl, often results in poor regioselectivity with electronically asymmetric diamines.[1] The electronic nature of the substituent on the diamine is a key factor. To improve regioselectivity, consider the following:
-
Reaction Conditions: Modifying the reaction conditions, such as the acid catalyst and temperature, can influence the outcome.
-
Alternative Catalysts: The use of Lewis acids or other catalysts might offer better control over the cyclization step.[6]
-
Multi-component Reactions: Some modern multi-component reaction strategies can offer improved regioselectivity under milder conditions.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Formation of both 2-substituted and 1,2-disubstituted benzimidazoles in condensation reactions. | The reaction between an o-phenylenediamine and an aldehyde can lead to both mono- and di-substitution.[7] The electronic properties of the aldehyde play a significant role.[7][8] | To favor the 1,2-disubstituted product: Use an electron-rich aldehyde. The use of a catalyst like Er(OTf)₃ can also selectively promote the formation of the double-condensation product.[7][8] Performing the reaction without a solvent at 80°C can also yield the 1,2-disubstituted product selectively.[7] To favor the 2-monosubstituted product: Use an electron-deficient aldehyde.[7] Conducting the reaction without a catalyst and using a 4:1 amine to aldehyde ratio can favor the mono-condensation product.[7] |
| Low yield or no reaction in N-alkylation. | Incomplete deprotonation of the benzimidazole ring, reducing its nucleophilicity. Low reactivity of the alkylating agent. Unsuitable reaction conditions (base, solvent, temperature).[9] | Evaluate the Base and Solvent: For less reactive substrates, use a strong base like NaH in an anhydrous aprotic solvent (THF, DMF).[9][10] For more reactive alkylating agents, weaker bases like K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (MeCN, DMF) can be effective.[9] Assess the Alkylating Agent: The reactivity of alkyl halides follows the order I > Br > Cl.[9] Optimize Temperature: Gradually increase the reaction temperature while monitoring with TLC or LC-MS.[9] |
| Formation of a dialkylated imidazolium salt. | The N-alkylated benzimidazole product is still nucleophilic and can react with another molecule of the alkylating agent.[9] | Control Stoichiometry: Use a slight excess of the benzimidazole (1.1-1.2 equivalents) relative to the alkylating agent.[9] Slow Addition: Add the alkylating agent dropwise to the reaction mixture.[9] Reaction Monitoring: Closely monitor the reaction and stop it once the starting material is consumed.[9] |
| Mixture of N1 and N3 alkylated isomers with unsymmetrical benzimidazoles. | Steric and electronic factors of the substituents on the benzimidazole ring influence the site of alkylation. | Steric Control: If one nitrogen is significantly more sterically hindered, alkylation will likely occur at the less hindered nitrogen. To achieve alkylation at the more hindered position, specialized methods may be required.[2] Electronic Control: Electron-donating groups can increase the nucleophilicity of the adjacent nitrogen, while electron-withdrawing groups can decrease it. This can be used to direct the alkylation. |
Quantitative Data Summary
Table 1: Regioselectivity in the Reaction of o-Phenylenediamine with Benzaldehyde under Various Conditions [7]
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time | Product Ratio (1a:1b)a | Yield (%) |
| 1 | Er(OTf)₃ (10) | Water | 120 (MW) | 15 min | 0:100 | 72 (1b) |
| 2 | None | Water | 120 (MW) | 15 min | 41:51 | - |
| 8 | Er(OTf)₃ (10) | Ethanol | 120 | 15 min | 0:100 | 91 (1b) |
| 9 | None | Ethanol | 120 | 15 min | 41:54 | - |
| 10 | Er(OTf)₃ (10) | None | 80 | 2 min | 0:100 | 91 (1b) |
| 25 | Er(OTf)₃ (10) | Water | 1 | 5 min | 35:50 | - |
| 26 | None | Water | 1 | 5 min | 92:8 | - |
a 1a = 2-phenyl-1H-benzimidazole, 1b = 1-benzyl-2-phenyl-1H-benzimidazole
Experimental Protocols
Protocol 1: Regioselective Synthesis of 1-Benzyl-2-phenyl-1H-benzimidazole (1b) [7]
-
Materials: o-Phenylenediamine, Benzaldehyde, Erbium triflate (Er(OTf)₃).
-
Procedure:
-
In a reaction vessel, combine o-phenylenediamine (1 mmol) and benzaldehyde (2 mmol).
-
Add Erbium triflate (10 mol%).
-
Heat the solvent-free mixture at 80°C for 2 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, purify the product by column chromatography.
-
Protocol 2: Palladium-Catalyzed Regioselective C-H Arylation of 2-Aryl-Benzimidazoles [3]
-
Materials: 2-aryl-benzimidazole derivative, iodobenzene analog, Palladium catalyst (e.g., Pd(OAc)₂), oxidant, and appropriate solvent.
-
Procedure:
-
To a sealed tube, add the 2-aryl-benzimidazole (1.0 equiv), iodobenzene analog (1.2 equiv), palladium catalyst (e.g., 5 mol%), and an appropriate oxidant.
-
Add the solvent and seal the tube.
-
Heat the reaction mixture at the specified temperature for the required duration.
-
After cooling to room temperature, dilute the reaction mixture with a suitable solvent and filter.
-
Purify the crude product by column chromatography to obtain the desired 2-(2'-biphenyl)benzimidazole.
-
Visualizations
Caption: Decision tree for troubleshooting regioselectivity issues.
Caption: General workflow for optimizing N-alkylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed regioselective synthesis of 2(2'-biphenyl)benzimidazoles through C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Validating In Vivo Anti-inflammatory Activity: A Comparative Guide to (2-Benzimidazolylthio)-acetic acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-inflammatory activity of compounds related to (2-Benzimidazolylthio)-acetic acid, benchmarked against the established non-steroidal anti-inflammatory drug (NSAID), Indomethacin. The data presented is compiled from various preclinical studies employing the widely accepted carrageenan-induced paw edema model in rodents, a standard for acute inflammation assessment.
Mechanism of Action: Targeting Prostaglandin Synthesis
Benzimidazole derivatives, like many classic NSAIDs, are understood to exert their anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes. These enzymes are critical in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation. By blocking COX-1 and/or COX-2, these compounds effectively reduce the production of prostaglandins at the site of inflammation.
A Comparative Analysis of (2-Benzimidazolylthio)-acetic acid and Other Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the pharmacological properties of (2-Benzimidazolylthio)-acetic acid, a benzimidazole derivative, with commonly used Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). The information presented is based on available experimental data for benzimidazole derivatives and established NSAIDs, offering insights into their relative anti-inflammatory, analgesic, and ulcerogenic activities.
Executive Summary
Non-steroidal anti-inflammatory drugs are a cornerstone in the management of pain and inflammation.[1] Their therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[1] However, their use is often limited by gastrointestinal side effects.[1][2] Benzimidazole derivatives, including this compound, have emerged as a promising class of compounds with significant anti-inflammatory and analgesic properties, potentially offering a safer gastrointestinal profile.[2][3][4][5] This guide presents a side-by-side comparison of this compound (based on data from analogous benzimidazole derivatives) with standard NSAIDs such as Indomethacin, Diclofenac, Ibuprofen, Naproxen, and the COX-2 selective inhibitor, Celecoxib.
Mechanism of Action: The Cyclooxygenase (COX) Pathway
The primary mechanism of action for most NSAIDs involves the inhibition of the COX enzymes, COX-1 and COX-2.[1] COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa.[1] In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and plays a key role in the synthesis of prostaglandins that mediate pain and inflammation.[1] The differential inhibition of these two isoforms is a key factor in the therapeutic efficacy and side-effect profile of various NSAIDs.
Comparative Performance Data
The following tables summarize the available experimental data comparing the anti-inflammatory, analgesic, and ulcerogenic activities of benzimidazole derivatives (as a proxy for this compound) with standard NSAIDs.
Table 1: Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
| Compound | Dose (mg/kg) | Inhibition of Edema (%) | Reference |
| Benzimidazole Derivative | 10 | 45 - 60 | [6] |
| Indomethacin | 10 | 50 - 70 | [7] |
| Diclofenac | 10 | 40 - 60 | |
| Ibuprofen | 100 | 40 - 55 | |
| Naproxen | 20 | 45 - 60 | |
| Celecoxib | 10 | 40 - 55 |
Table 2: Analgesic Activity (Acetic Acid-Induced Writhing in Mice)
| Compound | Dose (mg/kg) | Inhibition of Writhing (%) | Reference |
| Benzimidazole Derivative | 20 | 50 - 70 | [8] |
| Aspirin | 100 | 40 - 60 | [9] |
| Indomethacin | 10 | 60 - 80 | [10] |
| Diclofenac | 10 | 55 - 75 | [11] |
| Ibuprofen | 100 | 50 - 65 | |
| Naproxen | 20 | 55 - 70 |
Table 3: Ulcerogenic Activity (Ulcer Index in Rats)
| Compound | Dose (mg/kg) | Ulcer Index | Reference |
| Benzimidazole Derivative | 50 | 0.5 - 1.5 | [4] |
| Indomethacin | 20 | 15 - 25 | [12] |
| Aspirin | 200 | 10 - 20 | |
| Ibuprofen | 200 | 8 - 15 | [13] |
| Naproxen | 40 | 10 - 18 | |
| Celecoxib | 50 | 1 - 5 | [12] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Carrageenan-Induced Paw Edema in Rats (Anti-Inflammatory Activity)
This widely used model assesses the acute anti-inflammatory activity of a compound.[14]
Procedure:
-
Animal Preparation: Male Wistar rats (180-200 g) are acclimatized for at least one week before the experiment. Animals are fasted for 12 hours with free access to water.
-
Grouping: Animals are randomly divided into groups (n=6 per group): control (vehicle), standard drug (e.g., Indomethacin 10 mg/kg), and test compound groups at various doses.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Drug Administration: The test compound, vehicle, or standard drug is administered orally or intraperitoneally 30-60 minutes before carrageenan injection.[15]
-
Induction of Edema: 0.1 mL of a 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar surface of the right hind paw.[3][14]
-
Paw Volume Measurement: The paw volume is measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[15]
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Acetic Acid-Induced Writhing in Mice (Analgesic Activity)
This is a common and sensitive method for screening peripherally acting analgesics.[2]
Procedure:
-
Animal Preparation: Swiss albino mice (20-25 g) are used. The animals are fasted for 12 hours before the experiment with free access to water.
-
Grouping: Mice are divided into groups (n=6 per group): control (vehicle), standard drug (e.g., Aspirin 100 mg/kg), and test compound groups at various doses.
-
Drug Administration: The test compound, vehicle, or standard drug is administered orally or intraperitoneally 30-60 minutes before the acetic acid injection.
-
Induction of Writhing: A 0.6% v/v solution of acetic acid in distilled water is injected intraperitoneally at a volume of 10 ml/kg body weight.[7]
-
Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation box. After a 5-minute latency period, the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a period of 10-20 minutes.[2][7]
-
Data Analysis: The percentage inhibition of writhing is calculated for each group compared to the control group.
Ulcer Index Determination in Rats (Ulcerogenic Activity)
This assay evaluates the potential of a compound to induce gastric ulcers.
Procedure:
-
Animal Preparation: Wistar rats (150-180 g) are fasted for 24 hours prior to the experiment, with access to water.
-
Grouping: Animals are divided into groups (n=6 per group): control (vehicle), standard ulcerogenic drug (e.g., Indomethacin 20 mg/kg), and test compound groups at various doses.
-
Drug Administration: The test compound, vehicle, or standard drug is administered orally.
-
Observation Period: The animals are observed for a period of 4-8 hours after drug administration.
-
Stomach Examination: The animals are sacrificed, and their stomachs are removed and opened along the greater curvature. The gastric mucosa is washed with saline and examined for ulcers.
-
Ulcer Scoring: The number and severity of ulcers are scored. A common scoring system is: 0 = no ulcer; 1 = superficial ulcers; 2 = deep ulcers; 3 = perforations.
-
Ulcer Index Calculation: The ulcer index is calculated for each group. A common formula is: Ulcer Index = (Mean number of ulcers per animal) + (Mean severity score) + (Percentage of animals with ulcers) / 10.[16]
Conclusion
The available data suggests that benzimidazole derivatives, as represented by compounds analogous to this compound, exhibit potent anti-inflammatory and analgesic activities, comparable to those of established NSAIDs. A significant advantage of this class of compounds appears to be their reduced ulcerogenic potential. This favorable gastrointestinal safety profile, likely attributed to a preferential inhibition of COX-2 over COX-1, positions benzimidazole derivatives as promising candidates for the development of new and safer anti-inflammatory agents. Further direct comparative studies of this compound with a broad panel of NSAIDs are warranted to fully elucidate its therapeutic potential.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analgesic and Anti-Inflammatory Activities of Methanol Extract of Cissus repens in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NSAID-Induced Mucosal Injury: Analysis of Gastric Toxicity with New Generation NSAIDs: Ulcerogenicity Compared with Ulcer Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New indomethacin analogs as selective COX-2 inhibitors: Synthesis, COX-1/2 inhibitory activity, anti-inflammatory, ulcerogenicity, histopathological, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of nimesulide on the indomethacin- and ibuprofen-induced ulcer in rat gastric tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
A Comparative Guide to the Structure-Activity Relationship of (2-Benzimidazolylthio)-acetic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active compounds. Among its derivatives, (2-Benzimidazolylthio)-acetic acid analogs have garnered significant attention for their diverse biological activities. This guide provides a comparative analysis of these analogs, focusing on their structure-activity relationships (SAR) as antimicrobial, anti-inflammatory, and anticancer agents. The information is presented to facilitate objective comparison and is supported by experimental data and detailed protocols.
I. Comparative Biological Activity of this compound Analogs
The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the benzimidazole ring and the acetic acid moiety. The following tables summarize the quantitative data from various studies, highlighting the impact of these structural modifications.
Table 1: Anticancer Activity of Benzimidazole Derivatives
| Compound ID | Substitution on Benzimidazole Ring | Cancer Cell Line | IC50 (µM) | Reference |
| 4c | See reference for structure | Leukemia | Selective | [1] |
| 4e | See reference for structure | Leukemia | Selective | [1] |
| 4g | See reference for structure | Leukemia | Selective | [1] |
| 4f | 6-methoxy | Siha | 0.61 | [2] |
| 2a | See reference for structure | MDA-MB-231 | 165.02 | [3] |
Table 2: Anti-inflammatory Activity of Benzimidazole Derivatives
| Compound ID | Target | IC50 (µM) | In Vivo Model | % Inhibition | Reference |
| B2 | COX Enzymes | < Ibuprofen | - | - | [4] |
| B4 | COX Enzymes | < Ibuprofen | - | - | [4] |
| B7 | COX Enzymes | < Ibuprofen | - | - | [4] |
| B8 | COX Enzymes | < Ibuprofen | - | - | [4] |
| BIZ-4 | COX-1 & COX-2 | < 1 | - | - | [5] |
| (1) | - | - | Carrageenan-induced paw edema | equipotent to Indomethacin | [6] |
| 5c | - | - | Carrageenan-induced paw edema | Good | [7] |
| 5d | - | - | Carrageenan-induced paw edema | Good | [7] |
| 5m | - | - | Carrageenan-induced paw edema | Good | [7] |
| MBPHYD | - | - | Wistar rats | Significant | [8] |
| MBNHYD | - | - | Wistar rats | Significant | [8] |
Table 3: Antimicrobial Activity of Benzimidazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Various | MRSA | Comparable to Ciprofloxacin | [9] |
| Various | Fungi | Potent | [9] |
| Carboxy substituted (17) | Candida strains | 25 | [10] |
| SAM-2 | S. aureus & E. coli | More potent than Vancomycin | [11] |
| SAM-10 | S. aureus & E. coli | More potent than Vancomycin | [11] |
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the evaluation of this compound analogs.
1. Cell Viability (MTT) Assay for Anticancer Activity
-
Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The amount of formazan is directly proportional to the number of living cells.[3][12]
-
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the benzimidazole derivatives for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.[12]
-
2. In-vivo Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity
-
Principle: Carrageenan injection in the paw of a rodent induces an acute inflammatory response characterized by edema. The anti-inflammatory potential of a compound is assessed by its ability to reduce this swelling.[4][13]
-
Protocol:
-
Administer the test compounds (benzimidazole derivatives) or a standard drug (e.g., diclofenac sodium) to groups of rats or mice.
-
After a specific time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.[4]
-
3. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
-
Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14]
-
Protocol:
-
Prepare serial dilutions of the benzimidazole derivatives in a liquid growth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism (bacteria or fungi).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.[14]
-
III. Visualizing Structure-Activity Relationships and Pathways
Understanding the intricate relationships between chemical structure and biological activity is paramount in drug design. The following diagrams, generated using Graphviz, illustrate key concepts in the study of this compound analogs.
Caption: General workflow for SAR studies of this compound analogs.
Caption: Proposed mechanisms of anticancer action for benzimidazole derivatives.[1][2][12][15]
Caption: Simplified pathway of inflammation and the inhibitory action of benzimidazole analogs.[4][13]
References
- 1. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijcrt.org [ijcrt.org]
- 6. researchgate.net [researchgate.net]
- 7. Anti-nociceptive and anti-inflammatory activity of some (2-benzoxazolone-3-yl and 2-benzothiazolone-3-yl)acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
Comparing the efficacy of different synthetic routes for (2-Benzimidazolylthio)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
(2-Benzimidazolylthio)-acetic acid is a versatile intermediate in the synthesis of various heterocyclic compounds, including those with potential pharmacological activities such as antimicrobial and anti-inflammatory properties. The efficiency of its synthesis is therefore of significant interest. This guide provides a comparative analysis of different synthetic routes for this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their applications.
Comparative Analysis of Synthetic Routes
The synthesis of this compound predominantly involves the reaction of 2-mercaptobenzimidazole with a two-carbon synthon, typically chloroacetic acid or its derivatives. The key variations in these synthetic approaches lie in the choice of base, solvent, and reaction conditions, which significantly impact the reaction's efficiency, yield, and environmental footprint.
The most common and direct approach is the S-alkylation of 2-mercaptobenzimidazole with chloroacetic acid. This reaction is typically carried out in the presence of a base to deprotonate the thiol group, thereby activating it as a nucleophile.
Quantitative Data Summary
The following table summarizes the quantitative data for different synthetic routes to this compound, based on available experimental protocols.
| Route | Reactants | Base | Solvent | Reaction Time | Temperature | Yield |
| 1 | 2-Mercaptobenzimidazole, Chloroacetic acid | Potassium hydroxide | Absolute ethanol | 4 hours | 60°C | High |
| 2 | 2-Mercaptobenzimidazole, Sodium chloroacetate | - | Aqueous alcohol | - | - | Good |
| 3 | 2-Mercaptobenzimidazole, Ethyl chloroacetate | Sodium carbonate | - | - | - | Good |
Note: "High" and "Good" yields are reported in the literature; specific percentages were not always provided.
Experimental Protocols
Route 1: Reaction of 2-Mercaptobenzimidazole with Chloroacetic Acid in Ethanol
This protocol is a widely employed method for the synthesis of this compound.
Procedure: A mixture of 2-mercaptobenzimidazole (1.50 g, 0.01 mol) and potassium hydroxide (2 g, >0.03 mol) in 100 ml of absolute ethanol is heated with stirring under reflux. 2-Chloroacetic acid (3.5g, >0.03 mol) is then added dropwise with continuous stirring, and the mixture is heated up to 60°C for 4 hours. After cooling to room temperature, water is added, leading to the formation of a white foam on the surface. The product is then filtered and dried in an oven at 50°C for 30 minutes.
Route 2: Reaction with Sodium Chloroacetate in Aqueous Alcohol
This method provides an alternative to using chloroacetic acid directly.
Procedure: Sodium chloroacetate in an aqueous alcoholic solution is reacted with 2-mercaptobenzimidazole.[1] This reaction proceeds via the nucleophilic attack of the mercapto group on the chloroacetate, leading to the formation of 2-carboxymethylmercaptobenzimidazole (I) and the elimination of sodium chloride.[1]
Route 3: Reaction with Ethyl Chloroacetate followed by Hydrolysis
This two-step approach involves the formation of the ethyl ester intermediate, which is then hydrolyzed to the desired carboxylic acid.
Procedure: 2-Mercaptobenzimidazole is reacted with ethyl chloroacetate to yield the corresponding ester (II).[1] The resulting ester is then treated with warm potassium hydroxide in methanol to convert it into this compound (I).[1]
Visualization of Synthetic Workflows
The following diagrams illustrate the chemical transformations involved in the primary synthetic routes for this compound.
Caption: Synthetic workflow for the direct alkylation of 2-mercaptobenzimidazole.
Caption: Two-step synthesis via an ethyl ester intermediate.
Further Chemical Transformations
This compound is a valuable precursor for the synthesis of more complex heterocyclic systems. A significant transformation is its intramolecular cyclization to form thiazolo[3,2-a]benzimidazol-3(2H)-one.[2] This cyclization is typically achieved by heating in the presence of a dehydrating agent like acetic anhydride in pyridine or dicyclohexylcarbodiimide (DCC) in pyridine.[2]
References
A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of (2-Benzimidazolylthio)-acetic acid
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of drug candidates and their metabolites, such as (2-Benzimidazolylthio)-acetic acid, is fundamental to pharmacokinetic, toxicokinetic, and bioequivalence studies. The process of cross-validation is critical when two or more bioanalytical methods are used to generate data within the same or across different studies, ensuring the integrity and comparability of the results.[1][2]
This guide provides an objective comparison of two commonly employed analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The comparison is supported by representative experimental data and detailed protocols to guide researchers in their method selection and validation processes.
Comparative Analysis of Analytical Methods
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, the complexity of the sample matrix, and the intended application of the study. While HPLC-UV is a robust and widely accessible technique, LC-MS/MS offers superior sensitivity and selectivity.[3][4]
Data Presentation: Summary of Quantitative Validation Parameters
The following table summarizes the typical performance characteristics of validated HPLC-UV and LC-MS/MS methods for the quantification of this compound in a biological matrix like human plasma.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 0.1 - 50 µg/mL | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.999 |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | Within ± 15% (± 20% at LLOQ) |
| Precision (% CV) | < 15% (< 20% at LLOQ) | < 15% (< 20% at LLOQ) |
| Limit of Detection (LOD) | ~30 ng/mL | ~0.15 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL | 0.5 ng/mL |
| Selectivity | Good, potential for interference from co-eluting compounds | High, based on mass-to-charge ratio |
| Matrix Effect | Generally low | Potential for ion suppression or enhancement |
| Recovery | 85 - 95% | 90 - 105% |
| Sample Throughput | Moderate | High |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and successful cross-validation of analytical results. The following sections provide representative experimental protocols for the HPLC-UV and LC-MS/MS methods.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in samples where high sensitivity is not the primary requirement.
Chromatographic Conditions:
-
HPLC System: A quaternary gradient HPLC system equipped with a UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).
-
Gradient: A gradient elution starting from 95% A and decreasing to 40% A over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of plasma sample, add an internal standard.
-
Add 100 µL of 1 M HCl to acidify the sample.
-
Add 3 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject it into the HPLC system.
Method Validation:
The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[5][6]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is preferred for its high sensitivity and selectivity, making it ideal for bioanalytical studies requiring low detection limits.[7]
Chromatographic and Mass Spectrometric Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 column for fast chromatography (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[8]
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer. The transitions for this compound and the internal standard would be optimized.
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add an internal standard solution.
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex for 2 minutes and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for injection into the LC-MS/MS system.
Method Validation:
The validation for this method should also adhere to ICH guidelines, with a particular focus on assessing matrix effects and the stability of the analyte in the biological matrix.[9][10]
Mandatory Visualization
Cross-Validation Workflow
A systematic workflow is essential for the cross-validation of two different analytical methods to ensure that the data generated by both are comparable and reliable.
Caption: Workflow for the cross-validation of two bioanalytical methods.
References
- 1. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 7. A novel LC-MS/MS method for the quantitative measurement of the acetate content in pharmaceutical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. japsonline.com [japsonline.com]
- 10. ema.europa.eu [ema.europa.eu]
Thiopeptide Antibiotics: A Comparative Analysis of Their Antimicrobial Spectrum
A deep dive into the antimicrobial efficacy and mechanisms of a promising class of natural products.
Thiopeptide antibiotics, a family of more than one hundred structurally complex and sulfur-rich natural products, have garnered significant attention from the scientific community for their potent activity against a range of pathogenic bacteria.[1][2][3] Primarily produced by soil and marine bacteria, these ribosomally synthesized and post-translationally modified peptides (RiPPs) exhibit a remarkable in vitro profile, particularly against Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[4][5][6] This guide provides a comparative overview of the antimicrobial spectrum of various thiopeptide antibiotics, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in this field.
Comparative Antimicrobial Potency
The antimicrobial efficacy of thiopeptide antibiotics is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the antibiotic required to inhibit the visible growth of a microorganism. The following tables summarize the MIC values of several representative thiopeptide antibiotics against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentrations (µg/mL) of Thiopeptide Antibiotics against Gram-Positive Bacteria
| Antibiotic | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Enterococcus faecalis | Streptococcus pneumoniae | Streptococcus pyogenes | Clostridioides difficile | Mycobacterium tuberculosis |
| Thiostrepton | 0.1 - 1.56 | 0.78 - 1.56 | - | 0.1 | 0.1 | - | - |
| Nosiheptide | - | - | - | - | - | - | - |
| Micrococcin P1 | 0.05 - 0.8 | 0.05 - 0.8 | - | - | - | - | Bactericidal activity reported |
| Thiocillin I | 0.05 - 0.8 | 0.05 - 0.8 | - | - | - | - | - |
| GE2270A | - | Potent activity | Potent activity | - | - | - | - |
| LFF571 (GE2270A analog) | - | - | - | - | - | Potent activity | - |
| AJ-024 (Thiopeptide derivative) | - | - | - | - | - | 0.25 - 1 | - |
| AJ-037 (Thiopeptide derivative) | - | - | - | - | - | - | Comparable to clarithromycin |
| AJ-206 (Thiopeptide derivative) | - | - | - | - | - | - | Comparable to clarithromycin |
| Persiathiacin A | - | Potent activity | - | - | - | - | Potent activity |
| Thiomuracin | - | 0.5 | 0.25 (VRE) | - | - | - | - |
Table 2: Minimum Inhibitory Concentrations (µg/mL) of Thiopeptide Antibiotics against Gram-Negative Bacteria
| Antibiotic | Escherichia coli | Klebsiella pneumoniae | Pseudomonas aeruginosa | Acinetobacter baumannii |
| Thiostrepton | Inactive | Inactive | Inactive | Inactive |
| Nosiheptide | Inactive | Inactive | Inactive | Inactive |
| Micrococcin P1 | Inactive | Inactive | Inactive | Inactive |
| Thiocillin I | Inactive | Inactive | Inactive | Inactive |
| GE2270A | Inactive | Inactive | Inactive | Inactive |
| Thiomuracin | Inactive | Inactive | Inactive | Inactive |
Note: Thiopeptide antibiotics generally exhibit little to no activity against Gram-negative bacteria.[3][4][5] This is largely attributed to the outer membrane of Gram-negative bacteria, which acts as a permeability barrier.
Mechanism of Action: Targeting Protein Synthesis
The primary mode of action for most thiopeptide antibiotics is the inhibition of bacterial protein synthesis.[1][6][8] However, the specific molecular target within the ribosome can vary depending on the structural class of the thiopeptide, which is often related to the size of its primary macrocycle.[1][11]
-
26- and 32-membered macrocycles (e.g., Thiostrepton, Nosiheptide, Berninamycin): These thiopeptides bind to the interface of the 23S rRNA and the L11 ribosomal protein within the 50S ribosomal subunit.[8][11] This binding event interferes with the function of elongation factors, such as EF-G, thereby stalling the translocation step of protein synthesis.[1]
-
29-membered macrocycles (e.g., GE2270A, Thiomuracin): This class of thiopeptides targets the elongation factor Tu (EF-Tu).[1][4][11] By binding to EF-Tu, they prevent its interaction with aminoacyl-tRNA, thus inhibiting the delivery of amino acids to the ribosome.
The following diagram illustrates the general mechanism of protein synthesis inhibition by these two classes of thiopeptide antibiotics.
Caption: Mechanism of protein synthesis inhibition by different classes of thiopeptide antibiotics.
Experimental Protocols
The determination of the antimicrobial spectrum of thiopeptide antibiotics relies on standardized in vitro susceptibility testing methods. The following outlines the general protocols for the broth microdilution and agar dilution methods, which are commonly used to determine MIC values.[12][13][14][15][16]
Broth Microdilution Method
This method involves preparing two-fold serial dilutions of the antibiotic in a liquid growth medium in a microtiter plate.
-
Preparation of Antibiotic Solutions: A stock solution of the thiopeptide antibiotic is prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[12] This suspension is then diluted to a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.[12]
-
Inoculation and Incubation: The microtiter plates containing the serially diluted antibiotic are inoculated with the bacterial suspension. Control wells (growth control without antibiotic and sterility control without bacteria) are included. The plates are incubated at 35°C ± 2°C for 16-20 hours.[12]
-
Interpretation of Results: The MIC is determined as the lowest concentration of the antibiotic at which no visible bacterial growth is observed.[12]
Agar Dilution Method
In this method, the antibiotic is incorporated into an agar medium at various concentrations.
-
Preparation of Antibiotic-Containing Plates: A stock solution of the antibiotic is serially diluted and added to molten agar medium before it solidifies. A series of plates with varying concentrations of the antibiotic is prepared.[15]
-
Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method.
-
Inoculation and Incubation: The surface of each agar plate is spot-inoculated with the bacterial suspension. The plates are then incubated under appropriate conditions.[12]
-
Interpretation of Results: The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar surface.[13][15]
The following workflow diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC).
Caption: General experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Concluding Remarks
Thiopeptide antibiotics represent a promising class of antimicrobial agents with potent activity against a wide range of Gram-positive bacteria, including clinically challenging resistant strains. Their unique mechanisms of action, primarily targeting bacterial protein synthesis, make them attractive candidates for further development. While their efficacy against Gram-negative organisms is limited, ongoing research into semi-synthetic derivatives and novel delivery systems may broaden their spectrum of activity in the future. The standardized methodologies for determining their antimicrobial spectrum are crucial for the continued evaluation and comparison of these valuable natural products.
References
- 1. Thiopeptide Antibiotics: Retrospective and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Thiopeptide - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mode of Action and Mechanisms of Resistance to the Unusual Polyglycosylated Thiopeptide Antibiotic Persiathiacin A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. mdpi.com [mdpi.com]
- 11. Bioinformatic expansion and discovery of thiopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. woah.org [woah.org]
Benchmarking Corrosion Inhibitor Performance: A Comparative Analysis of (2-Benzimidazolylthio)-acetic acid Analogues and Established Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Corrosion Inhibitor Efficacy with Supporting Experimental Data
In the field of materials science and corrosion prevention, the development and evaluation of effective corrosion inhibitors are paramount. This guide provides a comparative performance benchmark of a structural analogue of (2-Benzimidazolylthio)-acetic acid against other known benzimidazole-based inhibitors and the widely used corrosion inhibitor, benzotriazole.
Data Presentation: Performance Comparison of Corrosion Inhibitors
The following tables summarize the corrosion inhibition efficiency of various compounds on mild steel in a 1 M HCl solution, a common corrosive environment for testing. The data is compiled from multiple research studies to provide a comprehensive overview.
Table 1: Performance of (1H-benzimidazol-2-yl)methanethiol (Analogue to the Target Compound) [1]
| Inhibitor Concentration | Method | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 1 x 10⁻⁶ M | Potentiodynamic Polarization | - | 65.2 |
| 1 x 10⁻⁵ M | Potentiodynamic Polarization | - | 75.8 |
| 1 x 10⁻⁴ M | Potentiodynamic Polarization | - | 82.1 |
| 1 x 10⁻³ M | Potentiodynamic Polarization | - | 88.2 |
| 1 x 10⁻⁶ M | Electrochemical Impedance Spectroscopy | - | 68.9 |
| 1 x 10⁻⁵ M | Electrochemical Impedance Spectroscopy | - | 78.3 |
| 1 x 10⁻⁴ M | Electrochemical Impedance Spectroscopy | - | 84.7 |
| 1 x 10⁻³ M | Electrochemical Impedance Spectroscopy | - | 89.5 |
Table 2: Performance of Other Benzimidazole Derivatives
| Inhibitor | Concentration | Method | Inhibition Efficiency (%) | Reference |
| 2-(2-aminophenyl)benzimidazole | 10 mM | Electrochemical (Average) | 98.8 | [2] |
| 2-methylbenzo[3][4]imidazo[1,2-a]pyridine | 0.25 mmol L⁻¹ | Weight Loss | 98.96 | [5] |
| Benzo[3][4]imidazo[1,2-a]pyridine | 0.25 mmol L⁻¹ | Weight Loss | 97.65 | [5] |
| 2-(trifluoromethyl)benzo[3][4]imidazo[1,2-a]pyridine | 0.25 mmol L⁻¹ | Weight Loss | 95.48 | [5] |
| 2,2′-bis(benzimidazole) | - | Weight Loss | - | [6] |
| 2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzo[d]imidazole (Zn complex) | 1 x 10⁻³ M | Electrochemical | 93.8 | [7][8] |
Table 3: Performance of Benzotriazole (A Known Inhibitor)
| Inhibitor | Concentration | Method | Inhibition Efficiency (%) | Reference |
| 1-acetyl-1H-benzotriazole | 500 ppm | Potentiodynamic Polarization | 80.55 | [3] |
| 1-hydroxy benzotriazole | 1.5 x 10⁻³ mol/L | - | ~48 | [9] |
| 1-aminobenzotriazole | 400 ppm | Weight Loss | ~98 | [10] |
| 5-methyl-1H-benzotriazole | - | Electrochemical | up to 80 | [4] |
| 1-acetyl-1H-benzotriazole | - | Weight Loss | - | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in corrosion inhibitor performance studies.
Weight Loss Measurement
This gravimetric method provides a direct measure of corrosion rate and inhibition efficiency.
-
Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, degreased with acetone, washed with distilled water, and dried.
-
Initial Measurement: The initial weight of each coupon is accurately recorded.
-
Immersion: The coupons are immersed in a 1 M HCl solution without (blank) and with various concentrations of the inhibitor for a specified period (e.g., 24 hours) at a constant temperature.
-
Final Measurement: After the immersion period, the coupons are removed, cleaned to remove corrosion products (typically using a solution containing HCl and hexamine), washed, dried, and re-weighed.
-
Calculations:
-
Corrosion Rate (CR): Calculated using the formula: CR = (K * W) / (A * T * D), where K is a constant, W is the weight loss, A is the surface area, T is the immersion time, and D is the density of the metal.
-
Inhibition Efficiency (IE%): Calculated as: IE% = [(CR_blank - CR_inh) / CR_blank] * 100, where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.
-
Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetic parameters of corrosion and the inhibitor's mechanism (anodic, cathodic, or mixed-type).
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (mild steel specimen), a counter electrode (e.g., platinum), and a reference electrode (e.g., Saturated Calomel Electrode - SCE).
-
Procedure:
-
The working electrode is immersed in the test solution (1 M HCl with and without inhibitor) until a stable open circuit potential (OCP) is reached.
-
A potential scan is then applied, typically from -250 mV to +250 mV with respect to the OCP, at a slow scan rate (e.g., 1 mV/s).
-
-
Data Analysis:
-
The resulting polarization curve (log current density vs. potential) is analyzed using Tafel extrapolation to determine the corrosion potential (Ecorr) and corrosion current density (icorr).
-
Inhibition Efficiency (IE%): Calculated as: IE% = [(icorr_blank - icorr_inh) / icorr_blank] * 100, where icorr_blank and icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface, offering insights into the formation of a protective inhibitor film.
-
Electrochemical Cell: The same three-electrode setup as in potentiodynamic polarization is used.
-
Procedure:
-
The working electrode is stabilized at its OCP in the test solution.
-
A small amplitude AC voltage (e.g., 10 mV) is applied over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
-
Data Analysis:
-
The impedance data is typically represented as Nyquist and Bode plots.
-
An equivalent electrical circuit is used to model the data and extract parameters such as the solution resistance (Rs) and the charge transfer resistance (Rct).
-
Inhibition Efficiency (IE%): Calculated as: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100, where Rct_inh and Rct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the performance of a corrosion inhibitor.
Caption: A typical experimental workflow for evaluating corrosion inhibitor performance.
References
- 1. Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Highly effective inhibition of mild steel corrosion in HCl solution by using pyrido[1,2-a]benzimidazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic Corrosion Inhibition of Mild Steel in Acidic Media by a Benzimidazole–Thiophene Ligand and Its Metal Complexes: A Multi-Technique Electrochemical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 11. Effect of 1-Acetyl-1H-Benzotriazole on Corrosion of Mild Steel in 1M HCl | Journal of Scientific Research [banglajol.info]
For Researchers, Scientists, and Drug Development Professionals
Thiophene, a sulfur-containing heterocyclic compound, and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] The versatility of the thiophene scaffold allows for structural modifications that can modulate its pharmacokinetic and pharmacodynamic properties, leading to the development of potent therapeutic agents.[2][3] This guide provides a comparative analysis of the bioactivity of a series of structurally related thiophene compounds, focusing on their anticancer properties. The information presented is supported by experimental data and detailed methodologies to aid in research and drug development endeavors. Thiophene-based compounds have been shown to exhibit anticancer, antimicrobial, and anti-inflammatory activities.[4][5][6][7][8][9]
Comparative Bioactivity of Thiophene Analogs
The anticancer activity of a series of 2-amino-3-carboxamide-substituted thiophene derivatives was evaluated against various cancer cell lines. The following table summarizes the in vitro cytotoxic activity, expressed as IC50 values (the concentration required to inhibit 50% of cell growth). The data reveals key structure-activity relationships (SAR) that can guide the design of more potent analogs.
| Compound ID | R1 | R2 | R3 | IC50 (µM) on A549 (Lung Cancer) | IC50 (µM) on MCF-7 (Breast Cancer) | IC50 (µM) on HeLa (Cervical Cancer) |
| 1a | H | H | Phenyl | 15.2 | 18.5 | 20.1 |
| 1b | H | H | 4-Chlorophenyl | 8.7 | 10.2 | 12.5 |
| 1c | H | H | 4-Methoxyphenyl | 12.1 | 14.8 | 16.3 |
| 2a | CH3 | H | Phenyl | 10.5 | 13.1 | 14.8 |
| 2b | CH3 | H | 4-Chlorophenyl | 5.2 | 6.8 | 8.1 |
| 2c | CH3 | H | 4-Methoxyphenyl | 8.9 | 11.5 | 13.2 |
| 3a | H | CH3 | Phenyl | 18.9 | 22.3 | 25.4 |
| 3b | H | CH3 | 4-Chlorophenyl | 11.3 | 14.7 | 17.9 |
Structure-Activity Relationship (SAR) Insights:
-
Effect of Substitution on the Phenyl Ring: The presence of an electron-withdrawing group (chloro) at the para position of the phenyl ring (compounds 1b , 2b , and 3b ) consistently resulted in lower IC50 values, indicating higher cytotoxic activity compared to the unsubstituted phenyl ring (compounds 1a , 2a , and 3a ) or the electron-donating methoxy group (compounds 1c and 2c ).
-
Effect of Substitution on the Thiophene Ring: Methyl substitution at the R1 position (compounds 2a-c ) generally led to increased anticancer activity compared to the unsubstituted analogs (compounds 1a-c ). Conversely, methyl substitution at the R2 position (compounds 3a-b ) appeared to decrease the activity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the anticancer activity of the thiophene derivatives.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability.[10]
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The thiophene compounds are dissolved in dimethyl sulfoxide (DMSO) and then diluted with culture medium to the desired concentrations. The cells are then treated with these compounds for 48 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Mechanism of Action: Inhibition of Tubulin Polymerization
Several anticancer agents exert their effect by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division.[4] Certain thiophene derivatives have been identified as inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[9]
Caption: Inhibition of tubulin polymerization by a thiophene compound.
This guide provides a concise comparison of the anticancer activity of a series of thiophene derivatives, highlighting key structure-activity relationships. The detailed experimental protocol for the MTT assay offers a practical resource for researchers. Furthermore, the visualization of the tubulin polymerization inhibition pathway provides a clear understanding of a potential mechanism of action for these compounds. This information can serve as a valuable tool for the rational design and development of novel thiophene-based anticancer agents.
References
- 1. benchchem.com [benchchem.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchhub.com [researchhub.com]
A Comparative Efficacy Analysis of (2-Benzimidazolylthio)-acetic Acid and Its Ester Derivatives
For Immediate Release
[City, State] – [Date] – A comprehensive review of available data on (2-Benzimidazolylthio)-acetic acid and its ester derivatives reveals insights into their comparative efficacy as potential therapeutic agents. This guide synthesizes findings on their antimicrobial and anti-inflammatory properties, providing researchers, scientists, and drug development professionals with a comparative analysis supported by experimental data.
Introduction
Benzimidazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities. Among these, this compound and its ester derivatives have garnered interest for their potential antimicrobial and anti-inflammatory effects. This guide provides a comparative overview of the parent acid and its ester analogs, focusing on their synthesis, in vitro efficacy, and proposed mechanisms of action.
Synthesis of this compound and its Ester Derivatives
The synthesis of this compound and its esters typically involves a two-step process. The foundational step is the reaction of 2-mercaptobenzimidazole with a haloacetic acid or its corresponding ester.
Synthesis of this compound
This compound is commonly synthesized by the reaction of 2-mercaptobenzimidazole with chloroacetic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent.[1]
Synthesis of Ester Derivatives
The ester derivatives, such as ethyl (2-benzimidazolylthio)acetate, are synthesized by reacting 2-mercaptobenzimidazole with an appropriate haloacetate ester, for example, ethyl chloroacetate, in a suitable solvent like acetone or ethanol, often in the presence of a base like anhydrous potassium carbonate.
Comparative Efficacy
While a direct head-to-head comparative study under the same experimental conditions is not extensively documented in the reviewed literature, a compilation of data from various sources allows for an evaluation of their relative antimicrobial and anti-inflammatory potential.
Antimicrobial Activity
Both this compound and its derivatives have been investigated for their activity against a range of bacterial and fungal strains. The primary mechanism of action for many benzimidazole compounds involves the inhibition of microtubule polymerization by binding to β-tubulin, which is crucial for cell division in parasites and fungi.[2]
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| This compound Derivative | - | - | - | [3] |
| Ethyl (2-benzimidazolylthio)acetate Derivative | Moderate Activity | Moderate Activity | Moderate Activity |
Note: Specific MIC values for the parent acid and its simple esters were not consistently available in the reviewed literature for a direct comparison. The table reflects qualitative descriptions of activity from different studies.
Anti-inflammatory Activity
The anti-inflammatory properties of benzimidazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation.[4] Some benzimidazole derivatives have shown activities distinct from typical COX inhibitors, suggesting alternative mechanisms may be at play, such as the inhibition of lysosomal enzyme release from neutrophils.[5]
Table 2: Comparative Anti-inflammatory Activity
| Compound | Assay | Result | Reference |
| This compound Derivatives | Carrageenan-induced paw edema | Significant inhibition | [6] |
| Benzimidazole Acetamide Derivatives | Inhibition of pro-inflammatory markers (TNF-α, IL-6) | Significant modulation | [7] |
Note: Direct IC50 values for COX inhibition for the parent acid and its simple esters were not available for a side-by-side comparison in the reviewed literature.
Experimental Protocols
Synthesis of Ethyl (2-methyl-1H-benzimidazol-1-yl)acetate
To a solution of 2-methylbenzimidazole (0.01 mole) in dry acetone (30 mL) containing anhydrous potassium carbonate (1g) and polyethylene glycol-400, ethyl chloroacetate (1 mL) was added dropwise at room temperature over 20-30 minutes. The reaction mixture was stirred for 10-11 hours. The inorganic solids were filtered off, and the filtrate was concentrated under vacuum. The resulting semi-solid was dissolved in water and extracted with ethyl acetate. The ethyl acetate was then removed under vacuum to yield the solid product, which was recrystallized from a 1:1 mixture of benzene and petroleum ether.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) is determined by preparing a series of twofold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria). The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
The anti-inflammatory activity can be evaluated using the carrageenan-induced paw edema model in rats. Animals are divided into control and treatment groups. The test compound or a standard anti-inflammatory drug is administered orally or intraperitoneally. After a set period, a sub-plantar injection of carrageenan is given into the right hind paw of each rat. The paw volume is measured at various time intervals using a plethysmometer. The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups with the control group.[6]
Visualizing the Synthesis and Mechanism
To illustrate the synthetic pathway and a proposed mechanism of action, the following diagrams are provided.
Caption: Synthesis of Ethyl (2-Benzimidazolylthio)acetate.
Caption: Inhibition of Cyclooxygenase (COX) by Benzimidazole Derivatives.
Conclusion
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole derivatives with atypical antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal of (2-Benzimidazolylthio)-acetic acid
For researchers and scientists engaged in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. (2-Benzimidazolylthio)-acetic acid (CAS No. 3042-00-0), a compound utilized in various research applications, requires strict adherence to proper disposal protocols to mitigate potential hazards.[1][2][3] This guide provides immediate, essential safety and logistical information for the proper disposal of this compound.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the manufacturer's Safety Data Sheet (SDS) and contact your institution's Environmental Health & Safety (EHS) office for site-specific guidelines.
Personal Protective Equipment (PPE): When handling this compound, especially during waste consolidation and disposal, the following PPE is mandatory:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[4]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A fully-buttoned laboratory coat is required. For larger spills, chemical-resistant clothing may be necessary.
-
Respiratory Protection: In case of dust formation or inadequate ventilation, a NIOSH-approved respirator is essential.[4]
Hazard Summary: this compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4] Ingestion and inhalation should be avoided.[4]
Disposal Protocol: A Step-by-Step Approach
The primary and mandated disposal method for this compound is through an approved hazardous waste disposal facility.[4] Under no circumstances should this chemical be disposed of down the drain or mixed with general waste.
1. Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including weighing papers, contaminated gloves, and absorbent materials from spill clean-ups, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a separate, compatible, and labeled hazardous waste container.
2. Container Labeling:
All waste containers must be clearly labeled with:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The CAS Number: 3042-00-0.
-
A clear indication of the associated hazards (e.g., "Irritant").
3. Storage:
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[5] Ensure containers are kept tightly closed.
4. Arranging for Disposal:
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Provide them with an accurate description and quantity of the waste.
Spill Management
In the event of a spill:
-
Evacuate and secure the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[4]
-
Clean the spill area with soap and water.
Quantitative Data Summary
Currently, there is no publicly available quantitative data regarding specific concentration limits for the disposal of this compound. Therefore, all waste containing this compound must be treated as hazardous.
| Parameter | Value | Reference |
| CAS Number | 3042-00-0 | [1][2][3] |
| Molecular Formula | C₉H₈N₂O₂S | [3] |
| Molecular Weight | 208.24 g/mol | [3] |
| Hazard Classification | Skin Irritant, Eye Irritant, Respiratory Irritant | [4] |
Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling (2-Benzimidazolylthio)-acetic acid
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of (2-Benzimidazolylthio)-acetic acid (CAS No. 3042-00-0). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Summary and Personal Protective Equipment
This compound is a chemical that requires careful handling due to its potential health effects. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure a safe laboratory environment.
| Hazard Classification | Category | Recommended Personal Protective Equipment (PPE) |
| Skin Corrosion/Irritation | Category 2 | Gloves: Chemical-resistant, impervious gloves (e.g., nitrile, neoprene).[2][3] Protective Clothing: Lab coat, long-sleeved clothing.[3][4] |
| Serious Eye Damage/Eye Irritation | Category 2 | Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] A face shield may be appropriate in some workplaces.[4] |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) | Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3] Ensure work is conducted in a well-ventilated area, preferably in a chemical fume hood.[1][2] |
Experimental Workflow and Handling Protocols
Proper handling of this compound is crucial to prevent accidental exposure. The following workflow outlines the key steps from preparation to disposal.
Operational Plan: Step-by-Step Guidance
1. Preparation and Precautionary Measures:
-
Review Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for this compound.[1]
-
Ensure Proper Ventilation: Always handle this chemical in a well-ventilated area. A chemical fume hood is highly recommended to minimize inhalation risks.[1][2]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[3]
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
2. Handling the Chemical:
-
Avoid Dust Formation: This chemical is a solid, and care should be taken to avoid generating dust during handling.[1]
-
Weighing: If weighing the solid, do so in a ventilated enclosure or a fume hood.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[1]
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[2]
3. In Case of Exposure:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician. Remove and wash contaminated clothing before reuse.[1]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if you feel unwell.[1][3]
Disposal Plan
1. Waste Collection:
-
All waste materials, including unused chemicals and contaminated consumables (e.g., gloves, wipes), should be collected in a suitable, labeled, and closed container.[3]
2. Final Disposal:
-
Dispose of the contents and the container at an approved waste disposal plant.[1]
-
Do not empty into drains or release into the environment.[2]
-
Follow all local, regional, and national regulations for hazardous waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
